PAz-PC
描述
structure in first source
属性
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQYDSARXURNG-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64NO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922533 | |
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117746-89-1 | |
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) is a prominent species of oxidized phospholipid (OxPL) and a key component of oxidized low-density lipoprotein (oxLDL). It is formed through the oxidative degradation of mature phosphatidylcholine molecules. Functioning as a damage-associated molecular pattern (DAMP), PazePC plays a significant role in the pathogenesis of chronic inflammatory diseases, most notably atherosclerosis. Its biological activities are primarily characterized by potent pro-inflammatory and pro-apoptotic effects on various cell types, particularly endothelial cells. This guide provides a comprehensive overview of the physicochemical properties, biological functions, and underlying mechanisms of action of PazePC. Detailed experimental protocols for studying its effects and a summary of quantitative data from relevant studies are presented to facilitate further research and drug development efforts in the field of inflammatory and cardiovascular diseases.
Introduction
Phosphatidylcholines are essential components of eukaryotic cell membranes, crucial for maintaining structural integrity and participating in cellular signaling.[1] Under conditions of oxidative stress, these phospholipids (B1166683), particularly those with polyunsaturated fatty acids at the sn-2 position, are susceptible to oxidation, leading to the formation of a diverse group of bioactive molecules known as oxidized phospholipids (OxPLs).[2] 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) is a well-characterized truncated OxPL that is a major component of oxidized low-density lipoprotein (oxLDL).[3]
Unlike its precursor phospholipids, PazePC acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, thereby initiating inflammatory and apoptotic responses.[4] Its accumulation in atherosclerotic lesions has been strongly implicated in the progression of atherosclerosis, a chronic inflammatory disease of the arteries.[5][6] This technical guide aims to provide a detailed resource for researchers and professionals in drug development on the core aspects of PazePC, from its fundamental properties to its complex biological roles and the methodologies used to study them.
Physicochemical Properties of PazePC
PazePC is a diacyl-sn-glycero-3-phosphocholine with a palmitoyl (B13399708) group at the sn-1 position and an azelaoyl group at the sn-2 position. The presence of the dicarboxylic azelaoyl group is a result of the oxidative cleavage of a longer unsaturated fatty acid.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₆₄NO₁₀P | [7] |
| Molecular Weight | 665.8 g/mol | [7] |
| IUPAC Name | [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [7] |
| CAS Number | 117746-89-1 | [8] |
| Synonyms | PazePC, PAzPC, 1-palmitoyl-2-azelaoyl PC | [8] |
Biological Role and Mechanism of Action
PazePC is a potent bioactive lipid that exerts significant pro-inflammatory and pro-apoptotic effects, contributing to the pathology of chronic inflammatory diseases like atherosclerosis.[4]
Pro-inflammatory Effects
PazePC functions as a DAMP and is recognized by pattern recognition receptors (PRRs) of the innate immune system, particularly Toll-like receptors (TLRs) TLR2 and TLR4.[4][9] This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[4] The activation of NF-κB induces the expression of various pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β) and adhesion molecules (e.g., ICAM-1, VCAM-1), which promote the recruitment of inflammatory cells to the vessel wall, a critical event in the initiation of atherosclerosis.[5]
Pro-apoptotic Effects
PazePC is a known inducer of apoptosis, or programmed cell death, in endothelial cells.[4] This process is crucial in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability. PazePC can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] One mechanism involves the permeabilization of the mitochondrial outer membrane by promoting the action of the pro-apoptotic protein Bax.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of PazePC.
Table 1: In Vitro Dose-Response Data for PazePC
| Cell Type | Assay | PazePC Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis Assay (Annexin V/PI staining) | 10-50 µg/mL | Dose-dependent increase in apoptosis | [4] |
| Murine Peritoneal Macrophages | Cytokine Induction (ELISA) | 25-100 µg/mL | Dose-dependent increase in TNF-α, IL-6, IL-1β secretion | [3] |
| Human Aortic Endothelial Cells (HAECs) | Endothelial Permeability Assay (FITC-dextran) | 10-100 µg/mL | Dose-dependent increase in endothelial permeability | [11] |
| HEK293T cells (transfected with NF-κB reporter) | NF-κB Luciferase Reporter Assay | 10-50 µg/mL | Dose-dependent increase in luciferase activity | [12] |
Table 2: In Vivo Dosage and Effects of PazePC in Atherosclerosis Models
| Animal Model | Diet | PazePC Dosage | Route of Administration | Duration | Key Findings | Reference |
| ApoE-/- Mice | Western-type diet (21% fat, 0.15% cholesterol) | 10-50 µg per mouse | Intravenous (tail vein) | 10 weeks (twice weekly) | Accelerated and exacerbated atherosclerotic lesion formation | [3] |
| LDLR-/- Mice | High-fat diet | 25-100 µg per mouse | Intraperitoneal | 8 weeks (twice weekly) | Increased macrophage infiltration and foam cell formation in plaques | [3] |
Experimental Protocols
In Vitro Endothelial Cell Apoptosis Assay
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify PazePC-induced apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by flow cytometry.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
PazePC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HUVECs in 6-well plates and culture until they reach approximately 80% confluency.
-
Treat the cells with varying concentrations of PazePC (e.g., 10, 25, 50 µg/mL) or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[4][8][9]
In Vitro NF-κB Activation Assay (Luciferase Reporter)
This protocol outlines the measurement of NF-κB activation in response to PazePC using a luciferase reporter assay in transfected HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
PazePC
-
Luciferase Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of PazePC (e.g., 10, 25, 50 µg/mL) or a known NF-κB activator (e.g., TNF-α) as a positive control for 6-24 hours.
-
After treatment, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase substrate to each well.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[2][5][12]
In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol describes the administration of PazePC to Apolipoprotein E-deficient (ApoE-/-) mice to study its effect on the development of atherosclerosis.
Materials:
-
Male ApoE-/- mice (6-8 weeks old)
-
Western-type diet (e.g., 21% fat, 0.15% cholesterol)
-
PazePC
-
Sterile, endotoxin-free PBS
-
Vehicle control (e.g., PBS with a minimal amount of solvent used to dissolve PazePC)
-
Equipment for intravenous (tail vein) injections
Procedure:
-
Acclimatize ApoE-/- mice for one week on a standard chow diet.
-
Switch the mice to a Western-type diet for the duration of the study (e.g., 12 weeks).
-
After 2 weeks on the Western diet, divide the mice into treatment and control groups.
-
Prepare a sterile solution of PazePC in PBS. The final concentration should be such that the desired dose (e.g., 10-50 µg per mouse) is delivered in a volume of 100 µL.[3]
-
Administer the PazePC solution or vehicle control to the respective groups via intravenous tail vein injection twice weekly for 10 weeks.[3]
-
Monitor the health and body weight of the mice weekly.
-
At the end of the study, euthanize the mice and harvest the aortas for analysis of atherosclerotic lesion size and composition (e.g., by Oil Red O staining and immunohistochemistry).[3][13][14][15][16][17]
Signaling Pathways and Experimental Workflows
PazePC-Induced Inflammatory Signaling Pathway
The following diagram illustrates the signaling cascade initiated by PazePC binding to TLR4, leading to the activation of NF-κB and subsequent pro-inflammatory gene expression.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. library.opentrons.com [library.opentrons.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Apoptosis mediated by phosphatidylcholine-specific phospholipase C is associated with cAMP, p53 level, and cell-cycle distribution in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunostep.com [immunostep.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial paracellular permeability assay [protocols.io]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidized phospholipid oxPAPC alters regulatory T cell differentiation and decreases their protective function in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)
Abstract
1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a prominent oxidized phospholipid (OxPL) species and a key component of oxidized low-density lipoprotein (oxLDL). It is formed via the oxidative cleavage of phospholipids (B1166683) containing linoleic acid, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). Functioning as a damage-associated molecular pattern (DAMP), this compound is a significant signaling molecule in various pathophysiological processes, notably atherosclerosis and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a glycerophospholipid with a palmitoyl (B13399708) group at the sn-1 position and an azelaoyl group, a nine-carbon dicarboxylic acid, at the sn-2 position of the glycerol (B35011) backbone.[1]
Chemical Structure:
Figure 1: Chemical structure of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₆₄NO₁₀P | [3][4] |
| Molecular Weight | 665.8 g/mol | [3][4] |
| IUPAC Name | [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [3] |
| Synonyms | Azelaoyl PC, PazePC, 1-Palmitoyl-2-Azelaoyl PC | [3][4] |
| CAS Number | 117746-89-1 | [4] |
| Purity (typical) | ≥98% | [5] |
| Calculated XLogP3 | 7.9 | [3] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 10 | [6] |
| Rotatable Bonds | 34 | [6] |
| Topological Polar Surface Area | 158.3 Ų | [6] |
| Solubility | Soluble in ethanol | [4] |
| Stability | ≥ 2 years at -20°C in ethanol | [4][7] |
Biological Activities and Signaling Pathways
This compound is a biologically active molecule that exerts pro-inflammatory and pro-apoptotic effects, primarily on endothelial cells and macrophages.[1][8] It is a key mediator in the pathogenesis of chronic inflammatory diseases like atherosclerosis.[1]
Pro-Inflammatory Effects
This compound acts as a ligand for Toll-like receptors (TLRs), particularly TLR2 and TLR4, which are key players in the innate immune system.[1][9] The interaction with the TLR4/MD-2/CD14 receptor complex initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[1][10] This results in the production of pro-inflammatory cytokines and chemokines.
In macrophages, this compound is also recognized by scavenger receptors like CD36. This interaction is crucial for the uptake of oxLDL, leading to the formation of foam cells, which are a hallmark of atherosclerotic lesions.[5][8]
Pro-Apoptotic Effects
This compound is a known inducer of apoptosis (programmed cell death) in endothelial cells, contributing to endothelial dysfunction and the instability of atherosclerotic plaques.[1] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A key event in this compound-induced apoptosis is the activation of executioner caspases, such as caspase-3.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (lyso-PC) with azelaic acid. While detailed, proprietary industrial synthesis protocols are not publicly available, a general laboratory-scale synthesis approach can be outlined.[11]
Workflow for this compound Synthesis:
Characterization of this compound
The purity and identity of this compound are most commonly confirmed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5]
Protocol: LC-MS/MS Analysis of this compound [12]
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, cell lysate) using a method like the Folch or Bligh-Dyer procedure.
-
Sample Preparation: The dried lipid extract is reconstituted in a suitable mobile phase, and an internal standard (e.g., a deuterated this compound analogue) is added for quantification.
-
LC Separation: this compound is separated from other lipid species using a C18 reversed-phase column.
-
MS/MS Detection: The structure is confirmed by the characteristic fragmentation pattern of the precursor ion. In positive ion mode, the precursor ion [M+H]⁺ at m/z 666.4 yields a characteristic product ion for the phosphocholine (B91661) headgroup at m/z 184.1.
Biological Assays
Cell Viability Assay (MTT Assay) [13]
-
Cell Seeding: Seed cells (e.g., Human Aortic Endothelial Cells) in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Caspase-3 Activity Assay [13]
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells.
-
Lysate Incubation: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measurement: Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate.
Stability and Storage
This compound is susceptible to hydrolysis and further oxidation. For long-term storage, it should be dissolved in an organic solvent like ethanol, purged with an inert gas (e.g., argon or nitrogen), and stored at -20°C in a glass vial with a Teflon-lined cap.[7] Under these conditions, it can be stable for at least two years.[4][7] Aqueous solutions of this compound should be prepared fresh before use to minimize degradation.[7]
Conclusion
This compound is a critical bioactive lipid that links oxidative stress to inflammatory diseases such as atherosclerosis. Its ability to activate pro-inflammatory and pro-apoptotic signaling pathways makes it an important molecule for study in the fields of cardiovascular disease and inflammation. The methodologies outlined in this guide provide a framework for researchers to investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine | C33H64NO10P | CID 46907870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide on 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and its Relation to Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) that emerges from the oxidative degradation of cellular membranes, a hallmark of oxidative stress. Initially considered a mere byproduct of cellular damage, this compound is now recognized as a potent bioactive lipid mediator that actively participates in various pathophysiological processes, particularly those involving inflammation and apoptosis. As a significant component of oxidized low-density lipoprotein (oxLDL), this compound plays a critical role in the pathogenesis of atherosclerosis and other chronic inflammatory diseases. This technical guide provides a comprehensive overview of the relationship between this compound and oxidative stress, detailing its pro-inflammatory and pro-apoptotic signaling pathways. We present quantitative data from relevant studies in structured tables, provide detailed experimental protocols for key assays, and include visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted molecule.
Introduction: The Genesis of this compound from Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Polyunsaturated fatty acids (PUFAs) within cellular membranes are particularly susceptible to oxidative damage. This compound is formed through the oxidative cleavage of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), a common phospholipid in cell membranes and lipoproteins.[1][2] This process involves the peroxidation of the linoleic acid residue at the sn-2 position, followed by fragmentation, which results in the formation of a truncated azelaoyl group esterified to the glycerol (B35011) backbone.[3]
The formation of this compound transforms a structural membrane component into a damage-associated molecular pattern (DAMP).[4] As a DAMP, this compound is recognized by the innate immune system, triggering a cascade of inflammatory and apoptotic responses that contribute to the progression of various diseases.[1]
Pro-Inflammatory Signaling of this compound
This compound is a potent activator of inflammatory signaling, primarily through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[5]
TLR4/MyD88/NF-κB Signaling Pathway
The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, triggers the recruitment of the adaptor protein MyD88.[1] This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as adhesion molecules.[1][2]
Quantitative Data on Pro-Inflammatory Effects
Table 1: Illustrative Pro-inflammatory Gene Expression Changes in HUVECs upon Oxidized Phospholipid Stimulation
| Gene | Treatment | Concentration | Time Point | Fold Change (mRNA level) |
| Interleukin 8 (IL-8) | OxPAPC | 50 µg/mL | 4 hours | Upregulated[1] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Oxidized Phospholipids | Varies | Varies | Upregulated[1] |
| Interleukin 6 (IL-6) | OxPAPC | Varies | Varies | Upregulated[1] |
Note: This data is for OxPAPC, a mixture containing this compound, and serves as an illustrative example.
Pro-Apoptotic Signaling of this compound
This compound is a known inducer of apoptosis, or programmed cell death, particularly in endothelial cells. This process is crucial in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability. This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
Intrinsic and Extrinsic Apoptotic Pathways
The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax. This compound facilitates the translocation of Bax to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[6] The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3. Both pathways converge on the activation of caspase-3, which cleaves key cellular substrates, resulting in the characteristic features of apoptosis.[1]
References
An In-depth Technical Guide to Elucidating PAz-PC Interactions with Membrane Proteins
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Membrane Dynamics with PAz-PC
The plasma membrane is a complex and dynamic interface, central to cellular signaling, transport, and homeostasis. The interactions between lipids and membrane proteins are fundamental to these processes, yet their transient and often low-affinity nature makes them notoriously difficult to study. 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound) has emerged as a powerful chemical biology tool to overcome these challenges.[1]
This compound is a synthetic, bifunctional phospholipid designed to probe lipid-protein interactions within the native membrane environment.[1] It mimics natural phosphatidylcholine, allowing for seamless integration into the lipid bilayer.[1] Crucially, it contains a photoactivatable azido (B1232118) group on its sn-2 acyl chain.[1] Upon UV irradiation, this group forms a highly reactive nitrene intermediate that covalently crosslinks to any molecule in its immediate vicinity, effectively "trapping" transient interactions with neighboring membrane proteins.[1][2] This allows for the capture and subsequent identification of direct lipid-protein binding partners, providing invaluable insights into the molecular sociology of the cell membrane.[1][3]
This guide provides a comprehensive overview of the this compound methodology, from experimental design and execution to data interpretation, serving as a technical resource for researchers aiming to leverage this technology.
Mechanism of Action: A Two-Stage Capture and Identification Process
The utility of this compound lies in its two-stage functionality: photo-crosslinking followed by bio-orthogonal ligation ("click chemistry"). This process allows for the covalent capture of interacting proteins and their subsequent labeling for enrichment and identification.
-
Membrane Incorporation: this compound is introduced to cells or reconstituted membrane systems (e.g., liposomes), where it integrates into the lipid bilayer alongside endogenous lipids.
-
Photoactivation and Crosslinking: The sample is exposed to UV light (typically ~365 nm). The azido group on this compound absorbs the light and is converted into a short-lived, highly reactive nitrene species. This nitrene rapidly forms a covalent bond with proximal amino acid residues of interacting proteins.[1][2]
-
Click Chemistry Ligation: After crosslinking, the cell lysate or membrane fraction is treated with a reporter molecule containing an alkyne group. A copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction—a type of "click chemistry"—is used to ligate the reporter tag to the azide (B81097) on this compound. This reporter is typically biotin (B1667282) (for affinity purification) or a fluorophore (for imaging).[1]
-
Enrichment and Identification: If a biotin tag was used, the covalently linked lipid-protein complexes are enriched from the complex mixture using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Quantitative Data Presentation
While specific binding affinities (e.g., K_d values) are not typically derived directly from this compound experiments, the methodology yields rich quantitative data through mass spectrometry analysis. This data provides insights into the strength and specificity of interactions. The search results indicate that specific quantitative data for this compound's biophysical impact is not extensively published, but effects can be inferred from lipids with similar modifications.[1]
Table 1: Quantitative Data Obtainable from this compound Proteomic Experiments
| Measurement | Description | Example Application |
| Spectral Counts / Intensity | The number of tandem mass spectra or the signal intensity assigned to a specific protein. This is a semi-quantitative measure of protein abundance in the enriched sample. | Comparing the spectral counts of a target protein between control and treated cells to see if a signaling event modulates its interaction with membrane lipids. |
| Fold Change (Treatment vs. Control) | The ratio of a protein's abundance (based on spectral counts or intensity) in a treated sample versus an untreated or control sample. | Determining which membrane protein interactions are gained or lost upon drug treatment or growth factor stimulation. |
| Crosslinking Efficiency | The percentage of the target protein that is successfully crosslinked, often assessed by Western Blot band-shifting or quantitative mass spectrometry. | Optimizing UV irradiation time to maximize capture of interacting partners while minimizing protein damage. |
| Stoichiometry | The relative abundance of different identified interactors can provide clues about the composition of a membrane protein complex. | Identifying the core components versus transiently associated partners of a receptor complex in the membrane. |
Detailed Experimental Protocols
The following protocols provide a framework for conducting a this compound based lipid-protein interaction study. Optimization is critical and will depend on the specific biological system.
Protocol 1: Preparation of this compound Incorporated Vesicles
This protocol is for creating small unilamellar vesicles (SUVs) for in vitro assays. A similar principle applies to introducing this compound to live cells via a carrier like cyclodextrin.
Objective: To prepare unilamellar vesicles incorporating this compound for subsequent biochemical assays.[1]
-
Materials:
-
This compound
-
Matrix phospholipid (e.g., POPC)
-
Chloroform or appropriate organic solvent
-
Hydration buffer (e.g., HEPES, PBS)
-
Glass vials
-
Nitrogen or Argon gas stream
-
Sonicator (probe or bath) or extruder
-
-
Methodology:
-
Lipid Film Preparation: In a glass vial, mix the desired ratio of this compound and matrix lipids (e.g., 5 mol% this compound in POPC) dissolved in chloroform.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or argon gas, rotating the vial to create a thin, even lipid film on the wall.
-
Vacuum Desiccation: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired hydration buffer to the vial. Vortex vigorously to resuspend the lipid film, creating multilamellar vesicles (MLVs).
-
Vesicle Sizing (Sonication/Extrusion):
-
Sonication: Sonicate the MLV suspension in a bath sonicator or with a probe sonicator on ice until the solution clarifies, indicating the formation of SUVs.
-
Extrusion: For more uniform vesicle size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. Repeat 15-21 times.
-
-
Storage: Store the prepared vesicles at 4°C and use within a few days.
-
Protocol 2: Photo-Crosslinking of this compound to Membrane Proteins
Objective: To covalently link this compound to interacting proteins within a membrane environment.[1]
-
Materials:
-
This compound containing liposomes or cells treated with this compound.
-
Biological sample (reconstituted protein, cell lysate, or intact cells).
-
UV lamp (365 nm, e.g., a hand-held UV lamp or a crosslinker chamber).
-
Ice bath.
-
Reaction tubes (UV-transparent, e.g., quartz or standard microfuge tubes).
-
-
Methodology:
-
Sample Preparation: Incubate the protein of interest or cells with the this compound containing membranes. For in vitro assays, this involves mixing the protein with the prepared liposomes. For cellular experiments, this involves incubating cells that have incorporated this compound.
-
Irradiation: Place the sample on an ice bath to minimize heat-induced damage. Irradiate the sample with 365 nm UV light for a predetermined optimal time (typically 5-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.[1]
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (B142953) (DTT) to consume any remaining reactive species, though the short-lived nitrene often makes this unnecessary.[1]
-
Proceed to Analysis: The sample is now ready for downstream processing, such as click chemistry labeling.
-
Protocol 3: Click Chemistry Labeling and Enrichment
Objective: To attach a biotin reporter tag to the crosslinked this compound and enrich the resulting protein complexes.
-
Materials:
-
Crosslinked sample from Protocol 2.
-
Lysis buffer with protease inhibitors.
-
Alkyne-biotin reporter tag.
-
Click chemistry catalyst solution (e.g., copper(II) sulfate, THPTA ligand, sodium ascorbate (B8700270) for CuAAC).
-
Streptavidin-coated magnetic or agarose (B213101) beads.
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea).
-
-
Methodology:
-
Cell Lysis: If using whole cells, lyse them in a suitable buffer containing protease inhibitors to solubilize proteins.
-
Click Reaction: To the lysate, add the alkyne-biotin tag and the click chemistry catalyst solution. Incubate at room temperature for 1-2 hours.
-
Enrichment: Add streptavidin-coated beads to the reaction mixture and incubate (e.g., for 2 hours at 4°C with rotation) to capture the biotinylated protein-lipid complexes.[1]
-
Washing: Pellet the beads and wash them extensively with a series of stringent buffers to remove non-specifically bound proteins. A typical wash series might include buffers with 1% SDS, 4M urea, and high salt concentrations.
-
Elution/Digestion: Elute the bound proteins from the beads using a biotin-competitive buffer or proceed directly to on-bead proteolytic digestion with trypsin to generate peptides for mass spectrometry.[1]
-
Application in Elucidating Signaling Pathways
A key application of this compound is the de novo discovery of protein-lipid interactions that regulate cellular signaling.[1] Many signaling pathways are initiated at the plasma membrane and depend on the spatial organization of receptors, enzymes, and lipids.[4] this compound can identify direct binding partners of phospholipids (B1166683) in pathways related to apoptosis, cell proliferation, and membrane trafficking.[1]
For example, a researcher could use this compound to investigate a G protein-coupled receptor (GPCR) pathway. By comparing the profile of this compound-crosslinked proteins in cells before and after stimulation with the GPCR's specific agonist, one could identify proteins that are recruited to or dissociate from the membrane environment near the receptor upon activation. This could reveal previously unknown scaffolding proteins, enzymes, or effectors that are regulated by changes in the local lipid environment.
Conclusion
This compound is a versatile and robust tool for the investigation of lipid-protein interactions.[1] Its ability to covalently capture transient interactions in a native membrane context provides a powerful method for identifying novel binding partners and exploring the role of lipids in complex biological processes like cellular signaling. The combination of in situ photo-crosslinking with the high sensitivity of mass spectrometry offers a discovery-driven approach that can significantly advance our understanding of membrane biology. The methodologies outlined in this guide provide a solid foundation for researchers to apply this technique to uncover deeper insights into the dynamic world of cellular membranes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Membrane Domains on the G protein – Phospholipase Cβ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biophysical Properties of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid, specifically a truncated phosphatidylcholine. It is generated through the oxidative modification of native phosphatidylcholines, particularly those with polyunsaturated fatty acids at the sn-2 position.[1] As a component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in the pathophysiology of various inflammatory diseases, notably atherosclerosis.[2][3] Its unique structure, featuring a nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position, imparts distinct biophysical properties that modulate membrane structure and function. This guide provides a comprehensive overview of the known biophysical characteristics of this compound, detailed experimental protocols for its study, and visualizations of relevant workflows and pathways.
It is important to distinguish this oxidized phospholipid from a similarly named photoactivatable lipid probe, 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine, which is also sometimes abbreviated as this compound. This guide focuses exclusively on the oxidized form, azelaoyl PC.
Core Biophysical and Physicochemical Properties
The defining feature of this compound is its truncated and polar sn-2 chain, which terminates in a carboxyl group. This structure significantly influences its behavior in aqueous solutions and within lipid bilayers.
Quantitative Data Summary
While extensive quantitative biophysical data for pure this compound is not widely published, the following tables summarize its known physicochemical properties and typical concentrations found in biological samples.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H64NO10P | [3][5] |
| Molecular Weight | 665.8 g/mol | [3][5] |
| IUPAC Name | [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [5] |
| Solubility | Soluble in ethanol, chloroform, and methanol (B129727).[6] | BenchChem[6] |
| Charge at pH 7.4 | Net negative due to deprotonated terminal carboxyl group. | BenchChem[6] |
Table 2: Reported Concentrations of this compound and Related Lipids in Human Plasma
| Analyte | Sample Type | Condition | Concentration Range | Reference |
| Fragmented Oxidized PCs | Plasma | Healthy Controls | 1.69 ± 0.19 ng/µL | [2] |
| Fragmented Oxidized PCs | Plasma | STEMI (Ischemia) | 4.79 ± 0.94 ng/µL | [2] |
| Lysophosphatidylcholine (LPC) | Plasma | Healthy Subjects | 200 - 300 µM | [2] |
Impact on Lipid Bilayer Properties
The incorporation of this compound into a lipid bilayer disrupts the ordered packing of neighboring phospholipids. This is due to the shorter, bulkier, and more polar azelaoyl chain. The consequences of this disruption include:
-
Increased Membrane Permeability: The altered packing can create defects in the bilayer, leading to increased permeability and leakage of encapsulated materials.
-
Altered Membrane Fluidity: The presence of this compound is expected to increase membrane fluidity.
-
Phase Separation: In model systems with dipalmitoylphosphatidylcholine (DPPC) monolayers, oxidized diacyl PCs like this compound have been observed to cause phase separation. The truncated polar fatty acid chain tends to loop towards the lipid-water interface, resulting in monolayer expansion.
Experimental Protocols
Preparation of this compound Containing Liposomes
This protocol describes the thin-film hydration method followed by extrusion, a common and reliable technique for producing unilamellar vesicles (LUVs) with a controlled size distribution.
Materials:
-
Primary phospholipid (e.g., POPC or DPPC)
-
This compound
-
Cholesterol (optional, to reduce permeability)
-
Chloroform/methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., POPC and this compound at a specific molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer, pre-warmed to a temperature above the lipid's main phase transition temperature (Tm).
-
Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder and the MLV suspension to a temperature above the lipid Tm.
-
Pass the MLV suspension through the extruder 11-21 times. This process forces the vesicles through the membrane pores, resulting in the formation of LUVs with a more uniform size distribution.[4]
-
-
Storage:
-
Store the resulting liposome (B1194612) solution at 4°C.
-
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the highly sensitive and specific quantification of this compound in biological samples.
Materials:
-
Biological sample (e.g., plasma)
-
Internal standard (e.g., a deuterated or odd-chain PC)
-
Chloroform and methanol (ice-cold)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
-
Lipid Extraction (Modified Folch Method):
-
To a glass tube, add 200 µL of plasma.
-
Add a known amount of the internal standard.
-
Add 1.0 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.[2]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically 0.2-0.4 mL/min.[1]
-
Column Temperature: 40-50°C.[1]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transition for this compound:
-
Data Analysis: Generate a calibration curve using a series of known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Liposome Preparation
Caption: Workflow for the preparation of this compound containing unilamellar liposomes.
Workflow for LC-MS/MS Quantification of this compound
Caption: General workflow for quantifying this compound in biological samples.
Signaling Pathway Implication: this compound and Macrophage Activation
This compound is known to activate inflammatory signaling pathways in cells like macrophages, often through pattern recognition receptors.
Caption: Simplified pathway of this compound-induced inflammation in macrophages.
References
PAz-PC in Lipidomics: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Pathophysiology, Signaling, and Analysis
Introduction: The Significance of this compound in Oxidative Stress and Disease
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a prominent species of oxidized phospholipid (OxPL) that has garnered significant attention in the field of lipidomics. It is formed from the oxidative truncation of phospholipids (B1166683) containing polyunsaturated fatty acids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are abundant in low-density lipoprotein (LDL) particles. Initially considered a mere byproduct of oxidative damage, this compound is now recognized as a potent, bioactive molecule that plays a crucial role in the pathogenesis of numerous inflammatory diseases, most notably atherosclerosis.[1][2]
As a key component of oxidized LDL (oxLDL), this compound acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system.[2] This recognition triggers a cascade of cellular events, contributing to vascular inflammation, foam cell formation, and endothelial dysfunction—all critical steps in the development and progression of atherosclerotic plaques.[3] The accurate and robust quantification of this compound in biological matrices is therefore crucial for understanding its role in disease progression, for the development of novel diagnostic biomarkers for oxidative stress, and for evaluating the efficacy of therapeutic interventions.[1][4]
This technical guide provides a comprehensive overview of this compound in the context of lipidomics studies, detailing its biochemical properties, its role in cellular signaling, established experimental protocols for its analysis, and a summary of available quantitative data.
Biochemical Properties and Mass Spectrometric Analysis of this compound
This compound is an oxidized glycerophosphocholine characterized by a palmitoyl (B13399708) group (16:0) at the sn-1 position and an azelaoyl group (a nine-carbon dicarboxylic acid) at the sn-2 position of the glycerol (B35011) backbone.[5] This unique structure, with a truncated and oxidized sn-2 fatty acid chain, is fundamental to its biological activity.
The structural confirmation and quantification of this compound are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The choice of ionization technique is critical, with electrospray ionization (ESI) being well-suited for quantitative analysis of this compound in biological samples, especially when coupled with liquid chromatography for isomeric separation.[6]
Data Presentation: Mass Spectrometry Characteristics of this compound
The following tables summarize the key mass spectrometric data for the identification and quantification of this compound.
| Table 1: Key MS/MS Fragmentation Data for this compound | |
| Precursor Ion (m/z) | Product Ion (m/z) |
| [M+H]⁺ (666.4) | 184.1 |
| [M-H]⁻ (664.4) | 255.2 |
| Table 2: Comparison of Ionization Techniques for this compound Analysis | |
| Parameter | Electrospray Ionization (ESI)-MS |
| Ionization Principle | Soft ionization of analytes from a liquid phase via a high voltage spray. |
| Coupling to Separation | Easily coupled with liquid chromatography (LC) for complex mixture analysis. |
| Suitability for this compound | Well-suited for quantitative analysis in biological samples, particularly when isomeric separation is required.[6] |
This compound Signaling Pathways in Atherosclerosis
This compound exerts its pro-atherogenic effects by activating signaling cascades in various cell types within the arterial wall, primarily macrophages and endothelial cells.[3] These pathways are typically initiated by the interaction of this compound with scavenger receptors.[3]
Macrophage Signaling and Foam Cell Formation
In macrophages, this compound is recognized by scavenger receptors such as CD36.[3] This interaction is a critical step in the uptake of oxLDL, leading to the unregulated accumulation of cholesterol and the transformation of macrophages into foam cells, a hallmark of atherosclerotic lesions.[3][7] The binding of this compound-containing oxLDL to CD36 can trigger downstream signaling involving the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, culminating in the production of pro-inflammatory cytokines.[3]
Endothelial Cell Activation and Inflammation
This compound also plays a crucial role in activating endothelial cells, promoting a pro-inflammatory and pro-thrombotic state. It can induce the expression of adhesion molecules on the endothelial surface, which facilitates the recruitment of monocytes and other immune cells to the vessel wall, an early event in atherosclerosis.[7][8] This process is also mediated by scavenger receptors and involves the activation of signaling pathways like NF-κB and MAPKs.[3]
Quantitative Data on this compound and Related Lipids
While direct quantitative data for this compound across a wide range of conditions remains an active area of research, studies have begun to quantify levels of fragmented oxidized phospholipids and related lipid species in human samples.[9] The concentrations of these molecules are generally low in healthy individuals and are elevated in disease states, underscoring their potential as biomarkers.[4]
| Table 3: Quantification of Oxidized Phospholipid Species in Human Plasma | |||
| Analyte | Sample Type | Condition | Concentration Range |
| Fragmented Oxidized PCs | Plasma | Healthy Controls | 1.69 ± 0.19 ng/µL |
| Fragmented Oxidized PCs | Plasma | STEMI (Ischemia) | 4.79 ± 0.94 ng/µL |
| Lysophosphatidylcholine (LPC) | Plasma | Healthy Subjects | 200 - 300 µM |
| Lysophosphatidylcholine (LPC) | Plasma | Cancer Patients | 207 ± 59 µM |
| Table 4: Quantification of Lysophosphatidylcholine in Human Atherosclerotic Plaques | |||
| Analyte | Sample Type | Condition | Concentration Range |
| Lysophosphatidylcholine 16:0 (LysoPC) | Carotid Artery Plaques | Asymptomatic | 228.84 ± 37.00 mmol/L |
| Lysophosphatidylcholine (LysoPC) | Carotid Artery Plaques | Symptomatic | 437 ± 58 mmol/L |
Note: The absolute concentrations of this compound and related oxidized lipids can vary depending on the patient cohort, disease severity, and the analytical method used. Researchers should establish their own reference ranges.[4]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound from complex biological matrices requires robust and validated experimental protocols. The following sections detail a typical workflow for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Biological Samples
A modified Folch or Bligh-Dyer extraction method is commonly used for the extraction of oxidized phospholipids from plasma or tissue homogenates.[8] The inclusion of an antioxidant such as butylated hydroxytoluene (BHT) is critical to prevent ex vivo oxidation during sample preparation.[8]
Materials:
-
Plasma or tissue homogenate
-
Internal Standard (IS) solution (e.g., a deuterated or ¹³C-labeled this compound analogue)
-
Methanol (ice-cold)
-
Chloroform (ice-cold)
-
LC-MS grade water
-
Butylated hydroxytoluene (BHT)
Procedure:
-
To 100 µL of sample (plasma or tissue homogenate), add an appropriate internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol containing BHT.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of water to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
Reversed-phase liquid chromatography is employed to separate this compound from other lipid species. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
C18 reversed-phase column.
-
Triple quadrupole or high-resolution mass spectrometer with an ESI source.
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
A gradient elution is typically used to achieve optimal separation.
Typical MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion m/z 666.4 → Product ion m/z 184.1.[10]
Experimental Workflow Diagram
Conclusion
This compound is a critical bioactive lipid that serves as a key link between oxidative stress and the pathogenesis of inflammatory diseases like atherosclerosis. Its ability to activate pro-inflammatory signaling pathways in macrophages and endothelial cells highlights its importance as a potential biomarker and therapeutic target. The methodologies outlined in this guide, from sample preparation to LC-MS/MS analysis, provide a framework for researchers to accurately quantify this compound and further elucidate its role in human health and disease. While quantitative data is still emerging, the established link between elevated levels of oxidized phospholipids and disease underscores the diagnostic and prognostic potential of lipidomics studies focused on molecules like this compound.
References
- 1. Lipidomic Profile Revealed the Association of Plasma Lysophosphatidylcholines with Adolescent Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine(1-) | C33H63NO10P- | CID 86289475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Discovery and History of PAz-PC Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative modification of low-density lipoproteins (LDL) is a critical event in the development of atherosclerosis. This process results in the formation of a diverse group of bioactive molecules, including oxidized phospholipids (B1166683) (OxPLs). Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has emerged as a significant and abundant species within oxidized LDL (oxLDL).[1] this compound and related OxPLs are not merely byproducts of oxidative stress; they are potent signaling molecules that actively contribute to the chronic inflammation characteristic of atherosclerotic plaque development.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its role in cellular signaling, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.
Discovery and Historical Context
The journey to understanding the significance of this compound is intertwined with the broader investigation into the role of oxidized LDL in atherosclerosis. Initially, research focused on the general pro-atherogenic properties of oxLDL. Over time, scientists sought to identify the specific molecular components of oxLDL responsible for its pathological effects.
This compound is formed from the oxidative cleavage of linoleoyl-containing phospholipids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are plentiful in LDL particles.[2] This oxidation can be triggered by reactive oxygen species (ROS) generated by various cells within the arterial wall, including endothelial cells and macrophages.[2] The identification of this compound as a prominent OxPL in oxLDL was a crucial step in understanding the molecular mechanisms driving atherosclerosis.[1] Its structure, featuring a truncated and oxidized sn-2 fatty acid chain (azelaic acid), is key to its biological activity.[3] Unlike its unoxidized precursors, this compound functions as a damage-associated molecular pattern (DAMP), which is recognized by the innate immune system, leading to inflammatory and apoptotic responses.[3][4]
Quantitative Data
While direct quantitative data for this compound in biological samples is noted to be limited in publicly available literature, studies have quantified related oxidized lipid species, providing context for the pro-atherogenic environment where this compound is formed.[1]
| Analyte | Sample Type | Condition | Concentration/Value | Citation |
| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Symptomatic Patients | 437 ± 58 mmol/L | [1] |
| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Asymptomatic Patients | 229 ± 37 mmol/L | [1] |
| Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) Ratio | Serum | Hemodiafiltration Patients | Median: 88.8 ng/mg (IQR: 58.3–161.7 ng/mg) | [1] |
| Oxidized Phosphatidylcholines (oxPC) | Rabbit Aortas | Atherosclerotic | 5–7 fold higher than normal aortas | [1] |
Experimental Protocols
Accurate investigation of this compound requires precise and validated methodologies. The following protocols are foundational for researchers in this field.
In Vitro Oxidation of LDL
A common starting point for studying this compound is the isolation of LDL from human plasma, followed by controlled oxidation.[1]
-
LDL Isolation : LDL is typically isolated from fresh human plasma by ultracentrifugation.
-
In Vitro Oxidation : Controlled oxidation of purified LDL is often initiated by incubation with a transition metal ion, such as copper (II) sulfate (B86663) (CuSO₄). The reaction is monitored over time by measuring the formation of conjugated dienes, which indicates lipid peroxidation.[1]
-
Termination of Oxidation : The oxidation reaction is halted by adding a potent antioxidant like butylated hydroxytoluene (BHT) and removing the pro-oxidant catalyst through dialysis.[1]
Extraction and Analysis of Oxidized Phospholipids by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific oxidized phospholipids like this compound.[1]
-
Lipid Extraction : Lipids, including OxPLs, are extracted from the oxLDL sample using methods like the Folch or Bligh-Dyer procedure, which use a chloroform/methanol solvent system.[1]
-
Sample Preparation : The extracted lipid fraction is dried and reconstituted in a suitable solvent for LC-MS/MS analysis. Internal standards are added at this stage for accurate quantification.[1]
-
Chromatographic Separation : The lipid extract is injected onto an HPLC or UHPLC column (commonly a reversed-phase C18 or a HILIC column) to separate the different lipid species.[1]
-
Mass Spectrometric Detection and Quantification : The eluent from the chromatography column is introduced into the mass spectrometer. Specific oxidized phospholipids like this compound are identified based on their unique mass-to-charge ratio (m/z) and their characteristic fragmentation pattern in MS/MS mode.[1] Quantification is achieved by comparing the signal intensity of the endogenous this compound to that of the known concentration of the internal standard.[1]
Cell-Based Assays for Biological Activity
-
Macrophage Foam Cell Formation Assay :
-
Culture macrophages (e.g., primary human monocyte-derived macrophages or a cell line like THP-1).
-
Treat the cells with oxLDL containing this compound for 24-48 hours.
-
Wash the cells and stain for neutral lipids using Oil Red O.
-
Quantify lipid accumulation by microscopy or by extracting the dye and measuring its absorbance.
-
-
Endothelial Cell Adhesion Molecule Expression Assay :
-
Culture human aortic or umbilical vein endothelial cells (HAECs or HUVECs).
-
Treat the cells with this compound for a specified time (e.g., 4-24 hours).
-
Measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) by flow cytometry, western blotting, or qPCR.
-
Signaling Pathways and Mechanisms
This compound exerts its biological effects by interacting with various receptors on the surface of cells, most notably macrophages and endothelial cells, triggering a cascade of intracellular signaling events.[2]
Macrophage Activation and Foam Cell Formation
In macrophages, this compound is recognized by scavenger receptors such as CD36.[2] This interaction is a critical event in the uptake of oxLDL, leading to the accumulation of cholesterol and the formation of foam cells, a hallmark of atherosclerotic lesions.[2] The binding of this compound-containing oxLDL to CD36 can initiate signaling cascades that involve the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, and the transcription factor NF-κB.[2] These pathways lead to the expression of pro-inflammatory cytokines and chemokines.[2]
This compound signaling in macrophages leading to inflammation and foam cell formation.
Endothelial Cell Dysfunction
In endothelial cells, this compound contributes to inflammatory activation and dysfunction.[2] Oxidized phospholipids, including this compound, have been shown to induce the expression of adhesion molecules on the endothelial surface, which facilitates the recruitment and attachment of monocytes.[2] This process is also mediated by scavenger receptors and likely involves the activation of downstream signaling pathways such as NF-κB and MAPKs, leading to a pro-inflammatory endothelial phenotype.[2]
This compound-induced endothelial cell activation and monocyte adhesion.
Apoptosis Induction
This compound is a known inducer of apoptosis, or programmed cell death, in endothelial cells.[3] This process is critical in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability.[3] this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases, such as caspase-3.[3]
This compound induces apoptosis via intrinsic and extrinsic pathways.
Conclusion
The discovery of this compound as a prominent oxidized phospholipid in oxLDL has provided crucial insights into the molecular mechanisms driving atherosclerosis.[1] It is a significant bioactive component of oxidized LDL that plays a crucial role in the signaling cascades leading to atherosclerosis.[2] Its ability to activate macrophages and endothelial cells through scavenger receptor-mediated pathways highlights its importance as a potential therapeutic target.[2] The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific mechanisms of this compound-induced cellular responses and to explore novel strategies for the prevention and treatment of cardiovascular disease. While further research is needed to fully elucidate its specific signaling pathways and to obtain precise quantitative data in various disease states, the available evidence strongly supports the role of this compound and related OxPLs as key mediators of inflammation and foam cell formation.[1]
References
PAz-PC: A Key Bioactive Component of Oxidized LDL Driving Atherogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidized low-density lipoprotein (oxLDL) is a primary driver in the pathogenesis of atherosclerosis. The oxidation of LDL particles generates a complex array of bioactive lipids, among which 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has emerged as a significant contributor to the pro-inflammatory and pro-atherogenic properties of oxLDL.[1][2][3] This technical guide provides a comprehensive overview of the formation, biological activities, and key signaling pathways associated with this compound. It also includes detailed experimental protocols for the study of this critical molecule, aiming to equip researchers and drug development professionals with the necessary information to further investigate its role in cardiovascular disease and explore its potential as a therapeutic target.
Introduction to this compound
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a truncated oxidized phospholipid (oxPL) that is a prominent and abundant species within oxLDL.[3] It is formed through the oxidative cleavage of more common polyunsaturated fatty acids in phospholipids (B1166683), such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are abundant in LDL particles.[1][2] This oxidation can be initiated by reactive oxygen species (ROS) generated by cells within the arterial wall, such as endothelial cells and macrophages.[1] The unique structure of this compound, featuring a truncated nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position, is crucial to its biological function as a damage-associated molecular pattern (DAMP).[2][4] As a DAMP, this compound is recognized by the innate immune system, triggering inflammatory and apoptotic responses that are central to the development of atherosclerotic plaques.[2][4]
Quantitative Data on this compound and Related Molecules
While direct quantitative data for this compound in biological samples is limited in publicly available literature, studies on related oxidized lipid species provide valuable context for the pro-atherogenic environment where this compound is formed.[3][5] The following tables summarize available quantitative data for this compound and closely related oxidized phospholipids to provide a comparative overview of their biological activities.[1]
Table 1: Pro-inflammatory Effects of this compound and Other Stimuli
| Stimulus | Cell Type | Key Inflammatory Markers | Expected Outcome |
| This compound | HUVECs, Macrophages | IL-6, IL-8, TNF-α, VCAM-1, ICAM-1 | Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules.[6] |
| LPS | HUVECs, Macrophages | IL-6, IL-8, TNF-α, IL-1β, iNOS | Potent induction of a broad range of pro-inflammatory cytokines and mediators.[6] |
| POVPC | Endothelial Cells, Macrophages | IL-8, MCP-1 | Induction of cytokine expression and apoptosis.[6] |
| PGPC | Endothelial Cells, Macrophages | E-selectin, VCAM-1, IL-8, MCP-1 | Upregulation of adhesion molecules and cytokines, promoting monocyte and neutrophil interaction.[6] |
Table 2: Quantification of Related Oxidized Lipid Species
| Analyte | Sample Type | Condition | Concentration/Value |
| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Symptomatic Patients | 437 ± 58 mmol/L |
| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Asymptomatic Patients | 229 ± 37 mmol/L |
| Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) Ratio | Serum | Hemodiafiltration Patients | Median: 88.8 ng/mg (IQR: 58.3–161.7 ng/mg) |
| Oxidized Phosphatidylcholines (oxPC) | Rabbit Aortas | Atherosclerotic | 5–7 fold higher than normal aortas |
Note: This data is sourced from a study on related oxidized lipid species and provides context for the pro-atherogenic environment where this compound is formed.[3]
Key Signaling Pathways Involving this compound
This compound exerts its biological effects by interacting with various receptors on the surface of immune and endothelial cells, triggering a cascade of intracellular signaling events that contribute to vascular inflammation, foam cell formation, and endothelial dysfunction.[1]
Macrophage Activation and Foam Cell Formation
In macrophages, this compound is recognized by scavenger receptors such as CD36 and Toll-like receptors (TLRs), particularly TLR4.[1][2][3] This recognition is a critical event in the uptake of oxLDL, leading to the accumulation of cholesterol and the formation of foam cells, a hallmark of atherosclerotic lesions.[1][3] The binding of this compound-containing oxLDL to these receptors initiates signaling cascades that involve the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, and the transcription factor NF-κB.[1] These pathways culminate in the expression of pro-inflammatory cytokines and chemokines, further propagating the inflammatory response within the atherosclerotic plaque.[1]
Endothelial Cell Dysfunction
In endothelial cells, this compound contributes to inflammatory activation and dysfunction.[1] Oxidized phospholipids, including this compound, induce the expression of adhesion molecules on the endothelial surface, such as VCAM-1 and ICAM-1, which facilitates the recruitment and attachment of monocytes.[1][6] This process is also mediated by scavenger receptors and involves the activation of downstream signaling pathways like NF-κB and MAPKs, leading to a pro-inflammatory endothelial phenotype.[1] Furthermore, this compound is a known inducer of apoptosis in endothelial cells, contributing to endothelial dysfunction and plaque instability.[2]
Experimental Protocols
In Vitro Oxidation of LDL
A common starting point for the in vitro study of this compound is the isolation of LDL from human plasma, followed by controlled oxidation.[3]
-
LDL Isolation: LDL is typically isolated from human plasma by sequential ultracentrifugation.[3]
-
Dialysis: The isolated LDL is extensively dialyzed against a buffer like PBS containing EDTA to remove contaminants.[3]
-
In Vitro Oxidation: Controlled oxidation of the purified LDL is often initiated by incubation with copper ions (e.g., CuSO4).[3]
Quantification of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific oxidized phospholipids like this compound.[3]
-
Lipid Extraction: Lipids are extracted from the sample (e.g., oxidized LDL, plasma, or tissue homogenate) using a method such as the Folch or Bligh-Dyer procedure.[7] Internal standards are added for accurate quantification.[3]
-
Chromatographic Separation: The lipid extract is separated using HPLC or UHPLC, typically with a reversed-phase C18 or a HILIC column.[3]
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. This compound is identified by its unique mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.[3] Quantification is achieved by comparing its signal intensity to that of the internal standard.[3]
Macrophage Inflammatory Response Assay
This protocol provides a framework for assessing the pro-inflammatory potential of this compound.
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7 or THP-1) in appropriate media until they reach 80-90% confluency.[6]
-
Cell Stimulation: Treat cells with this compound (typically 10-100 µg/mL) for a predetermined time (e.g., 4, 8, 12, or 24 hours).[6]
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.[6]
In Vivo Atherosclerosis Mouse Model
ApoE-/- or LDLR-/- mice are commonly used to study the in vivo effects of this compound on atherosclerosis.[8][9]
-
Animal Model: Use Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.[8][9]
-
Diet: Feed mice a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis.[8]
-
Compound Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection.[8]
-
Analysis: After a treatment period of several weeks, sacrifice the mice and analyze the atherosclerotic lesion area in the aorta, for example, by "en face" analysis with Oil Red O staining.[8]
Role in Drug Development
The central role of this compound and other oxPLs in driving the inflammatory processes of atherosclerosis makes them attractive targets for therapeutic intervention.[1] Strategies for drug development could focus on:
-
Inhibiting this compound Formation: Targeting the enzymatic or non-enzymatic pathways that lead to the oxidation of LDL and the formation of this compound.
-
Blocking this compound Receptors: Developing antagonists for scavenger receptors like CD36 and TLR4 to prevent the downstream signaling initiated by this compound.
-
Neutralizing this compound: Using antibodies or other binding molecules to sequester this compound and prevent its interaction with cellular receptors.
Conclusion
This compound is a key bioactive lipid component of oxidized LDL that plays a critical role in the pathogenesis of atherosclerosis.[1] Its ability to activate pro-inflammatory signaling pathways in macrophages and endothelial cells highlights its importance as a marker of oxidative stress and a potential therapeutic target.[1][2] The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound-induced cellular responses and to explore novel strategies for the prevention and treatment of cardiovascular disease.
References
The Functional Significance of the Azelaoyl Moiety in 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC): A Technical Guide
Abstract: 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species generated during oxidative stress and is a key bioactive component of oxidized low-density lipoprotein (oxLDL).[1][2][3] Its formation and subsequent biological activity are critically dependent on the structure of its sn-2 residue: a nine-carbon dicarboxylic acid known as azelaic acid. This truncated and oxidized fatty acid moiety transforms the phospholipid from a simple structural component into a potent signaling molecule. This compound acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, triggering pro-inflammatory and pro-apoptotic cellular responses that are central to the pathogenesis of chronic inflammatory diseases like atherosclerosis.[2][4] This technical guide provides an in-depth examination of the function of the azelaoyl group in this compound, detailing its role in mediating cellular signaling, and presents relevant quantitative data and detailed experimental protocols for its study.
Genesis of the Bioactive Moiety: Formation of this compound
This compound is not a product of standard phospholipid biosynthesis but is instead formed through the oxidative degradation of native phosphatidylcholines, particularly 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which is abundant in LDL particles.[1] The process is initiated by reactive oxygen species (ROS) that attack the double bonds of the polyunsaturated linoleoyl chain.[5] This leads to the formation of unstable lipid hydroperoxides, which subsequently fragment and cleave the acyl chain.[5] The result is a truncated nine-carbon chain with a terminal carboxyl group—the azelaoyl moiety—that remains esterified to the glycerol (B35011) backbone.[5] This oxidative modification is a critical step in the conversion of LDL into its pathogenic, oxidized form.
The Azelaoyl Group as a Ligand for Pattern Recognition Receptors
The defining feature of the azelaoyl fatty acid in this compound is its truncated, oxidized structure, which causes the moiety to protrude from the lipid membrane into the aqueous phase.[6] This accessibility allows it to act as a ligand for various pattern recognition receptors, thereby initiating downstream signaling cascades.
This compound is a potent activator of inflammatory signaling, primarily through its interaction with Toll-like receptors (TLRs) and scavenger receptors.[1][2]
-
TLR4/NF-κB Pathway: this compound is recognized by the TLR4 receptor complex, which includes MD-2 and CD14.[2] This binding event recruits the adaptor protein MyD88, initiating a kinase cascade that results in the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[2] Once freed, NF-κB translocates to the nucleus to drive the transcription of pro-inflammatory genes, including cytokines and chemokines.[1][2][4]
-
Scavenger Receptor/MAPK Pathway: In macrophages, this compound is recognized by scavenger receptors such as CD36.[1] This interaction is crucial for the uptake of oxLDL, leading to foam cell formation, a hallmark of atherosclerosis.[1] This binding also activates mitogen-activated protein kinases (MAPKs), including p38 and JNK, which further contribute to the inflammatory response.
In endothelial cells, the azelaoyl moiety of this compound mediates pro-apoptotic signals, contributing to endothelial dysfunction and the instability of atherosclerotic plaques.[2] this compound can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, which both converge on the activation of executioner caspases, such as caspase-3.[2][3] In the intrinsic pathway, this compound facilitates the translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c.[3]
Quantitative Data
Direct quantitative data on the specific biological effects of this compound are limited in the literature. However, data from studies on mixed oxidized phospholipids (B1166683) (of which this compound is a major component) and mass spectrometric analysis provide valuable context.[2][7]
Table 1: Mass Spectrometry Fragmentation Data for this compound Structural Confirmation
| Precursor Ion | Precursor m/z | Product Ion m/z | Fragment Identity/Interpretation | Citation |
|---|---|---|---|---|
| [M+H]⁺ | 666.4341 | 184.1 | Phosphocholine headgroup | [7] |
| [M-H]⁻ | 664.4195 | 255.2 | Palmitate anion [C₁₆H₃₁O₂]⁻ | [7] |
| [M-H]⁻ | 664.4195 | 605.3 | [M-H - C₃H₉N]⁻ (loss of trimethylamine) |[7] |
Table 2: Biological Activity of Related Oxidized Phospholipids
| Compound | Cell Type | Concentration | Effect | Citation |
|---|---|---|---|---|
| OxPAPC* | Bone Marrow-Derived Macrophages | 50 µg/ml | Induction of COX-2 mRNA | [1] |
| OxPAPC* | Bone Marrow-Derived Macrophages | 50 µg/ml | Induction of IL-1β mRNA | [1] |
| PONPC** | - | - | Increased monocyte adhesion and chemotaxis | [1] |
*Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a mixture containing this compound. **1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine, another truncated OxPL.
Detailed Experimental Protocols
The study of this compound's function relies on precise methodologies to quantify its presence and assess its biological impact.
This protocol outlines the analysis of this compound from a biological matrix like plasma, based on established lipidomics practices.[5][7]
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., deuterated PC species).
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol and vortex vigorously.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water to induce phase separation and vortex.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Liquid Chromatography (LC) Separation:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Use a gradient elution with Mobile Phase A (Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and Mobile Phase B (Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate).[7]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition for this compound: Monitor the transition from the precursor ion (Q1) at m/z 666.4 ([this compound+H]⁺) to the characteristic product ion (Q3) at m/z 184.1 (phosphocholine headgroup).[5]
-
Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard.
-
This method detects the activation of caspase-3, a key marker of apoptosis induced by this compound.[2]
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (or a vehicle control) for a specified time (e.g., 12-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of bands at ~17/19 kDa indicates apoptosis.[2]
-
Conclusion
The function of this compound as a mediator of disease is intrinsically linked to its azelaoyl fatty acid. This truncated, oxidized sn-2 chain is not an inert structural element but a bioactive moiety that enables this compound to function as a DAMP.[2] By engaging with pattern recognition receptors on immune and endothelial cells, the azelaoyl group initiates potent pro-inflammatory and pro-apoptotic signaling cascades.[1][2] This activity provides a direct molecular link between oxidative stress and the chronic inflammation that drives diseases such as atherosclerosis. Understanding the precise function of the azelaoyl group is therefore critical for developing therapeutic strategies aimed at mitigating the pathological consequences of lipid oxidation.
References
The Dual Role of PAz-PC in Membrane Dynamics and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phospholipid (OxPL) that is increasingly recognized not merely as a marker of oxidative stress, but as a potent bioactive molecule. Its accumulation in cellular membranes significantly alters their biophysical properties, most notably membrane fluidity, which in turn can modulate a variety of cellular signaling pathways. This technical guide provides an in-depth analysis of the impact of this compound on membrane fluidity, detailing the underlying molecular mechanisms and providing comprehensive experimental protocols for its investigation. Furthermore, it elucidates the downstream signaling consequences of this compound-mediated membrane alterations, with a focus on inflammatory pathways.
Introduction to this compound and Membrane Fluidity
This compound is a truncated phospholipid formed by the oxidative cleavage of polyunsaturated fatty acids esterified to the sn-2 position of the glycerol (B35011) backbone of larger phospholipids (B1166683) like 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[1] This oxidation is a common consequence of cellular oxidative stress. The presence of the nine-carbon dicarboxylic acid, azelaic acid, at the sn-2 position imparts unique structural and chemical properties to this compound.[2]
The structure of this compound, with its truncated and more polar sn-2 chain, disrupts the ordered packing of neighboring phospholipids in the membrane bilayer.[2] Molecular dynamics simulations have shown that the oxidized sn-2 acyl chain of this compound has a tendency to reorient from the hydrophobic core of the membrane towards the more aqueous interfacial region.[3] This altered conformation introduces packing defects in the lipid bilayer, which can lead to an increase in membrane fluidity.[3]
Quantitative Impact of Oxidized Phospholipids on Membrane Properties
The incorporation of oxidized phospholipids like this compound into lipid bilayers has a measurable impact on several key biophysical parameters. While specific quantitative data for this compound is distributed across various studies, the general trends observed with similar oxidized lipids provide a clear picture of their effects.
| Membrane Property | Effect of Oxidized Phospholipids (including this compound) | Quantitative Insights | References |
| Membrane Fluidity | Generally increased | Studies on mixed oxidized phospholipids show a significant decrease in microviscosity.[4] The presence of truncated acyl chains disrupts lipid packing, increasing the mobility of adjacent lipids.[3] | [3][4] |
| Bilayer Thickness | Generally decreased | The reorientation of the truncated oxidized acyl chain out of the hydrophobic core leads to a reduction in the overall thickness of the lipid bilayer.[5][6] | [5][6] |
| Lipid Packing Density | Decreased | Oxidized phospholipids create more space between lipid molecules, resulting in a less densely packed membrane.[6] | [6] |
| Permeability | Increased | The disruption in lipid packing can lead to an increase in the passive diffusion of small molecules and ions across the membrane.[4] | [4] |
| Phase Transition Temperature (Tm) | Altered | The introduction of oxidized lipids can broaden and lower the phase transition temperature of the lipid bilayer.[3] | [3] |
Experimental Protocols for Measuring Membrane Fluidity
The effect of this compound on membrane fluidity can be quantitatively assessed using several well-established biophysical techniques. Below are detailed protocols for two common methods: Fluorescence Polarization and Laurdan Generalized Polarization (GP) Microscopy.
Fluorescence Polarization Assay using Diphenylhexatriene (DPH)
This technique measures the rotational mobility of a fluorescent probe, DPH, embedded in the hydrophobic core of the lipid bilayer. A decrease in fluorescence polarization (or anisotropy) indicates an increase in membrane fluidity.
Materials:
-
This compound
-
Matrix phospholipid (e.g., POPC)
-
Diphenylhexatriene (DPH)
-
Buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer with polarization filters
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture of POPC and this compound at the desired molar ratio (e.g., 9:1, 8:2) in a glass vial.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with buffer to a final lipid concentration of 1 mg/mL.
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., THF or DMF) at a concentration of 2 mM.
-
Add the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for DPH incorporation into the liposomes.
-
-
Fluorescence Polarization Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.
-
Calculate the fluorescence polarization (P) using the following equation: P = (I|| - G * I⊥) / (I|| + G * I⊥) (where G is the grating correction factor of the instrument).
-
-
Data Analysis:
-
Compare the polarization values of liposomes containing this compound to control liposomes (containing only POPC). A lower polarization value indicates higher membrane fluidity.
-
Laurdan Generalized Polarization (GP) Microscopy
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more fluid, disordered membrane, water molecules can penetrate the bilayer to a greater extent, causing a red shift in Laurdan's emission. The GP value provides a ratiometric measure of this shift.
Materials:
-
This compound
-
Matrix phospholipid (e.g., DOPC)
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Confocal or two-photon microscope with appropriate filter sets
-
Imaging software capable of calculating GP values
Protocol:
-
Liposome or Cell Preparation:
-
Prepare liposomes containing this compound as described in the fluorescence polarization protocol.
-
Alternatively, cells in culture can be treated with this compound (e.g., delivered via liposomes or in a carrier solvent) for a specified time.
-
-
Laurdan Labeling:
-
Prepare a stock solution of Laurdan in DMSO or ethanol (B145695) (e.g., 1 mM).
-
Add the Laurdan stock solution to the liposome suspension or cell culture medium to a final concentration of 5-10 µM.
-
Incubate in the dark at 37°C for 30-60 minutes.
-
If using cells, wash them with fresh medium or buffer to remove excess probe.
-
-
Microscopy and Image Acquisition:
-
Excite the Laurdan-labeled sample at approximately 405 nm.
-
Simultaneously collect the fluorescence emission in two channels: one centered around 440 nm (characteristic of ordered membranes) and the other around 490 nm (characteristic of disordered membranes).
-
-
GP Value Calculation and Imaging:
-
For each pixel in the image, calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)
-
Generate a pseudo-colored GP image where different colors represent different GP values, providing a visual map of membrane fluidity.
-
-
Data Analysis:
-
Quantify the average GP values for different regions of interest. Lower GP values correspond to higher membrane fluidity.
-
Signaling Pathways Modulated by this compound
The alterations in membrane fluidity induced by this compound are not merely passive biophysical changes; they can have profound effects on cellular signaling. One of the most well-characterized pathways activated by this compound is the Toll-like receptor 4 (TLR4) signaling cascade, a key component of the innate immune system.[7]
This compound as a Ligand for TLR4
This compound is recognized as a damage-associated molecular pattern (DAMP) by the TLR4 receptor complex, which also includes MD-2 and CD14.[7] The binding of this compound to this complex initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammation.[7]
References
- 1. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation of unsaturated phospholipids in membrane bilayer mixtures is accompanied by membrane fluidity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Simulation Study of Phospholipid Bilayers and Insights of the Interactions with Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of PAz-PC in Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in the preparation of liposomes. This compound is an oxidized phospholipid that is increasingly utilized in biomedical research to investigate the effects of oxidative stress on cellular membranes and to develop drug delivery systems that mimic oxidized low-density lipoprotein (oxLDL).[1][2][3]
Introduction to this compound
This compound is a glycerophospholipid where the fatty acid at the sn-2 position has been replaced by azelaic acid, a nine-carbon dicarboxylic acid.[1] This structural modification, resulting from oxidative cleavage of unsaturated fatty acids, imparts unique properties to the lipid, including a truncated and more polar sn-2 chain with a terminal carboxyl group.[1][4] Consequently, the incorporation of this compound into a lipid bilayer can influence membrane fluidity, permeability, and interactions with proteins.[1][5] In research, this compound is a key component in models of oxidized membranes and is studied for its role in inflammatory responses and atherosclerosis.[2][3]
Key Considerations for this compound Liposome (B1194612) Formulation
The unique structure of this compound presents several challenges and considerations in liposome preparation:
-
pH Sensitivity: The terminal carboxyl group on the azelaoyl chain can alter the surface charge of the liposome depending on the pH of the surrounding buffer, which can affect stability and lead to aggregation.[1]
-
Membrane Packing and Permeability: The shorter and bulkier azelaoyl group can disrupt the ordered packing of the lipid bilayer, potentially increasing membrane permeability and affecting encapsulation efficiency.[1] The inclusion of cholesterol (30-50 mol%) is often recommended to improve membrane packing and reduce leakage.[1]
-
Chemical Stability: As an oxidized lipid, this compound can be susceptible to further degradation and should be handled and stored with care, typically at -20°C or lower under an inert atmosphere.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar vesicles with a controlled size distribution.[1]
Materials:
-
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)
-
Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC, or Dipalmitoylphosphatidylcholine - DPPC)[2][6][7]
-
Cholesterol
-
DSPE-PEG2000 (optional, for creating "stealth" liposomes)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)[8]
-
Hydration buffer (e.g., sterile phosphate-buffered saline - PBS, pH 7.4)[6]
-
Mini-extruder apparatus with polycarbonate membranes (e.g., 100 nm pore size)[6]
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (this compound, primary phospholipid, cholesterol, etc.) in the organic solvent at the chosen molar ratios (see Table 1 for examples).[6]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.[1]
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[1][6]
-
-
Hydration:
-
Extrusion (Sizing):
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[6]
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size.[1][6]
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).[1]
-
Protocol 2: Active (Remote) Loading of Doxorubicin (B1662922) into this compound Liposomes
This protocol utilizes a transmembrane ammonium (B1175870) sulfate (B86663) gradient to actively load amphipathic weak-base drugs like doxorubicin into the liposomes.
Materials:
-
Pre-formed this compound containing liposomes in ammonium sulfate solution (e.g., 250 mM)
-
Doxorubicin solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system[8]
Procedure:
-
Gradient Formation:
-
Prepare the liposomes as described in Protocol 1, but use an ammonium sulfate solution as the hydration buffer.
-
Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion column pre-equilibrated with PBS or by dialysis against PBS. This creates a high concentration of ammonium sulfate inside the liposomes and a low concentration outside.[8]
-
-
Drug Incubation:
-
Add the doxorubicin solution to the purified liposome suspension.
-
Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for 30-60 minutes with gentle stirring.[8] During this time, neutral ammonia (B1221849) (NH₃) diffuses out of the liposome, creating a pH gradient that drives the influx and accumulation of doxorubicin.
-
-
Purification:
Data Presentation
The following tables provide examples of typical formulation parameters and the resulting physicochemical properties of this compound containing liposomes.
Table 1: Example Liposome Formulation Compositions
| Formulation ID | Primary Phospholipid (mol%) | Cholesterol (mol%) | This compound (mol%) | DSPE-PEG2000 (mol%) |
| Control-Lipo | 55 | 40 | 0 | 5 |
| PAz-Lipo-5 | 50 | 40 | 5 | 5 |
| PAz-Lipo-10 | 45 | 40 | 10 | 5 |
| PAz-Lipo-15 | 40 | 40 | 15 | 5 |
Table 2: Physicochemical Characterization of this compound Liposomes
| Formulation ID | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Control-Lipo | 110 ± 5 | 0.12 ± 0.02 | -5 ± 2 |
| PAz-Lipo-10 | 115 ± 7 | 0.15 ± 0.03 | -15 ± 3 |
Note: These values are illustrative and can vary depending on the specific lipids and preparation methods used.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the preparation of this compound containing liposomes.
Caption: this compound in oxLDL signaling leading to foam cell formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized Phosphatidylcholines Promote Phase Separation of Cholesterol-Sphingomyelin Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PAz-PC in Cell Culture Experiments
These application notes provide comprehensive protocols for two distinct molecules referred to as PAz-PC, catering to researchers, scientists, and drug development professionals. The first section details the use of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzePC) , an oxidized phospholipid instrumental in studying cellular stress responses. The second section focuses on 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound) , a photoactivatable and clickable lipid probe for investigating lipid-protein interactions.
Section 1: 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzePC) for Cellular Stress Studies
PAzePC is a prominent oxidized phospholipid (OxPL) and a key component of oxidized low-density lipoprotein (oxLDL).[1] It is a bioactive molecule that plays a significant role in various pathological processes, including inflammation, apoptosis, and atherosclerosis.[2][3] PAzePC is recognized by the innate immune system as a damage-associated molecular pattern (DAMP), triggering cellular responses through pattern recognition receptors like Toll-like receptors (TLRs).[4][5]
Biological Activities
-
Pro-inflammatory Effects: PAzePC is a potent activator of inflammatory signaling, primarily through its interaction with TLR2 and TLR4.[4] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation, resulting in the production of pro-inflammatory cytokines.[4][6]
-
Pro-apoptotic Effects: In various cell types, particularly endothelial cells, PAzePC can induce apoptosis, or programmed cell death.[4] This process is crucial in the development of atherosclerotic lesions.[4] PAzePC can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
Recommended Cell Lines
-
Human Aortic Endothelial Cells (HAECs): A physiologically relevant primary cell line for studying the effects of PAzePC on the vascular endothelium.[2]
-
THP-1 Cells: A human monocytic cell line that can be differentiated into macrophages to study the effects of PAzePC on immune cells.[2]
-
Human Umbilical Vein Endothelial Cells (HUVECs) and RAW 264.7 Macrophages: Commonly used in vitro models for validating the pro-inflammatory effects of PAzePC.[7]
Experimental Protocols
1. Preparation of PAzePC Working Solution
It is recommended to prepare PAzePC solutions fresh for each experiment due to potential stability issues.[8]
-
Materials:
-
PAzePC stock solution (e.g., 1 mg/mL in ethanol (B145695) with 0.05% w/v butylated hydroxytoluene (BHT) as an antioxidant).[9]
-
Sterile cell culture medium.[9]
-
Sterile microcentrifuge tubes.[9]
-
-
Procedure:
-
Thaw the PAzePC stock solution on ice.[9]
-
Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 1 mL of a 10 µg/mL working solution, you would need 10 µL of the 1 mg/mL stock solution.[9]
-
In a sterile tube, add the required volume of cell culture medium.[9]
-
Add the calculated volume of the PAzePC stock solution to the medium and mix gently by pipetting.[9]
-
Use the freshly prepared working solution immediately.[9]
-
Prepare a vehicle control by adding the same volume of the BHT-containing ethanol to the cell culture medium without PAzePC.[9]
-
2. Cell Culture and Stimulation
-
Procedure:
3. Cell Viability Assay (MTT Assay)
-
Materials:
-
Procedure:
-
After the incubation period with PAzePC, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[2]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Apoptosis Assay (Caspase-3 Activity)
-
Materials:
-
Procedure:
-
After treatment with PAzePC, harvest the cells by centrifugation.[2]
-
Lyse the cells in lysis buffer on ice for 10-15 minutes.[2]
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[2]
-
Transfer the supernatant to a new tube and determine the protein concentration.[2]
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.[2]
-
Add the caspase-3 substrate and incubate at 37°C, monitoring the colorimetric change with a microplate reader at 405 nm.
-
Quantitative Data
The following tables summarize the effects of PAzePC on NF-κB activation and pro-inflammatory cytokine secretion. Purity of PAzePC is critical for reproducible results.[10]
Table 1: Effect of PAzePC Purity on NF-κB Activation [10]
| PAzePC Purity (%) | Concentration (µg/mL) | NF-κB Activation (Fold Change) | Standard Deviation |
| 99 | 10 | 4.5 | ± 0.5 |
| 95 | 10 | 3.2 | ± 0.8 |
| 90 | 10 | 2.1 | ± 1.2 |
NF-κB activation was measured using a luciferase reporter assay in RAW 264.7 macrophages treated for 4 hours.[10]
Table 2: Effect of PAzePC Purity on TNF-α Secretion [10]
| PAzePC Purity (%) | Concentration (µg/mL) | TNF-α Secretion (pg/mL) | Standard Deviation |
| 99 | 10 | 850 | ± 50 |
| 95 | 10 | 620 | ± 150 |
| 90 | 10 | 430 | ± 200 |
TNF-α levels in the supernatant of bone marrow-derived macrophages were quantified by ELISA after 6 hours of treatment.[10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PAzePC activates the TLR4/MyD88/NF-κB signaling pathway.[4]
Caption: Experimental workflow for studying the cellular effects of PAzePC.
Section 2: 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound) for Lipid-Protein Interaction Studies
This this compound is a bifunctional lipid probe designed for studying membrane biophysics and identifying lipid-protein interactions.[11] It contains a photoactivatable azido (B1232118) group on the sn-2 acyl chain, which upon UV irradiation, covalently cross-links to nearby molecules.[11] This allows for the capture of transient and weak lipid-protein interactions in a cellular context.[12]
Application
The primary application of this this compound is to identify unknown proteins that interact with phosphatidylcholine in a complex biological sample.[11] This is achieved through a multi-step process involving photo-cross-linking, click chemistry, and mass spectrometry.[11]
Experimental Protocol
This protocol outlines the general workflow for identifying protein interactors of this compound.
1. Incorporation of this compound into Cells
-
This compound can be introduced into cells through metabolic incorporation or by fusion of this compound-containing liposomes with the plasma membrane.[11]
2. Photo-cross-linking
-
Procedure:
-
After incorporation of this compound, if studying a specific signaling pathway, stimulate the cells as required.[11]
-
Irradiate the cells with UV light (typically 365 nm) to induce photo-cross-linking of the azide (B81097) group on this compound to adjacent proteins.[11][12]
-
3. Cell Lysis and Click Chemistry
-
Materials:
-
Lysis buffer (containing detergents like SDS).[11]
-
Biotin-alkyne or a fluorescent alkyne reporter molecule.[11]
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).[11]
-
-
Procedure:
-
Lyse the cells containing the cross-linked products.[11]
-
To the lysate, add the alkyne-reporter molecule and the copper(I) catalyst to initiate the "click" reaction (copper-catalyzed azide-alkyne cycloaddition).[11]
-
Incubate at room temperature for 1-2 hours. This attaches the reporter molecule to the this compound.[11]
-
4. Enrichment and Identification of Labeled Proteins
-
Materials:
-
Procedure:
-
If using biotin-alkyne, add streptavidin-coated beads to the reaction mixture to capture the biotinylated protein-lipid complexes.[11]
-
Wash the beads to remove non-specifically bound proteins.[11]
-
Perform on-bead digestion using trypsin to generate peptides.[11]
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Identify the proteins from the generated peptide fragmentation data using a suitable database search algorithm.[11]
-
Experimental Workflow and Process Diagrams
Caption: General workflow for identifying protein interactors of this compound.[11]
Caption: The two-stage process of photo-cross-linking and click chemistry.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Photo-activatable Phosphatidylcholines (PAz-PC) into Model Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the incorporation and application of two distinct types of photo-activatable phosphatidylcholines, herein referred to as PAz-PC, into model membranes. Each type offers unique functionalities for advanced biological research and drug delivery applications.
Part 1: Photo-responsive this compound for Controlled Release
This section focuses on 1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine, a lipid containing an azobenzene (B91143) moiety. This molecule undergoes reversible photoisomerization, enabling external control over membrane permeability, making it a valuable tool for triggered drug release studies.[1]
Data Presentation: Formulation and Characterization
The incorporation of photo-responsive this compound can influence the physicochemical properties of liposomes. The following tables summarize typical formulation parameters and their resulting characteristics.
| Table 1: Liposome (B1194612) Formulation Composition | ||||
| Formulation ID | Primary Phospholipid (mol%) | Cholesterol (mol%) | This compound (mol%) | DSPE-PEG2000 (mol%) |
| Control-Lipo | 55 | 40 | 0 | 5 |
| PAz-Lipo-5 | 50 | 40 | 5 | 5 |
| PAz-Lipo-10 | 45 | 40 | 10 | 5 |
Note: Primary phospholipid can be DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or other lipids with a high phase transition temperature (Tc) to ensure a stable, low-permeability membrane in the ground state.[1]
| Table 2: Physicochemical Properties of Liposome Formulations | |||
| Formulation ID | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Control-Lipo | 110 ± 5 | < 0.15 | -5 ± 2 |
| PAz-Lipo-5 | 112 ± 6 | < 0.15 | -6 ± 2 |
| PAz-Lipo-10 | 115 ± 5 | < 0.16 | -7 ± 3 |
Experimental Protocols
This protocol describes the preparation of unilamellar vesicles incorporating photo-responsive this compound using the thin-film hydration method followed by extrusion.[1][2]
Materials:
-
DSPC, Cholesterol, this compound, DSPE-PEG2000
-
Chloroform/Methanol mixture (2:1 v/v)
-
Hydration buffer (e.g., PBS pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol, this compound, DSPE-PEG2000 at a 45:40:10:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.[1]
-
Attach the flask to a rotary evaporator and immerse it in a water bath at 40-50°C.
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.[1]
-
-
Hydration:
-
Add the hydration buffer to the flask, pre-warmed to a temperature above the Tc of the lipid mixture (e.g., 60-65°C for DSPC).
-
Agitate the flask for 1 hour at this temperature to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
Materials:
-
This compound containing liposomes encapsulating a fluorescent marker (e.g., calcein).
-
UV-A light source (~365 nm)
-
Visible light source (~450 nm)
-
Fluorometer
Procedure:
-
Prepare calcein-loaded liposomes using the protocol above, with calcein (B42510) included in the hydration buffer.
-
Remove unencapsulated calcein using size-exclusion chromatography.
-
Dilute the liposome suspension in buffer for fluorescence measurement.
-
Measure the baseline fluorescence (F₀).
-
Expose the liposome suspension to UV-A light for a defined period. The trans-to-cis isomerization of the azobenzene moiety will increase membrane permeability, leading to calcein release and an increase in fluorescence.[1]
-
Measure the fluorescence after UV exposure (F_uv).
-
(Optional) Expose the suspension to visible light to promote the cis-to-trans back-isomerization and measure the fluorescence to assess the reversibility of the release.
-
Determine the maximum fluorescence (F_max) by lysing the liposomes with a detergent (e.g., Triton X-100).
-
Calculate the percentage of release: % Release = [(F_uv - F₀) / (F_max - F₀)] * 100.
Visualization
References
Application Notes and Protocols for the Analytical Detection of PAz-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species formed during oxidative stress and is a key component of oxidized low-density lipoprotein (oxLDL).[1] As a biomarker and bioactive mediator, this compound is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis.[2][3] Its accurate and robust quantification in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.[4] This document provides detailed application notes and protocols for the analytical detection of this compound.
Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of this compound in complex biological samples.[3] This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry.[4][5]
Data Presentation
Quantitative analysis of this compound by LC-MS/MS relies on characteristic fragmentation patterns and optimized analytical parameters.
Table 1: Key MS/MS Fragmentation Data for this compound [6]
| Precursor Ion | Precursor m/z | Product Ion m/z | Fragment Identity/Interpretation |
| [M+H]⁺ | 666.4 | 184.1 | Phosphocholine (B91661) headgroup |
| 478.3 | [M+H - Azelaic acid]⁺ | ||
| 496.3 | [M+H - Azelaoyl ketene]⁺ | ||
| [M-H]⁻ | 664.4 | 255.2 | Palmitate anion [C₁₆H₃₁O₂]⁻ |
| 187.1 | Azelaic acid fragment |
Table 2: Representative Performance Characteristics of LC-MS/MS for Phospholipid Quantification [7]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.37 µmol/L for PC |
| Linearity (R²) | > 0.98 |
| Inter-assay CV | < 10-20% |
| Mean Recovery | 83-123% |
Note: These values are for general phosphatidylcholine (PC) species and may vary for specific this compound assays. Researchers should validate the method and establish their own performance characteristics.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol details a typical workflow for the extraction and quantitative analysis of this compound from human plasma using LC-MS/MS.[4][6]
1. Sample Preparation: Lipid Extraction
-
Objective: To extract lipids, including this compound, from the plasma matrix.[6]
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS), e.g., a deuterated or ¹³C-labeled this compound analogue.[6]
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.[4]
-
Add 400 µL of ice-cold methanol and vortex for 1 minute to precipitate proteins.[6]
-
Add 800 µL of MTBE and vortex for 10 minutes.[6]
-
Add 200 µL of LC-MS grade water to induce phase separation and vortex for 1 minute.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Carefully collect the upper organic phase (containing lipids) and transfer to a new tube.[6]
-
Dry the extracted lipids under a gentle stream of nitrogen.[4]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).[6]
-
2. Liquid Chromatography (LC)
-
Objective: To separate this compound from other lipid species to reduce matrix effects.[6]
-
Instrumentation: HPLC or UHPLC system.[6]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.[6]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Objective: To detect and quantify this compound and its fragments.[6]
-
Instrumentation: Triple quadrupole or high-resolution mass spectrometer with an ESI source.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transition:
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Optimized for the specific instrument (typically 20-40 eV).
-
Mandatory Visualization: LC-MS/MS Workflow
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Alternative Technique: Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput alternative for the detection of oxidized phospholipids (B1166683).[4][8]
Principle
These assays utilize monoclonal antibodies that specifically recognize oxidized phospholipid epitopes.[4] For instance, the antibody E06 recognizes the phosphocholine headgroup of oxidized phospholipids and is used in established immunoassays for measuring total OxPL on apolipoprotein B (OxPL-apoB).[9] A competitive ELISA format can be developed where this compound in a sample competes with a coated this compound antigen for binding to a specific primary antibody. The resulting signal is inversely proportional to the amount of this compound in the sample.
Current Status and Considerations
While monoclonal antibodies that recognize oxidized phospholipids are available, a specific, commercially available ELISA kit for the exclusive quantification of this compound is not yet widespread.[4][10] Researchers may need to develop and validate their own assays. This approach can be powerful for screening large numbers of samples, but it may have less specificity compared to LC-MS/MS, as antibodies might cross-react with other structurally similar oxidized phospholipids.[8]
Signaling Pathway Involving this compound
This compound is not just a biomarker of oxidative stress but also a bioactive molecule that can trigger cellular signaling cascades.[2] As a major component of oxLDL, this compound acts as a Damage-Associated Molecular Pattern (DAMP).[2]
Description of this compound Mediated Signaling
In the context of atherosclerosis, this compound on oxLDL particles is recognized by scavenger receptors, such as CD36, on the surface of macrophages.[6][11] This binding initiates a signaling cascade that can involve the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB.[6] This ultimately leads to the expression of pro-inflammatory cytokines, promoting inflammation within the atherosclerotic plaque and contributing to the transformation of macrophages into foam cells.[3]
Mandatory Visualization: this compound Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Innate immune detection of lipid oxidation as a threat assessment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of plasma phospholipids by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Immune Assay to Quantify the Neutralization of Oxidation-Specific Epitopes by Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Oxidized phospholipids are biomarkers, drug targets, and drug leads [frontiersin.org]
- 10. mybiosource.com [mybiosource.com]
- 11. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Photoactivatable Azido-Phosphatidylcholine (PAz-PC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (PAz-PC) is a powerful bifunctional lipid probe designed for the study of lipid-protein interactions and membrane biophysics.[1] It incorporates a photoactivatable azido (B1232118) group on the sn-2 acyl chain, which upon UV irradiation, forms a highly reactive nitrene that covalently cross-links to nearby molecules.[1] This allows for the capture of transient and stable interactions within a native membrane environment. Subsequent analysis by mass spectrometry (MS) enables the precise identification of the cross-linked proteins and even the specific sites of interaction.[1][2] These application notes provide detailed protocols for utilizing this compound in combination with LC-MS/MS to identify lipid-interacting proteins.
Application Notes
Principle of the Method
The experimental approach involves three main stages. First, this compound is incorporated into a biological system of interest, such as synthetic liposomes or cellular membranes. Second, the system is exposed to UV light (typically ~365 nm) to activate the azido group and induce covalent cross-linking to proximal proteins.[1] Third, the cross-linked protein-lipid complexes are isolated, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The identification of peptides covalently modified by the remnant of the this compound probe reveals the identity of the interacting protein. For low-abundance interactors, an optional click chemistry step can be employed. If an alkyne-modified this compound analogue is used, a biotin (B1667282) tag can be attached via click chemistry, allowing for the enrichment of cross-linked species using streptavidin beads before the MS analysis.[1][4]
Key Applications
-
Identification of Lipid-Binding Proteins: Discover novel protein interaction partners for phosphatidylcholine in various cellular contexts.[1]
-
Mapping Interaction Interfaces: High-resolution analysis can pinpoint the specific amino acid residues involved in lipid binding, providing structural insights.[2]
-
Studying Dynamic Interactions: Capture transient interactions that are often missed by other methods like co-immunoprecipitation.[3]
-
Drug Target Validation: Investigate how small molecules affect the interaction of a target protein with membrane lipids.
Experimental Protocols
Protocol 1: Preparation and Incorporation of this compound Vesicles
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound.
Materials:
-
Primary phospholipid (e.g., POPC)
-
1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound)
-
Chloroform
-
Buffer (e.g., HEPES-buffered saline)
-
Mini-extruder with 100 nm polycarbonate membranes[1]
Procedure:
-
In a glass vial, combine the primary phospholipid and this compound (e.g., at a 95:5 molar ratio) dissolved in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial. Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder and the MLV suspension to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times to generate LUVs.[1]
-
The resulting liposome (B1194612) solution can be stored at 4°C for immediate use.[1]
Protocol 2: Photo-Cross-Linking of this compound to Target Proteins
This protocol details the UV irradiation step to induce covalent cross-linking.
Materials:
-
This compound containing liposomes or biological membranes
-
Protein of interest or complex biological lysate
-
UV lamp (365 nm)[1]
-
Ice bath
-
UV-transparent plate or quartz cuvette[1]
Procedure:
-
Incubate the protein sample with the this compound-containing vesicles in a suitable buffer to allow for interaction.
-
Place the sample in a quartz cuvette or a UV-transparent plate on an ice bath to minimize heat-induced damage.[1]
-
Irradiate the sample with a 365 nm UV lamp. The optimal irradiation time (typically 5-15 minutes) should be determined empirically to maximize cross-linking efficiency while minimizing protein damage.[1]
-
(Optional) The reaction can be quenched by adding a scavenger molecule, though this is often unnecessary due to the short half-life of the generated nitrene.[1]
-
Analyze the cross-linking products by SDS-PAGE. A shift in the molecular weight of the target protein indicates a successful cross-linking event.[1]
Protocol 3: Protein Digestion and Sample Preparation for MS
This protocol is for in-gel or in-solution digestion of cross-linked proteins.
Materials:
-
Cross-linked protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 spin tips for desalting
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
For in-solution digestion, solubilize the protein in a denaturing buffer.
-
Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at 56°C to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAM to a final concentration of 20-25 mM. Incubate for 30 minutes in the dark to alkylate cysteine residues.[5]
-
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin-to-protein.
-
Incubate overnight at 37°C.[6]
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
Reconstitute the peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[7]
-
Protocol 4: LC-MS/MS Analysis of Cross-Linked Peptides
This protocol provides a general framework for the analysis of this compound-modified peptides.
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted peptide sample onto a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[8]
-
Separate peptides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[5][8] A typical gradient might run from 2% to 40% B over 60-90 minutes.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.[8][9]
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation. A characteristic fragment ion for phosphocholine-containing molecules is m/z 184.1.[10][11]
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein database using a specialized search engine (e.g., MaxQuant, Proteome Discoverer, XlinkX) that allows for the specification of the this compound remnant as a variable modification.
-
The mass of the modification will correspond to the this compound acyl chain minus N₂.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Analysis of Cross-Linked Peptides
| Parameter | Setting | Reference |
| LC System | ||
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) | [8] |
| Mobile Phase A | Water with 0.1% Formic Acid | [8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [8] |
| Flow Rate | 200 - 400 µL/min | [7] |
| Column Temperature | 40 °C | [10] |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |
| Capillary Voltage | 3.5 kV | [8] |
| Source Temperature | 120 °C | [8] |
| Desolvation Temp. | 350 °C | [8] |
| Acquisition Mode | Data-Dependent Acquisition (DDA) | N/A |
| MS1 Resolution | 60,000 - 120,000 | N/A |
| MS2 Resolution | 15,000 - 30,000 | N/A |
| Collision Energy | Normalized Collision Energy (NCE) 25-35% | [8] |
Table 2: Theoretical MS/MS Fragmentation of this compound Peptide Adducts
Upon fragmentation, specific ions can indicate the presence of a this compound-peptide adduct.
| Ion Type | Description | Theoretical m/z |
| Reporter Ion | Phosphocholine headgroup | 184.0733 |
| Neutral Loss | Loss of trimethylamine (B31210) from precursor | [M+H - 59.0735]⁺ |
| Peptide Backbone | b- and y-ions from the peptide sequence | Varies |
| Modified Peptide | y- or b-ions containing the cross-linked amino acid and lipid remnant | Varies |
Note: The exact masses and fragmentation patterns will depend on the cross-linked peptide's sequence and the specific instrumentation used.
Visualizations
Caption: Workflow for identifying protein interactors of this compound using mass spectrometry.
Caption: Reaction pathway for photo-cross-linking and optional enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. The use of chemical cross-linking and mass spectrometry to elucidate the tertiary conformation of lipid-bound apolipoprotein A-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Linking Mass Spectrometry on P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of PAz-PC as a Substrate for Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a truncated oxidized phospholipid that serves as a physiologically relevant substrate for phospholipase A2 (PLA2) enzymes. Oxidized phospholipids (B1166683) (OxPLs) like this compound are generated under conditions of oxidative stress and are implicated in a variety of inflammatory diseases, including atherosclerosis. The enzymatic hydrolysis of these OxPLs by PLA2 is a critical step in both propagating and resolving inflammatory responses. These application notes provide a comprehensive guide to using this compound as a substrate for studying PLA2 activity, with a particular focus on lysosomal PLA2 (LPLA2 or PLA2G15), which shows a preference for oxidized substrates.
The PLA2 superfamily of enzymes catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This family is broadly categorized into secreted PLA2s (sPLA2), cytosolic PLA2s (cPLA2), and calcium-independent PLA2s (iPLA2), each with distinct roles in cellular signaling and pathology. This compound, as a product of lipid peroxidation, is a key molecule in signaling pathways associated with inflammation and cellular dysfunction. Its use as a substrate allows for the detailed investigation of PLA2 activity in various contexts, from purified enzyme kinetics to cellular lipid metabolism and the screening of potential therapeutic inhibitors.
Data Presentation: Comparative Kinetic Parameters of Phospholipase A2
Direct kinetic parameters (Km and Vmax) for the hydrolysis of this compound by specific PLA2 isoforms are not extensively documented in publicly available literature and often need to be determined empirically. However, the following table provides comparative data for different PLA2 enzymes with various phospholipid substrates to offer a valuable frame of reference for experimental design.
| Enzyme | Substrate(s) | Km | Vmax | Catalytic Efficiency (kcat/Km) | Notes |
| Lysosomal PLA2 (PLA2G15) | 3,3’ Bis(monoacylglycero)phosphate (BMP) | - | - | 10⁷ M⁻¹s⁻¹[2] | Demonstrates high efficiency for a key lysosomal phospholipid. |
| Lipoprotein-associated PLA2 (Lp-PLA2) | Oxidized Phospholipids on Lp(a) | Higher on smaller Lp(a) isoforms[3][4] | Higher on smaller Lp(a) isoforms[3] | - | Suggests that the lipoprotein environment influences enzyme kinetics. |
| Secreted PLA2 (sPLA2-V from Dromedary) | Phosphatidylethanolamine (PE) | 115 ± 3.5 µM | - | 2.6 ± 0.02 mM⁻¹s⁻¹ | Data for a non-oxidized substrate, for comparative purposes. |
| Phosphatidylcholine (PC) | 87 ± 2.1 µM | - | - | Data for a non-oxidized substrate, for comparative purposes. | |
| Phosphatidylserine (PS) | 32 ± 1.2 µM | - | - | Data for a non-oxidized substrate, for comparative purposes. |
Signaling Pathway: PLA2 in Oxidative Stress and Inflammation
Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the peroxidation of polyunsaturated fatty acids within cellular membranes, generating oxidized phospholipids such as this compound. These OxPLs can act as damage-associated molecular patterns (DAMPs), triggering inflammatory signaling pathways. Phospholipase A2 enzymes, particularly LPLA2, play a crucial role in the metabolism of these OxPLs. The hydrolysis of this compound by PLA2 releases azelaic acid and 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PC). Azelaic acid can have signaling roles, while the released fatty acids can be further metabolized into pro-inflammatory eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX), amplifying the inflammatory cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. PLA2G15 is a BMP hydrolase and its targeting ameliorates lysosomal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Oxidized phospholipids and lipoprotein-associated phospholipase A2 as important determinants of Lp(a) functionality and pathophysiological role - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAz-PC in Drug Delivery Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phospholipid that has garnered significant interest in drug delivery research. Its unique structure, featuring a truncated and carboxyl-terminated sn-2 acyl chain, imparts distinct biophysical properties to lipid bilayers. This characteristic is particularly exploited in the development of "smart" drug delivery systems, most notably in photo-responsive liposomes. These systems offer spatiotemporal control over the release of therapeutic agents, a critical advancement in targeted drug delivery.
The primary application of this compound lies in its incorporation into liposomal formulations to create photo-activatable drug delivery vehicles. The mechanism of action is based on the principle of light-induced disruption of the liposomal membrane. While this compound itself is not the photo-sensitive moiety, it is often used in conjunction with photo-sensitive lipids like 1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine (this compound is a common, though potentially confusing, abbreviation for this molecule as well). For the purpose of these notes, we will refer to the photo-sensitive azobenzene-modified phospholipid as Azobenzene-PC. Upon irradiation with a specific wavelength of light (typically UV-A), the azobenzene (B91143) moiety in Azobenzene-PC undergoes a conformational change, disrupting the packing of the lipid bilayer and increasing its permeability. This leads to the controlled release of the encapsulated drug at the site of irradiation.
These application notes provide a comprehensive overview of the use of this compound in drug delivery systems, with a focus on photo-activatable liposomes for the delivery of the chemotherapeutic agent doxorubicin (B1662922). Detailed protocols for formulation, drug loading, and characterization are provided, along with quantitative data and visualizations to aid researchers in this field.
Data Presentation
The following tables summarize quantitative data for typical this compound-containing liposomal formulations. This data is essential for researchers to compare and replicate findings.
Table 1: Physicochemical Properties of this compound Liposomes
| Formulation ID | Molar Ratio (PC:Cholesterol:this compound:DSPE-PEG2000) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Control Liposomes | 55:40:0:5 | 110 ± 5 | < 0.15 | -25 ± 3 |
| This compound Lipo-5 | 50:40:5:5 | 115 ± 7 | < 0.18 | -28 ± 4 |
| This compound Lipo-10 | 45:40:10:5 | 120 ± 6 | < 0.20 | -32 ± 5 |
| This compound Lipo-15 | 40:40:15:5 | 125 ± 8 | < 0.22 | -35 ± 4 |
PC: Phosphatidylcholine (e.g., DSPC), Cholesterol, DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
Table 2: Doxorubicin Loading and In Vitro Release from this compound Liposomes
| Formulation ID | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Drug Release at 24h (No UV) (%) | Drug Release at 1h (Post UV) (%) |
| Control Liposomes | 1:10 | 95 ± 3 | < 5 | < 10 |
| This compound Lipo-10 | 1:10 | 92 ± 4 | < 8 | > 70 |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar this compound-containing liposomes with a defined size.
Materials:
-
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
DSPE-PEG2000
-
Chloroform/Methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., 300 mM ammonium (B1175870) sulfate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or Argon gas source
-
Vacuum desiccator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, this compound, and DSPE-PEG2000 in the chloroform/methanol mixture.[1]
-
Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60-65°C).[1]
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin lipid film on the flask wall.[1]
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Extrusion:
Protocol 2: Active Loading of Doxorubicin using a Transmembrane Ammonium Sulfate (B86663) Gradient
This protocol details the active loading of doxorubicin into the prepared liposomes.
Materials:
-
This compound liposomes in ammonium sulfate buffer (from Protocol 1)
-
Doxorubicin hydrochloride solution
-
PBS, pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis tubing
-
Water bath
Procedure:
-
Gradient Formation:
-
Remove the external ammonium sulfate from the liposome (B1194612) suspension by passing it through a Sephadex G-50 column pre-equilibrated with PBS or by dialysis against PBS for 12-24 hours. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.[1]
-
-
Drug Incubation:
-
Add the doxorubicin solution to the purified liposome suspension at a drug-to-lipid ratio of approximately 1:10 (w/w).[1]
-
Incubate the mixture at 60°C for 30-60 minutes with gentle stirring.[1] During this time, neutral ammonia (B1221849) (NH₃) diffuses out of the liposome, creating a pH gradient that drives the protonated doxorubicin into the liposome core where it precipitates.[1]
-
-
Purification:
Protocol 3: Physicochemical Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in PBS.
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential according to the instrument's standard operating procedures.[1]
-
2. Encapsulation Efficiency:
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a mini size-exclusion column.
-
Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the drug concentration using a spectrophotometer or fluorometer at the drug's specific excitation and emission wavelengths.
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.
-
Protocol 4: In Vitro Light-Triggered Drug Release
Materials:
-
Drug-loaded this compound liposomes
-
PBS, pH 7.4
-
UV-A light source (e.g., 365 nm)
-
Dialysis tubing or a similar release setup
-
Spectrophotometer or fluorometer
Procedure:
-
Place a known concentration of the drug-loaded liposome suspension in a dialysis bag against a large volume of PBS to maintain sink conditions.
-
At desired time points, irradiate the sample with a UV-A light source for a specific duration.
-
At various time intervals (before and after irradiation), collect aliquots from the external buffer and measure the concentration of the released drug.
-
Calculate the cumulative drug release as a percentage of the total encapsulated drug.
Mandatory Visualizations
Caption: Experimental workflow for preparing and testing this compound liposomes.
Caption: Mechanism of light-triggered drug release from Azobenzene-PC liposomes.
Caption: Targeted delivery and action of doxorubicin via this compound liposomes.
References
Experimental Guide for Studying the Effects of 1-Palmitoyl-2-Azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species formed during the oxidation of low-density lipoproteins (LDL).[1] As a key component of oxidized LDL (oxLDL), this compound is implicated in the pathogenesis of chronic inflammatory diseases, most notably atherosclerosis.[1][2] It functions as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, which triggers pro-inflammatory and pro-apoptotic responses in various cell types, particularly endothelial cells and macrophages.[2][3] This document provides detailed application notes and protocols for investigating the cellular effects of this compound, to aid researchers in elucidating its role in disease and evaluating potential therapeutic interventions.
Data Presentation: Quantitative Effects of this compound and Related Oxidized Phospholipids (B1166683)
The following tables summarize the expected quantitative and qualitative outcomes of this compound stimulation on endothelial cells and macrophages. Direct quantitative dose-response data for this compound is limited in publicly available literature; therefore, data from closely related oxidized phospholipids like POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine) and the broader mixture OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine) are included for comparative purposes.[1]
Table 1: Pro-inflammatory Response in Endothelial Cells (e.g., HUVECs)
| Stimulus | Concentration Range (µg/mL) | Incubation Time | Key Inflammatory Markers | Expected Outcome |
| This compound | 10 - 100 | 4 - 24 hours | IL-6, IL-8, VCAM-1, ICAM-1 | Increased expression and secretion[1] |
| OxPAPC | 50 | 4 hours | IL-8, IL-6 | Upregulated mRNA levels[4] |
| POVPC | 10 - 100 | 4 - 24 hours | IL-8, MCP-1 | Induction of cytokine expression[1] |
| LPS | 0.1 - 1 | 4 - 24 hours | IL-6, IL-8, TNF-α | Potent induction of cytokines[1] |
Table 2: Pro-inflammatory Response in Macrophages (e.g., THP-1, RAW 264.7)
| Stimulus | Concentration Range (µg/mL) | Incubation Time | Key Inflammatory Markers | Expected Outcome |
| This compound | 10 - 100 | 4 - 24 hours | IL-6, TNF-α | Increased expression and secretion[1] |
| POVPC | 10 - 100 | 4 - 24 hours | IL-8, MCP-1 | Induction of cytokine expression and apoptosis[1] |
| LPS | 0.1 - 1 | 4 - 24 hours | IL-6, IL-8, TNF-α, IL-1β | Potent and broad pro-inflammatory response[1] |
Table 3: Apoptotic Response in Endothelial Cells and Macrophages
| Assay | Cell Type | This compound Concentration (µg/mL) | Incubation Time | Key Markers | Expected Outcome |
| Annexin V/PI Staining | Endothelial Cells, Macrophages | 10 - 100 | 6 - 48 hours | Annexin V+, PI- (early); Annexin V+, PI+ (late) | Increased percentage of apoptotic cells |
| Western Blot | Endothelial Cells, Macrophages | 10 - 50 | 4 - 24 hours | Cleaved Caspase-3, Bax translocation | Increased levels of cleaved caspase-3 and mitochondrial Bax |
Signaling Pathways and Experimental Workflows
This compound-Induced Pro-inflammatory Signaling
This compound primarily exerts its pro-inflammatory effects through the activation of Toll-like receptor 4 (TLR4).[2] This initiates a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.[5] These transcription factors then drive the expression of various pro-inflammatory genes.
This compound-Induced Apoptosis Signaling
High concentrations or prolonged exposure to this compound can induce apoptosis, primarily through the intrinsic pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-3.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphasic translocation of Bax to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endothelial APC/PAR1 distinctly regulates cytokine-induced pro-inflammatory VCAM-1 expression [escholarship.org]
- 6. researchgate.net [researchgate.net]
PAz-PC as a Standard in Lipid Peroxidation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species formed from the oxidative truncation of phospholipids (B1166683) containing arachidonic acid.[1] It is a key biomarker for oxidative stress and is implicated in the pathophysiology of various inflammatory diseases, including atherosclerosis.[1][2] Unlike its precursor phosphatidylcholine, which is essential for membrane structure and signaling, this compound is a product of oxidative degradation and acts as a damage-associated molecular pattern (DAMP), triggering inflammatory responses.[3][4] The accurate and robust quantification of this compound in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics.[1] Synthetic this compound provides a high-purity standard essential for the development and validation of specific and reproducible assays.[5]
This document provides detailed application notes and protocols for the use of this compound as a standard in lipid peroxidation assays, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₆₄NO₁₀P | [6][7] |
| Molecular Weight | 665.8 g/mol | [6][7] |
| IUPAC Name | [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [7] |
| Synonyms | 1-palmitoyl-2-azelaoyl PC, Azelaoyl PC | [6][8] |
Table 2: Representative Concentrations of Oxidized Phospholipids in Biological Samples
| Sample Type | Condition | Analyte | Concentration Range | Reference |
| Human Plasma | Healthy | Oxidized Phospholipids (general) | Low / Baseline | [1] |
| Human Plasma | Cardiovascular Disease | Oxidized Phospholipids (general) | Elevated | [1] |
| Atherosclerotic Plaques | Stable | This compound and other OxPLs | Lower than unstable plaques | [2] |
| Atherosclerotic Plaques | Unstable | This compound and other OxPLs | Enriched | [2] |
Note: Absolute concentrations of this compound can vary depending on the patient cohort, disease severity, and the analytical method used. Researchers should establish their own reference ranges.[1]
Table 3: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Positive Ion Mode | Negative Ion Mode | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | [9] |
| Precursor Ion (m/z) | 666.4 ([M+H]⁺) | 664.4 ([M-H]⁻) | [9][10] |
| Product Ion (m/z) | 184.1 (phosphocholine headgroup) | Varies | [9][10] |
Experimental Protocols
Protocol 1: Lipid Extraction from Human Plasma
This protocol is adapted from established methods for lipid extraction from plasma.[1]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): e.g., 1-palmitoyl-2-(5-oxo-valeroyl)-sn-glycero-3-phosphocholine (POVPC)-d4 or other suitable non-endogenous oxidized phospholipid standard
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.[9]
-
Add 300 µL of methanol and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Incubate the mixture for 10 minutes at room temperature with gentle shaking.[1]
-
Add 125 µL of water to induce phase separation and vortex for 30 seconds.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new microcentrifuge tube.[1]
-
Dry the extracted lipids under a gentle stream of nitrogen.[1]
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid) for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the targeted analysis of this compound. Optimization may be required based on the specific instrument and experimental conditions.[9]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[9][10]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[9]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[9]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute lipids based on their polarity.[9]
-
Flow Rate: 0.2 - 0.4 mL/min.[9]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.[10]
Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole or high-resolution mass spectrometer coupled to the LC system.[9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[10]
-
Capillary Temperature: 270°C.[10]
-
Sheath Gas Pressure: 10 psi.[10]
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard.[2][10]
Protocol 3: In Vitro Lysosomal Phospholipase A2 (LPLA2) Activity Assay
This assay measures the activity of LPLA2 using this compound as a substrate, based on the detection of hydrolysis products.[11]
Materials:
-
Purified or recombinant LPLA2, or cell lysates containing LPLA2
-
This compound
-
Assay Buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
LC-MS/MS system for product detection
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., ethanol). Evaporate the solvent and resuspend in Assay Buffer. Sonication may be needed to form a uniform suspension.[11]
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the this compound substrate solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Include a negative control (e.g., heat-inactivated enzyme).[11]
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., Bligh-Dyer or Folch method).[11]
-
Collect the organic phase containing the lipids and hydrolysis products.
-
-
Product Detection:
Visualizations
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: this compound pro-inflammatory signaling via TLR4/NF-κB.
Drug Development Applications
The use of this compound as a standard is critical in drug development for several reasons:
-
Target Validation: Accurate measurement of this compound levels in disease models can help validate the role of lipid peroxidation in pathology.
-
Biomarker Development: Standardized assays for this compound can be used to develop and validate biomarkers for disease diagnosis, prognosis, and monitoring therapeutic response.[11]
-
Screening of Therapeutics: this compound can be used in cell-based or enzymatic assays to screen for compounds that inhibit its formation or block its pro-inflammatory effects.[11] For example, the LPLA2 activity assay (Protocol 3) can be adapted to screen for inhibitors or activators of this enzyme, which plays a role in detoxifying oxidized phospholipids.[11]
By providing a reliable and reproducible standard, synthetic this compound facilitates the generation of high-quality, interpretable data, which is essential for advancing our understanding of lipid peroxidation and for the development of novel therapeutics targeting oxidative stress-related diseases.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine | C33H64NO10P | CID 46907870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of truncated oxidized phospholipid (OxPL) formed by the oxidative cleavage of phospholipids (B1166683) containing polyunsaturated fatty acids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[1][2] As a key component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in the pathophysiology of various inflammatory diseases, most notably atherosclerosis.[1][3][4] It is not merely a marker of cellular damage but an active signaling molecule that can initiate pro-inflammatory and pro-apoptotic responses by acting as a Damage-Associated Molecular Pattern (DAMP).[2][3]
The quantification of this compound in biological matrices is crucial for understanding disease mechanisms, identifying biomarkers for oxidative stress, and assessing therapeutic efficacy.[4][5] However, its analysis presents challenges due to low physiological concentrations, chemical instability, and the complexity of biological matrices which can cause matrix effects like ion suppression.[5] This document provides detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for assessing its biological activity using an Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following tables summarize reported concentrations of this compound and related lipids in biological samples, offering a reference for expected physiological and pathological levels.
Table 1: Quantification of this compound and Related Oxidized Phospholipids in Human Plasma [4]
| Analyte | Sample Type | Condition | Concentration Range |
|---|---|---|---|
| Fragmented Oxidized PCs | Plasma | Healthy Controls | 1.69 ± 0.19 ng/µL |
| Fragmented Oxidized PCs | Plasma | STEMI (Ischemia) | 4.79 ± 0.94 ng/µL |
| Lysophosphatidylcholine (LPC) | Plasma | Healthy Subjects | 200 - 300 µM |
| Lysophosphatidylcholine (LPC) | Plasma | Cancer Patients | 207 ± 59 µM |
Table 2: Quantification of Related Lipids in Tissues [4]
| Analyte | Sample Type | Condition | Concentration Range |
|---|
| Lysophosphatidylcholine 16:0 | Carotid Artery Plaques | Asymptomatic | 228.84 ± 37.00 mmol/L |
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules like this compound from complex biological samples due to its high sensitivity and specificity.[4][6] The method involves extracting lipids from the sample, separating them using liquid chromatography, and detecting and quantifying the specific analyte using tandem mass spectrometry.
Detailed Experimental Protocol: LC-MS/MS
This protocol describes a robust method for this compound quantification from plasma or tissue homogenates using a modified Folch extraction followed by LC-MS/MS analysis.[4]
1. Sample Preparation: Lipid Extraction This procedure is critical for isolating lipids and removing interfering substances. The inclusion of an antioxidant like butylated hydroxytoluene (BHT) is essential to prevent ex vivo oxidation during sample preparation.[5]
Materials:
-
Plasma or tissue homogenate
-
Internal Standard (IS) solution (e.g., deuterated this compound or PC(17:0/17:0))
-
Butylated hydroxytoluene (BHT)
-
Chloroform and Methanol (ice-cold, HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Centrifuge (4°C capable)
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice. Use 100 µL of plasma or tissue homogenate for extraction.[4]
-
To a glass tube, add the 100 µL sample.
-
Add the internal standard, BHT (to a final concentration of ~0.005%), and 2 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.[4]
-
Vortex vigorously for 2 minutes.[5]
-
Add 500 µL of 0.9% NaCl solution. Vortex for another minute.[4]
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[4]
-
Collection: Carefully aspirate the lower organic phase containing the lipids using a glass syringe and transfer it to a clean tube.[4][5]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4][6]
-
Reconstitution: Reconstitute the dried lipid extract in 100-200 µL of the initial LC mobile phase.[4][5] Vortex to mix and transfer to an LC vial.
2. LC-MS/MS Analysis This step separates this compound from other lipids and detects it with high specificity.
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Monitor the precursor ion m/z 666.4 to the characteristic product ion m/z 184.1 (phosphocholine headgroup).[6][7]
-
Collision Energy: Optimize for the specific instrument, typically starting around 30-40 eV.[4]
-
Internal Standard: Monitor the specific MRM transition for the chosen internal standard.
3. Data Analysis
-
Generate a calibration curve by preparing a series of known concentrations of a this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).[4]
-
Integrate the peak areas for the this compound and internal standard MRM transitions in both the standards and the unknown samples.
-
Calculate the peak area ratio (this compound/Internal Standard).
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios against the calibration curve.[4]
Method 2: Quantification of this compound Biological Activity by ELISA
While LC-MS/MS directly quantifies the this compound molecule, an ELISA can be used to quantify a downstream biological response, such as the production of pro-inflammatory cytokines induced by this compound.[8] This protocol provides a framework for measuring Tumor Necrosis Factor-alpha (TNF-α) secretion from macrophages stimulated with this compound.
Detailed Experimental Protocol: TNF-α ELISA
This protocol is adapted from methods used to compare the pro-inflammatory potential of different this compound preparations.[8]
Objective: To quantify the production of TNF-α by murine macrophages (e.g., RAW 264.7 cell line) in response to stimulation with this compound.[8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (≥98% purity)
-
Lipopolysaccharide (LPS) (positive control)
-
Phosphate Buffered Saline (PBS) (vehicle control)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[8]
-
Preparation of Stimulants: Prepare a stock solution of this compound in ethanol (B145695). Dilute to final working concentrations (e.g., 10, 25, 50 µg/mL) in serum-free medium. Ensure the final ethanol concentration is <0.1%. Prepare controls: LPS (100 ng/mL) and a vehicle control.[8]
-
Cell Stimulation: Remove the culture medium from the cells and wash once with PBS. Add 200 µL of the prepared stimulants to the respective wells (in triplicate). Incubate the plate for 6-12 hours at 37°C, 5% CO₂.[8]
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatant for analysis.[8]
-
Quantification of TNF-α: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[8][9] This typically involves:
-
Adding samples and standards to the pre-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding TMB substrate for color development.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample by interpolating from the standard curve generated with the TNF-α standards.[8]
Signaling Pathways Involving this compound
This compound exerts its biological effects by modulating several key signaling pathways.
1. TLR4-Mediated Inflammatory Signaling this compound can act as a DAMP and activate Toll-like receptor 4 (TLR4).[3][8] This interaction initiates a pro-inflammatory cascade, leading to the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[1][2][3]
2. Intrinsic Apoptosis Pathway Under conditions of high oxidative stress, this compound can contribute to apoptosis by facilitating the translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane, leading to its permeabilization (MOMP).[3]
3. Keap1-Nrf2 Antioxidant Response At lower concentrations, electrophilic lipids like this compound can activate the Nrf2 antioxidant response pathway. This compound modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of cytoprotective genes.[3]
References
The Use of PAz-PC in Giant Unilamellar Vesicles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phospholipid (OxPL) that plays a significant role in various pathophysiological processes, including inflammation and apoptosis. Giant Unilamellar Vesicles (GUVs) are cell-sized lipid bilayers that serve as excellent model systems for studying membrane biophysics and lipid-protein interactions. The incorporation of this compound into GUVs provides a powerful tool to investigate the effects of lipid oxidation on membrane properties and cellular processes in a controlled environment. These application notes provide an overview of the potential applications and detailed protocols for the preparation and use of this compound-containing GUVs.
Potential Applications
The integration of this compound into GUVs opens avenues for a variety of research applications:
-
Biophysical Studies of Oxidized Membranes: this compound-containing GUVs can be used to study how lipid oxidation affects fundamental membrane properties such as fluidity, permeability, thickness, and phase behavior.[1][2][3][4][5]
-
Modeling Cellular Responses to Oxidative Stress: These model systems can help elucidate the mechanisms by which oxidized lipids trigger cellular signaling pathways related to inflammation and apoptosis.
-
Drug Interaction and Delivery Studies: GUVs with this compound can be employed to investigate the interaction of drugs with oxidized membranes, which is relevant for understanding drug efficacy and toxicity in disease states associated with oxidative stress.
-
Protein-Lipid Interaction Analysis: Researchers can study the binding and function of specific proteins with oxidized lipid domains, providing insights into the molecular recognition of oxidized phospholipids.
Anticipated Effects of this compound on GUV Properties
The incorporation of this compound into a lipid bilayer is expected to induce several changes in the biophysical properties of the GUVs.
| Property | Anticipated Effect of this compound Incorporation | References |
| Membrane Fluidity | Decrease | [1][3] |
| Membrane Permeability | Increase | [3] |
| Membrane Thickness | Decrease | [4][5] |
| Area per Lipid | Increase | [4][5][6] |
| Phase Behavior | Promotion of phase separation and formation of OxPL-rich domains | [1][2] |
Experimental Protocols
The following are detailed protocols for the preparation of GUVs containing this compound. Given that this compound is a charged and oxidized lipid, methods such as gel-assisted swelling or gentle hydration are recommended over electroformation to avoid potential degradation and to accommodate charged lipids.[7]
Protocol 1: GUV Formation by Gel-Assisted Swelling
This method is rapid and compatible with a wide range of lipid compositions and buffer conditions.[8]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired carrier lipid
-
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)
-
Polyvinyl alcohol (PVA)
-
Glass coverslips
-
Swelling buffer (e.g., sucrose (B13894) solution of desired osmolarity)
-
Observation buffer (e.g., glucose solution of the same osmolarity as the swelling buffer)
Procedure:
-
Prepare Lipid Mixture:
-
In a clean glass vial, dissolve the carrier lipid (e.g., POPC) and this compound in chloroform at the desired molar ratio. A typical starting concentration for the total lipid mixture is 1 mg/mL.
-
-
Prepare PVA-Coated Substrate:
-
Prepare a 5% (w/w) PVA solution by dissolving PVA in deionized water at 90°C with stirring.
-
Spread 200 µL of the PVA solution onto a clean glass coverslip and dry it in an oven at 50°C for 30 minutes.[9]
-
-
Create Lipid Film:
-
Deposit approximately 20 µL of the lipid mixture onto the dried PVA film.
-
Place the coverslip under a vacuum for at least 2 hours to ensure complete removal of the chloroform.[9]
-
-
GUV Swelling:
-
Place the coverslip with the dried lipid film in a petri dish.
-
Gently add the swelling buffer (e.g., 200 mM sucrose) over the lipid film.
-
Allow the lipid film to swell for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture.
-
-
Harvesting GUVs:
-
Gently aspirate the GUV-containing solution with a wide-bore pipette tip.
-
For observation, transfer the GUVs into an observation chamber containing an equimolar glucose solution to allow the vesicles to settle at the bottom for easier microscopy.[10]
-
Protocol 2: GUV Formation by Gentle Hydration
This method is also suitable for charged lipids and avoids the use of an electric field.[7]
Materials:
-
POPC or other desired carrier lipid
-
This compound
-
Chloroform/methanol (2:1, v/v)
-
Glass vial or round-bottom flask
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Hydration buffer (e.g., 100 mM sucrose)
Procedure:
-
Prepare Lipid Film:
-
Prepare the desired lipid mixture of the carrier lipid and this compound in a chloroform/methanol solution.
-
In a round-bottom flask, create a thin lipid film by evaporating the solvent under a gentle stream of nitrogen or argon gas.
-
To ensure complete solvent removal, place the flask in a vacuum desiccator for at least 2 hours.
-
-
Lipid Film Hydration:
-
Gently add the hydration buffer to the flask containing the dried lipid film. The buffer should be pre-warmed to a temperature above the lipid mixture's phase transition temperature.
-
Allow the lipid film to hydrate (B1144303) without agitation for several hours to overnight in an incubator set to the desired temperature.
-
-
GUV Harvesting:
-
The GUVs will detach from the glass surface and form a cloudy suspension.
-
Carefully collect the GUV suspension using a wide-bore pipette tip, avoiding disturbance of the remaining lipid film.
-
Visualizations
Experimental Workflow for this compound GUV Preparation and Analysis
Caption: Workflow for this compound GUV preparation and subsequent analysis.
Potential Signaling Pathway Investigation Using this compound GUVs
Caption: Model signaling pathway that can be studied with this compound GUVs.
References
- 1. Directly imaging emergence of phase separation in peroxidized lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low levels of lipid oxidation radically increase the passive permeability of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atherosclerotic Oxidized Lipids Affect Formation and Biophysical Properties of Supported Lipid Bilayers and Simulated Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atherosclerotic Oxidized Lipids Affect Formation and Biophysical Properties of Supported Lipid Bilayers and Simulated Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Giant Vesicles under Oxidative Stress Induced by a Membrane-Anchored Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. Gel-Assisted Formation of Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Protein-Lipid Cross-Linking with PAz-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for utilizing 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (PAz-PC), a photoactivatable lipid probe, to investigate protein-lipid interactions. It is crucial to distinguish this molecule from 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, also sometimes abbreviated as this compound, which is an oxidized phospholipid involved in pro-inflammatory and pro-apoptotic signaling and is not used for photo-inducible experiments.[1]
The this compound described herein is a powerful tool for studying the spatial and temporal dynamics of proteins within or near lipid bilayers.[2] It contains a photoactivatable azido (B1232118) group that, upon UV irradiation, forms a highly reactive nitrene intermediate, leading to covalent cross-linking with nearby molecules, including proteins.[2] This allows for the "trapping" of transient or weak interactions for subsequent analysis. While not a method for inducing large-scale, non-specific protein aggregation in the traditional sense, this protocol allows for the light-inducible covalent clustering of proteins with lipids, providing invaluable insights into membrane protein organization and function.
Principle of this compound Induced Protein-Lipid Cross-Linking
This compound is a synthetic phospholipid designed to mimic natural phospholipids (B1166683) and readily incorporate into lipid bilayers.[2] The key to its functionality is the azido group on the sn-2 acyl chain.[2] When exposed to UV light, the azido group is converted into a short-lived, highly reactive nitrene. This nitrene can then form a covalent bond with adjacent molecules, including amino acid residues of proteins in close proximity. The resulting cross-linked protein-lipid complexes can then be isolated and identified, providing a snapshot of the proteins interacting with the lipid environment at a specific moment.
Data Presentation
Table 1: Summary of Experimental Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Expected Outcome |
| This compound Concentration in Vesicles | 1-10 mol% of total lipid | Efficient incorporation into the lipid bilayer without significantly altering membrane properties. |
| Protein-to-Lipid Ratio | Varies depending on the protein and its affinity for the membrane. Start with a 1:100 to 1:1000 molar ratio. | Sufficient protein association with the vesicles for detectable cross-linking. |
| UV Irradiation Wavelength | ~350 nm | Activation of the azido group to form the reactive nitrene. |
| UV Irradiation Time | 5-30 minutes | Sufficient cross-linking without causing significant photodamage to the protein. |
| Analysis Techniques | SDS-PAGE, Western Blotting, Mass Spectrometry | Visualization of a shift in the molecular weight of the cross-linked protein and identification of the cross-linked protein(s).[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Unilamellar Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound, which can then be used for in vitro cross-linking studies with a protein of interest.
Materials:
-
1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound)
-
Matrix phospholipid (e.g., POPC, DPPC)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
In a glass vial, mix the desired amounts of this compound and the matrix phospholipid in chloroform to achieve the desired molar ratio (e.g., 5 mol% this compound).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the lipid film. The final lipid concentration should typically be in the range of 1-10 mg/mL.
-
Vortex the mixture vigorously for several minutes to form multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Vesicle Sizing (Sonication or Extrusion):
-
Sonication: Place the vial containing the MLV suspension in an ice bath and sonicate using a probe sonicator. Use short bursts of sonication to avoid overheating the sample until the solution becomes clear.
-
Extrusion: For more uniform vesicle size, use a mini-extruder. Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 11 times.
-
Protocol 2: Photo-Cross-Linking of a Protein of Interest with this compound Containing Vesicles
This protocol details the steps for inducing covalent cross-linking between a target protein and this compound within the prepared vesicles.
Materials:
-
This compound containing unilamellar vesicles (from Protocol 1)
-
Purified protein of interest
-
Reaction buffer (compatible with the protein and vesicles)
-
UV lamp with an emission maximum around 350 nm
-
Quartz cuvette or microplate
-
Ice bath
Procedure:
-
Incubation:
-
In a microcentrifuge tube, mix the this compound containing vesicles with the purified protein of interest at the desired protein-to-lipid ratio.
-
Incubate the mixture for a sufficient time to allow for protein-membrane association. Incubation time and temperature will vary depending on the specific protein.
-
-
UV Irradiation:
-
Transfer the sample to a quartz cuvette or a UV-transparent microplate.
-
Place the sample on an ice bath to minimize heat-induced artifacts.
-
Expose the sample to UV light (e.g., 350 nm) for a predetermined amount of time (e.g., 15 minutes). A non-irradiated sample should be kept as a negative control.
-
Protocol 3: Analysis of Cross-Linked Products
This protocol outlines the methods for analyzing the results of the photo-cross-linking experiment.
Materials:
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Coomassie Brilliant Blue or silver stain
-
Western blotting apparatus and reagents (if a specific antibody is available)
-
Mass spectrometer (for protein identification)
Procedure:
-
SDS-PAGE Analysis:
-
Add SDS-PAGE loading buffer to the irradiated and non-irradiated samples and heat at 95°C for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain. A successful cross-linking event will be indicated by the appearance of a new band at a higher molecular weight corresponding to the protein-lipid adduct.[2]
-
-
Western Blotting:
-
If an antibody against the protein of interest is available, perform a Western blot analysis.
-
Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the bands using a chemiluminescent substrate. The cross-linked product should be detectable by the antibody.
-
-
Mass Spectrometry for Protein Identification:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound photo-cross-linking.
Caption: Experimental workflow for this compound mediated protein-lipid cross-linking.
References
Application Notes and Protocols for Fluorescent Labeling of Azido-Modified Phosphatidylcholine for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a critical role in membrane structure, signaling, and cellular metabolism. The ability to visualize the localization and dynamics of PC in living cells is crucial for understanding a wide range of biological processes. Bioorthogonal chemistry provides a powerful tool for this purpose, enabling the specific labeling of biomolecules with fluorescent probes in their native environment.
This document provides detailed application notes and protocols for the fluorescent labeling of phosphatidylcholine for imaging applications. The strategy involves the metabolic incorporation of a choline (B1196258) analog containing a bioorthogonal azide (B81097) handle, followed by covalent attachment of a fluorescent probe via "click chemistry."
It is a common misconception that a large, modified amino acid like p-azido-L-phenylalanine (pAzF) would be incorporated into a phospholipid structure. In practice, pAzF is an unnatural amino acid used for the site-specific labeling of proteins through genetic code expansion[1][2]. For phospholipid labeling, small, azide-modified precursors of the lipid headgroup, such as 1-azidoethyl-choline (AECho) , are used. These precursors are readily taken up by cells and incorporated into PC through the endogenous CDP-choline (Kennedy) pathway, resulting in the formation of azido-phosphatidylcholine (Az-PC)[3][4]. This Az-PC can then be specifically and efficiently labeled with a fluorescent probe for imaging.
The two most common bioorthogonal reactions for labeling azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions[5].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO)[3]. This method is particularly useful for live-cell imaging due to the absence of cytotoxic copper catalysts.
These methods allow for the sensitive and high-resolution imaging of newly synthesized PC pools in various cellular compartments[3][6].
Applications
Fluorescent labeling of phosphatidylcholine enables a variety of applications in cell biology and drug development:
-
Visualizing Lipid Trafficking and Dynamics: Tracking the movement of newly synthesized PC from its site of synthesis in the endoplasmic reticulum (ER) to other organelles like the Golgi apparatus, mitochondria, and the plasma membrane[6][7][8].
-
Studying Membrane Structure and Organization: High-resolution imaging of PC distribution within different cellular membranes and membrane contact sites.
-
Monitoring Phospholipase Activity: Developing assays to monitor the activity of enzymes like phospholipase D (PLD) by tracking the turnover of labeled PC[6][9].
-
Investigating Cell Signaling: Visualizing the role of PC and its metabolites in cellular signaling pathways.
-
Drug Development: Assessing the impact of drug candidates on lipid metabolism and membrane integrity.
Data Presentation
The following tables summarize key quantitative data relevant to the fluorescent labeling of azido-modified phosphatidylcholine.
Table 1: Comparison of Bioorthogonal Labeling Reactions for Az-PC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very Fast | Fast |
| Live-Cell Compatibility | Limited due to copper cytotoxicity; can be improved with ligands[10] | High |
| Typical Fluorophores | Alkyne-modified dyes (e.g., Alkyne-Alexa Fluor, Alkyne-Cy5) | DBCO-modified dyes (e.g., DBCO-Alexa Fluor, DBCO-Cy5) |
| Labeling Efficiency | High | High |
Table 2: Properties of Common Fluorophores for Az-PC Labeling
| Fluorophore (Alkyne or DBCO conjugate) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
|---|---|---|---|---|
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| Alexa Fluor 568 | 578 | 603 | 0.69 | High |
| Alexa Fluor 594 | 590 | 617 | 0.66 | High |
| Cy3 | 550 | 570 | 0.15 | Moderate |
| Cy5 | 649 | 670 | 0.28 | Moderate |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 1-Azidoethyl-choline (AECho)
This protocol describes the incorporation of an azide handle into cellular phosphatidylcholine.
Materials:
-
Mammalian cells of interest (e.g., NIH-3T3, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-Azidoethyl-choline (AECho) iodide salt
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate with glass coverslips for microscopy) and allow them to adhere overnight.
-
Prepare a stock solution of AECho in complete culture medium. A typical stock concentration is 10-50 mM.
-
Aspirate the old medium from the cells and replace it with fresh medium containing the desired final concentration of AECho. A typical working concentration range is 100-250 µM[3].
-
Incubate the cells for 12-24 hours under normal growth conditions (37°C, 5% CO₂). This allows for the metabolic incorporation of AECho into the cellular phospholipid pool.
-
After incubation, proceed to the fluorescent labeling step (Protocol 2 or 3).
Protocol 2: Fluorescent Labeling of Az-PC via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol uses a copper-free click reaction, which is ideal for labeling live cells.
Materials:
-
AECho-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Alexa Fluor 488)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Tris-buffered saline (TBS) or PBS
Procedure:
-
Gently wash the AECho-labeled cells twice with warm PBS to remove unincorporated AECho.
-
Prepare the labeling solution by diluting the DBCO-conjugated fluorophore in imaging medium to the desired final concentration. A typical concentration is 20 µM[3].
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the labeling solution and wash the cells three times with warm imaging medium or TBS to remove unreacted fluorophore.
-
The cells are now ready for live-cell imaging by fluorescence microscopy.
Protocol 3: Fluorescent Labeling of Az-PC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed-Cell Imaging
This protocol is highly efficient and suitable for fixed samples where copper toxicity is not a concern.
Materials:
-
AECho-labeled cells (from Protocol 1) on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Alkyne-conjugated fluorescent dye (e.g., Alkyne-Alexa Fluor 568)
-
CuAAC Reaction Cocktail (prepare fresh):
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Procedure:
-
Fixation: a. Gently wash the AECho-labeled cells twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the fixed cells three times with PBS.
-
Permeabilization (Optional): a. If intracellular structures are to be imaged, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS.
-
CuAAC Reaction: a. Prepare the CuAAC reaction cocktail immediately before use. For a 1 mL final volume:
- Start with PBS.
- Add the alkyne-fluorophore to a final concentration of 1-10 µM.
- Add TCEP to a final concentration of 1 mM.
- Add TBTA to a final concentration of 100 µM.
- Add CuSO₄ to a final concentration of 1 mM.
- Finally, add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the active Cu(I) state. Mix gently. b. Remove the PBS from the fixed cells and add the CuAAC reaction cocktail. c. Incubate for 1 hour at room temperature, protected from light.
-
Washing and Mounting: a. Remove the reaction cocktail and wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using an appropriate mounting medium (e.g., with DAPI for nuclear counterstaining). c. The slides are now ready for imaging by confocal microscopy.
Visualizations
Caption: Metabolic incorporation of AECho into Az-PC via the Kennedy Pathway.
Caption: Experimental workflow for fluorescent labeling of phospholipids.
Caption: Bioorthogonal "click" reactions for labeling Azido-PC.
References
- 1. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Imaging and Editing the Phospholipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00174H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Solving PAz-PC Solubility Issues
Welcome to the technical support center for PAz-PC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experiments, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as ethanol (B145695), chloroform, and methanol.[1][2] For biological experiments, ethanol is a common choice as it is miscible with aqueous media.[2] It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and ensure the stability of the compound.[1]
Q2: How should I store my this compound stock solution?
A2: For optimal stability, this compound stock solutions in an organic solvent should be stored at -20°C or lower, protected from light and moisture.[1][2] For long-term storage, -80°C is recommended.[2] It is advisable to prepare smaller aliquots to minimize freeze-thaw cycles.[3] Under these conditions, this compound in ethanol is stable for at least two years.[3]
Q3: Why is my this compound solution cloudy or opalescent?
A3: Cloudiness or opalescence in your this compound solution often indicates the formation of lipid aggregates or micelles rather than a true solution of monomeric this compound.[1] This can happen even at concentrations below the point of visible precipitation.
Q4: How does pH affect the solubility and stability of this compound?
A4: The azelaoyl moiety of this compound contains a terminal carboxylic acid group. At physiological pH (around 7.4), this group will be deprotonated, giving the molecule a net negative charge.[1][4] This charge can influence its aggregation behavior and interactions with other molecules. The stability of the ester bonds in the phospholipid can also be affected by extremes in pH.[1] For liposome (B1194612) preparations, maintaining a pH between 5.5 and 7.5 is recommended for consistent size and surface charge.[5]
Q5: Is it necessary to use antioxidants when preparing this compound solutions?
A5: While this compound is an oxidized phospholipid, it can be susceptible to further oxidation.[1] To minimize this, consider using buffers that have been degassed with nitrogen or argon. For organic stock solutions, adding an antioxidant like butylated hydroxytoluene (BHT) can be beneficial if it is compatible with your experimental system.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve common issues encountered with this compound solubility.
Problem 1: this compound precipitates out of solution when added to an aqueous buffer.
-
Cause: this compound has limited solubility in aqueous solutions due to its long acyl chains.[1] Adding a concentrated stock solution directly to a buffer can lead to the local concentration exceeding its solubility limit, causing precipitation.[1]
-
Solution:
-
Stepwise Dilution: Avoid adding the concentrated organic stock directly into your final buffer volume. Instead, create an intermediate dilution of the this compound in a smaller volume of the buffer first.[1]
-
Gentle and Constant Mixing: Add the this compound stock solution dropwise into the aqueous buffer while gently vortexing or stirring. This facilitates rapid dispersion of the lipid molecules and prevents high localized concentrations.[1]
-
Temperature Consideration: Gently warming the aqueous buffer may aid in dissolution. However, be cautious as elevated temperatures can potentially lead to degradation.[1]
-
Problem 2: Inconsistent experimental results between batches of this compound solution.
-
Cause: Variability in the preparation of the this compound solution can lead to inconsistent results. The formation of aggregates or micelles can vary between preparations.
-
Solution:
-
Standardized Protocol: Follow a consistent and detailed protocol for preparing your this compound solutions for every experiment.[1]
-
Fresh Preparations: Due to potential stability issues, it is highly recommended to prepare this compound solutions fresh for each experiment.[1] Aqueous solutions of this compound should be used immediately and not stored.[2][6]
-
Characterize Your Preparation: If your experimental setup is sensitive to the aggregation state of this compound, consider using techniques like dynamic light scattering (DLS) to assess the size distribution of particles in your solution to ensure batch-to-batch consistency.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for working with this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | 30 mg/mL | [6][7] |
| DMSO | 5 mg/mL | [6][7] |
| PBS (pH 7.2) | 5 mg/mL | [6][7] |
| DMF | 1 mg/mL | [7] |
Table 2: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Atmosphere | Reference(s) |
| Stock Solution (in Ethanol) | -20°C | At least 2 years | Standard | [2][3] |
| Long-term Stock Solution | -80°C | Recommended for long-term | Inert Gas (Argon/Nitrogen) recommended | [2] |
| Aqueous Working Solution | N/A | Not Recommended | N/A | [2][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol outlines the preparation of a 1 mg/mL this compound stock solution in ethanol, incorporating an antioxidant.
Materials:
-
This compound (solid)
-
200-proof, anhydrous ethanol (high purity)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vial with a PTFE-lined cap
-
Argon or nitrogen gas
-
Micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Prepare BHT-containing ethanol: Dissolve BHT in ethanol to a final concentration of 0.05% (w/v). For instance, add 5 mg of BHT to 10 mL of ethanol.
-
Weigh this compound: In a sterile environment, accurately weigh the desired amount of this compound. For a 1 mg/mL solution, you would weigh 1 mg of this compound.
-
Dissolve this compound: Transfer the weighed this compound to the amber glass vial. Add the appropriate volume of the BHT-containing ethanol (e.g., 1 mL for 1 mg of this compound).
-
Mix thoroughly: Gently vortex the vial until the this compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.
-
Store properly: Flush the headspace of the vial with argon or nitrogen, seal tightly, and store at -20°C or -80°C.[2]
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer for Cell Culture
This protocol describes the dilution of the this compound stock solution into a cell culture medium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw stock solution: Thaw the this compound stock solution on ice.
-
Warm the aqueous buffer: Pre-warm the sterile PBS or cell culture medium to 37°C.[1]
-
Calculate required volume: Determine the volume of the stock solution needed to achieve the desired final concentration. Note that the final concentration of ethanol in the cell culture medium should typically be kept at or below 0.5% to avoid solvent toxicity.[1]
-
Add this compound to the aqueous buffer: While gently vortexing the pre-warmed buffer, add the calculated volume of the this compound stock solution dropwise.[1]
-
Incubate and mix: Incubate the solution at 37°C for 10-15 minutes with intermittent gentle vortexing to aid dispersion.[1]
-
Visual inspection: The final solution may appear clear to slightly opalescent.[1]
-
Use immediately: Use the freshly prepared working solution without delay.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine(1-) | C33H63NO10P- | CID 86289475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing PAz-PC Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in cell-based assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summary data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in cell treatment?
A1: this compound is a prominent oxidized phospholipid (OxPL) and a key bioactive component of oxidized low-density lipoprotein (oxLDL).[1][2][3] It forms when phospholipids (B1166683) containing polyunsaturated fatty acids are subjected to oxidative stress.[4] In cell treatments, this compound is used to study the cellular responses to oxidative damage. It acts as a signaling molecule that can trigger a range of effects, including pro-inflammatory and pro-apoptotic responses, by activating specific cellular pathways.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied in an organic solvent like ethanol.[3][5] For long-term storage, it should be kept at -20°C in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) to prevent further oxidation and hydrolysis.[6][7] It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[5]
Q3: What is the best way to solubilize this compound for addition to aqueous cell culture media?
A3: this compound has very low solubility in aqueous buffers and can precipitate.[5] To prepare a working solution, first, allow the organic stock vial to warm to room temperature to prevent condensation.[6] Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. Then, resuspend the film in the desired sterile buffer or cell culture medium by vortexing.[5][8] For improved solubility and consistent delivery, it is highly recommended to incorporate this compound into small unilamellar vesicles (SUVs) with a carrier lipid like POPC or to use a carrier protein such as fatty acid-free BSA.[8][9]
Q4: What are the primary signaling pathways activated by this compound?
A4: this compound acts as a Damage-Associated Molecular Pattern (DAMP) and can activate pattern recognition receptors, such as Toll-like receptor 4 (TLR4) and CD36.[1][10][11] This interaction often initiates downstream signaling cascades including the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines.[2][10] Under high-stress conditions, this compound can also contribute to the intrinsic apoptosis pathway by promoting the translocation of Bax to the mitochondria.[1]
Q5: What are common cell lines used for studying this compound effects?
A5: The choice of cell line depends on the research context. Commonly used lines include:
-
Endothelial Cells (e.g., HUVECs): For studying vascular inflammation and endothelial dysfunction.[2][10]
-
Macrophages (e.g., THP-1, RAW 264.7): For investigating foam cell formation and inflammatory responses in atherosclerosis.[8][10][12]
-
HEK293 and CHO cells: Often used for GPCR signaling and reporter assays due to their ease of transfection.[9]
-
PC-3 cells (prostate carcinoma): Relevant for specific cancer biology studies.[9][13]
Troubleshooting Guide
Issue 1: this compound precipitates after addition to my cell culture medium.
-
Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. This is common when adding a concentrated organic stock directly to the media.[5]
-
Solution:
-
Carrier Molecules: Prepare this compound with a carrier protein like 0.1% fatty acid-free BSA or formulate it into liposomes/vesicles to enhance solubility and bioavailability.[8][9]
-
Dilution Method: Add the this compound stock solution dropwise to the medium while vortexing to facilitate dispersion and prevent localized high concentrations.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in the culture medium is non-toxic to the cells, typically below 1%.[14]
-
Issue 2: High levels of cell death are observed even at low this compound concentrations.
-
Cause: Cells may be overly sensitive, or the this compound is causing significant oxidative stress leading to apoptosis or necrosis. The biological effects of OxPLs can be highly concentration-dependent.[6]
-
Solution:
-
Dose-Response Curve: Perform a broad dose-response experiment (e.g., 1 µg/mL to 50 µg/mL) to identify the cytotoxic threshold for your specific cell line and experimental duration.[12]
-
Time-Course Experiment: Reduce the incubation time. Cellular responses to this compound can be rapid, and prolonged exposure may lead to toxicity.
-
Check Cell Health: Ensure cells are healthy, in the exponential growth phase, and not overgrown before starting the treatment.[9][15]
-
Issue 3: Inconsistent or no observable effect after this compound treatment.
-
Cause: This could be due to suboptimal concentration, poor bioavailability, degradation of this compound, or low expression of target receptors.[9]
-
Solution:
-
Optimize Concentration: Perform a dose-response experiment to find the optimal effective concentration (EC50). The effect may be biphasic, with different outcomes at low versus high concentrations.[9][16]
-
Verify Bioavailability: Use a carrier like BSA or liposomes to ensure effective delivery to the cells.[9]
-
Assess this compound Quality: Ensure the this compound has been stored properly to prevent degradation.[7] For mechanistic studies, use high-purity (≥98%) synthetic this compound to ensure observed effects are not from contaminants.[8][11]
-
Confirm Receptor Expression: Use qPCR or Western blot to verify that your cell line expresses the target receptors (e.g., TLR4, CD36) at sufficient levels.[9]
-
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and incubation time. The following tables provide a general reference based on published data. Researchers must empirically determine the optimal concentration for their specific system.
Table 1: Recommended Concentration Ranges for this compound Cell Treatment
| Application/Effect | Cell Type | Concentration Range | Incubation Time |
| Stress Tolerance Induction | Endothelial Cells (HUVECs) | 1 - 20 µM | 48 - 72 hours[16][17] |
| Cytotoxicity/Apoptosis | Macrophages, Endothelial Cells | 25 - 200 µM (or 1-50 µg/mL) | 2 - 48 hours[12][14] |
| Inflammatory Signaling | Macrophages, HEK293 | 10 - 50 µM | 1 - 24 hours[4][8] |
| Nrf2 Activation | Various | 10 - 30 µM | 1 - 4 hours[12] |
Table 2: General Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Precipitation | Low aqueous solubility | Use carrier protein (BSA) or prepare liposomes.[5][9] |
| High Cytotoxicity | Concentration too high; long exposure | Perform dose-response and time-course studies.[12] |
| Inconsistent Results | Suboptimal concentration; this compound degradation | Titrate concentration; ensure proper storage and handling.[7][9] |
| No Effect | Low receptor expression; poor bioavailability | Verify target expression; use carriers to improve delivery.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles for Cell Treatment
This protocol describes the preparation of small unilamellar vesicles (SUVs) to ensure consistent delivery of this compound to cultured cells.[8]
Materials:
-
High-purity (≥98%) this compound
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Chloroform (B151607) (high purity)
-
Sterile, serum-free cell culture medium or PBS
-
Glass vials
-
Nitrogen or Argon gas source
-
Bath sonicator
Procedure:
-
In a clean glass vial, dissolve this compound and the carrier lipid POPC in chloroform. A molar ratio of 1:9 (this compound:POPC) is common to mimic oxidized membranes.[8]
-
Under a gentle stream of nitrogen or argon gas, evaporate the chloroform to create a thin, uniform lipid film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the open vial under a high vacuum for at least 1-2 hours.[8]
-
Hydrate the lipid film with sterile, serum-free medium or PBS to a final total lipid concentration of 1 mg/mL. Vortex vigorously for 5-10 minutes.
-
To form SUVs, sonicate the lipid suspension in a bath sonicator for 20-30 minutes, or until the solution becomes clear.[8]
-
The resulting vesicle solution can now be diluted to the final desired working concentration in your complete cell culture medium for treating cells.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity to determine the cytotoxic effects of this compound.[12][14]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during treatment (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well). Allow them to adhere overnight.[12]
-
Remove the medium and treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) for the desired duration (e.g., 24 or 48 hours). Include untreated and vehicle-only controls.[12]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours (or overnight) at 37°C in a humidified incubator to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol details the detection of Tissue Factor (a downstream target of NF-κB) as a marker for this compound-induced inflammatory signaling.[12]
Materials:
-
Cells cultured in 6-well plates
-
This compound working solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody (e.g., anti-Tissue Factor, anti-p65)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound for the determined time (e.g., 4-8 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Tissue Factor) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Visual diagrams to aid in understanding this compound mechanisms and experimental design.
Caption: this compound activates the TLR4 signaling pathway, leading to NF-κB translocation and inflammation.
Caption: Experimental workflow for optimizing this compound concentration for cell treatment studies.
Caption: Troubleshooting decision tree for common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Isolation and enrichment of PC-3 prostate cancer stem-like cells using MACS and serum-free medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity of oxidized phospholipids in cultured macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Low Concentrations of Oxidized Phospholipids Increase Stress Tolerance of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with PAz-PC
Welcome to the technical support center for 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experiments involving this oxidized phospholipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is an oxidized phospholipid that is a significant component of oxidized low-density lipoprotein (oxLDL).[1][2] It is extensively used in research to investigate the biological impacts of lipid oxidation, particularly in the contexts of atherosclerosis, inflammation, and cellular signaling.[2][3] this compound can act as a ligand for scavenger receptors like CD36 and can activate pattern recognition receptors such as Toll-like receptor 4 (TLR4).[2][3] Its applications include the study of inflammatory responses, the formation of macrophage foam cells, and signaling pathways associated with cardiovascular disease.[2][3]
Q2: What are the common causes of inconsistent results in experiments using this compound?
A2: Inconsistent results with this compound can stem from several factors, including:
-
Purity of the compound: Impurities can lead to off-target effects and variability between batches.[3]
-
Solubility and aggregation: this compound has limited aqueous solubility and can form aggregates, affecting its bioavailability.[4][5]
-
Stability and degradation: As an oxidized lipid, this compound can be unstable and susceptible to further oxidation or hydrolysis, especially with improper storage and handling.[3][4][6]
-
Cellular health and experimental conditions: The health and density of cells, as well as variations in experimental protocols, can significantly impact outcomes.[4]
Q3: How should this compound be stored to ensure its stability?
A3: To maintain stability, this compound should be stored at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen to prevent further oxidation.[3] It is often supplied in ethanol (B145695).[5] For long-term storage, keeping it as a solid or in a high-concentration organic stock solution at -20°C or -80°C is recommended.[5] To minimize freeze-thaw cycles, preparing single-use aliquots is advisable.[5][6]
Q4: What are the key signaling pathways activated by this compound?
A4: this compound is a bioactive lipid that can initiate several signaling pathways, often acting as a Damage-Associated Molecular Pattern (DAMP).[1][7] Key pathways include:
-
Pro-inflammatory signaling: this compound can activate Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and AP-1, which results in the production of pro-inflammatory cytokines.[1]
-
Intrinsic apoptosis: Under high oxidative stress, this compound can facilitate the translocation of the pro-apoptotic protein Bax to the mitochondrial membrane, contributing to apoptosis.[1]
-
Nrf2-mediated antioxidant response: At lower concentrations, this compound can activate the Keap1-Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[1]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent purity of this compound between different lots or degradation of the compound.[3]
-
Troubleshooting Steps:
-
Verify Purity: If possible, independently confirm the purity of your this compound lot using methods like HPLC-MS and compare it with the manufacturer's certificate of analysis.[3] A purity of ≥98% is recommended for most cell-based assays.[3]
-
Proper Storage: Ensure this compound is stored correctly at -20°C or lower under an inert gas.[3]
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid degradation.[3]
-
Aliquot Stock Solutions: After reconstitution, create single-use aliquots to prevent multiple freeze-thaw cycles.[6]
-
Issue 2: Low or No Cellular Response to this compound Treatment
-
Possible Cause: Poor bioavailability due to aggregation, suboptimal concentration, or receptor desensitization.[4]
-
Troubleshooting Steps:
-
Improve Solubility: To enhance bioavailability, consider using a carrier protein like fatty acid-free BSA or preparing this compound in liposomes.[4]
-
Optimize Concentration: Perform a dose-response experiment with a broad range of this compound concentrations to identify the optimal effective concentration (EC50).[4]
-
Check Cell Health: Ensure that the cells are healthy and within an optimal density range.[4]
-
Verify Receptor Expression: Confirm the expression of the target receptor (e.g., TLR4) in your cell line using techniques like qPCR or Western blotting.[4]
-
Issue 3: Unexpected or Off-Target Cellular Responses
-
Possible Cause: Presence of biologically active impurities in the this compound preparation or solvent effects.[3]
-
Troubleshooting Steps:
-
Impurity Analysis: If you suspect contaminants, a more detailed analysis of your this compound sample may be required to identify them.[3]
-
Control Experiments: Always include a vehicle control group (e.g., treated with the solvent used to dissolve this compound, such as ethanol or DMSO) to exclude solvent-induced effects.[3]
-
Source High-Purity this compound: Ensure you are using a high-purity compound (≥98%) from a reputable supplier.[6]
-
Data Presentation
Table 1: Effect of this compound Purity on NF-κB Activation
| This compound Purity (%) | Concentration (µg/mL) | Fold Induction of NF-κB | Standard Deviation |
| 99 | 10 | 5.1 | ± 0.5 |
| 95 | 10 | 3.2 | ± 0.8 |
| 90 | 10 | 2.1 | ± 1.2 |
| NF-κB activation was measured using a luciferase reporter assay in RAW 264.7 macrophages treated for 4 hours.[3] |
Table 2: Effect of this compound Purity on Pro-inflammatory Cytokine (TNF-α) Secretion
| This compound Purity (%) | Concentration (µg/mL) | TNF-α Secretion (pg/mL) | Standard Deviation |
| 99 | 10 | 850 | ± 50 |
| 95 | 10 | 620 | ± 150 |
| 90 | 10 | 430 | ± 200 |
| TNF-α levels in the supernatant of bone marrow-derived macrophages were quantified by ELISA after 6 hours of treatment.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, which can improve its delivery to cells.[8]
Materials:
-
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesterol (optional)
-
Hydration buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of this compound, POPC, and cholesterol in chloroform in a round-bottom flask.[8] b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film.[8] c. Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under vacuum to remove residual solvent.[8]
-
Hydration: a. Add the hydration buffer to the flask containing the dry lipid film.[8] b. Vortex the flask to suspend the lipids, which will form multilamellar vesicles (MLVs).[6]
-
Extrusion: a. To create unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8] This process should be repeated multiple times for a uniform size distribution.
Visualizations
Caption: this compound activates the TLR4 signaling cascade, leading to inflammation.
Caption: this compound contributes to the intrinsic apoptosis pathway under high oxidative stress.
References
PAz-PC Technical Support Center: Enhancing Solution Stability
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical concern?
This compound is an oxidized phospholipid and a major component of oxidized low-density lipoprotein (oxLDL).[1][2] Its stability is crucial because, as a phospholipid, it is susceptible to degradation through hydrolysis and further oxidation.[1] This degradation can introduce impurities, alter its biological activity, and lead to inconsistent experimental results.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C or -80°C, with -80°C being recommended for long-term storage.[3] When supplied in an ethanol (B145695) solution, it is stable for at least two years at -20°C.[1][4] It is critical to store it in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen, and protected from light.[2][3] To avoid degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots.[1][2]
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Hydrolysis: This process can cleave the fatty acid chains from the glycerol (B35011) backbone, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids. The presence of lyso-PC can cause both chemical and physical instability in liposome (B1194612) preparations.[1] The rate of hydrolysis is influenced by temperature and pH, with the lowest rate generally observed around pH 6.5.[1]
-
Oxidation: Although this compound is already an oxidized molecule, it can undergo further oxidation, especially if it contains any polyunsaturated fatty acids.[1] This can result in a complex mix of lipid peroxidation products. To minimize this, buffers should be degassed and purged with an inert gas.[1]
Q4: How does the choice of solvent affect this compound stability?
This compound is soluble in organic solvents like ethanol, chloroform, and methanol.[3][5] For stock solutions, high-purity, anhydrous organic solvents are recommended to prevent hydrolysis and degradation.[3][5] Ethanol is a common choice for biological experiments as it is miscible with aqueous media.[3] this compound is less stable in aqueous solutions and it is best to prepare these fresh for each experiment.[3][5]
Q5: My this compound is precipitating when I add it to my aqueous buffer. What should I do?
This compound has limited solubility in aqueous solutions, which can lead to precipitation.[5] To avoid this:
-
Use a Stepwise Dilution Method: Instead of adding a concentrated organic stock solution directly into the buffer, create an intermediate dilution first.[5]
-
Ensure Gentle Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to help disperse the lipid molecules rapidly.[5]
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C for cell culture) can aid in dissolution and dispersion.[5]
Q6: How can I assess the quality and stability of my this compound sample?
The purity of this compound is typically determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2] For most cell-based assays, a purity of ≥98% is recommended.[2] To estimate the extent of oxidation, you can determine the oxidation index by measuring the absorbance of a solution at 233 nm (for conjugated dienes) and 215 nm using a UV-Vis spectrophotometer.[1] The oxidation index is the ratio of the absorbance at 233 nm to that at 215 nm.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent purity between this compound lots or degradation of the compound.[2] Impurities can lead to off-target effects and confound data interpretation.[2]
-
Troubleshooting Steps:
-
Verify Purity: If possible, independently verify the purity of your this compound lot using HPLC-MS and compare it to the manufacturer's certificate of analysis.[2]
-
Ensure Proper Storage: Confirm that this compound is stored at -20°C or lower in a tightly sealed vial under an inert atmosphere and protected from light.[2][3]
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of stock solutions by making aliquots.[2][3]
-
Issue 2: this compound Precipitates Out of Aqueous Solution
-
Possible Cause: The concentration of this compound has exceeded its solubility limit in the aqueous buffer due to its sparingly soluble nature.[5]
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Use a high-purity, anhydrous organic solvent like ethanol to prepare a concentrated stock solution.[5]
-
Use Stepwise Dilution: Create an intermediate dilution of the stock in your buffer before making the final working solution.[5]
-
Add Dropwise with Mixing: Add the this compound solution dropwise to the pre-warmed (if appropriate for your experiment) aqueous buffer while gently vortexing or stirring.[5]
-
Keep Ethanol Concentration Low: Ensure the final concentration of the organic solvent (e.g., ethanol) is low (typically ≤ 0.5%) in the final working solution to avoid solvent toxicity in cell-based assays.[5]
-
Issue 3: Suspected Degradation During Sample Handling
-
Possible Cause: Exposure to oxygen, heat, light, or contaminated reagents can accelerate the degradation of this compound.[3]
-
Troubleshooting Steps:
-
Minimize Air Exposure: Work quickly and keep vials sealed. For highly sensitive experiments, consider working in a glove box with an inert atmosphere.[3]
-
Control Temperature: Thaw frozen stock solutions on ice and avoid heating.[3]
-
Use High-Purity Reagents: Use fresh, HPLC-grade solvents and purified water (e.g., Milli-Q) to minimize contaminants that can catalyze oxidation.[3]
-
Incorporate Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents and buffers, if compatible with your experimental system.[3][5]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[3]
-
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (short-term) or -80°C (long-term)[3] | Lower temperatures slow down the rate of chemical degradation reactions like oxidation and hydrolysis.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2][3] | Minimizes exposure to oxygen, a key reactant in the autooxidation process.[3] |
| Solvent for Stock | High-Purity, Anhydrous Organic Solvent (e.g., Ethanol)[3][5] | Limits the presence of water and dissolved oxygen, which can facilitate degradation.[3] |
| Aqueous Solutions | Prepare fresh before use[3][5] | This compound is less stable in aqueous environments.[3] |
| Light Exposure | Store in amber vials or protect from light[3] | Prevents photo-oxidation.[3] |
| Freeze-Thaw Cycles | Avoid by preparing single-use aliquots[1][2] | Repeated cycling can accelerate degradation.[6] |
| Antioxidants | Consider adding BHT or Vitamin E to solvents[3][5] | Scavenge free radicals to prevent further oxidation.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell Culture
This protocol describes the preparation of a this compound working solution for stimulating cells in culture.[5]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in ethanol)
-
Sterile, anhydrous ethanol
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare an Intermediate Dilution: In a sterile microcentrifuge tube, dilute the concentrated this compound stock solution with sterile, anhydrous ethanol to an intermediate concentration (e.g., 1 mg/mL).
-
Warm the Aqueous Buffer: Pre-warm the sterile PBS or cell culture medium to 37°C.[5]
-
Add this compound to Buffer: While gently vortexing the pre-warmed buffer, add the desired volume of the intermediate this compound dilution dropwise to achieve the final working concentration.
-
Incubate and Mix: Incubate the solution at 37°C for 10-15 minutes with intermittent gentle vortexing to aid in dispersion.[5]
-
Visual Inspection: The final solution may appear as a clear to slightly opalescent dispersion.[5]
Protocol 2: Assessment of this compound Oxidation by UV-Vis Spectrophotometry
This method provides a way to estimate the extent of oxidation in a this compound sample.[1]
Materials:
-
This compound sample
-
Solvent with low absorbance between 210-240 nm (e.g., ethanol or hexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the appropriate solvent.
-
Measure Absorbance at 233 nm: Using the spectrophotometer, measure the absorbance of the solution at 233 nm. This reading corresponds to the formation of conjugated dienes, a byproduct of oxidation.[1]
-
Measure Absorbance at 215 nm: Measure the absorbance of the same solution at 215 nm for normalization.[1]
-
Calculate Oxidation Index: Calculate the ratio of the absorbance at 233 nm to the absorbance at 215 nm. An increase in this ratio over time indicates further oxidation of the sample.
Visualizations
References
Technical Support Center: Working with Oxidized Phospholipids
Welcome to the technical support center for oxidized phospholipids (B1166683) (OxPLs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and pitfalls encountered when working with these complex lipids. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guides
Problem: High Variability in Experimental Replicates
High variability between replicates is a frequent issue when working with OxPLs, often due to their inherent instability and the technical challenges of handling lipids.
| Potential Cause | Solution |
| Autoxidation during sample preparation | Add an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents during lipid extraction to prevent further oxidation.[1][2] Work quickly, keep samples on ice, use deoxygenated solvents, and limit exposure to air and light.[1] |
| Inconsistent solvent evaporation | When drying a lipid solution, use a gentle stream of an inert gas like nitrogen or argon.[1] Ensure the solvent is removed completely and evenly to avoid concentrating OxPLs in one area of the vial.[1] |
| Pipetting errors with viscous solutions | Lipid solutions can be viscous. Use positive displacement pipettes or reverse pipetting techniques for more accurate and consistent handling.[1] |
| Incomplete solubilization | After evaporating the storage solvent, ensure the lipid film is fully redissolved in the experimental buffer or medium by vortexing thoroughly.[1] |
| Variable cell culture conditions | The response of cells to OxPLs can be influenced by cell type, passage number, and media components.[1] Standardize these variables across all experiments to ensure consistency.[1] |
Problem: Unexpected or Contradictory Biological Effects
OxPLs can have a wide range of biological activities, and it is not uncommon to observe unexpected or contradictory results.[3]
| Potential Cause | Solution |
| Heterogeneity of OxPL preparation | OxPL preparations are often complex mixtures of different oxidized species.[1][4][5] The specific biological effect can be dependent on the exact nature and structure of the OxPLs present.[4] Characterize the composition of your OxPL preparation using mass spectrometry to identify the species present.[1][4] |
| Presence of truncated vs. full-length OxPLs | Truncated and full-length OxPLs can have opposing biological effects.[3] For example, full-length OxPAPC products often have anti-inflammatory and barrier-protective properties, while truncated forms can be pro-inflammatory and induce vascular leakage.[3] Use analytical techniques like LC-MS to differentiate and quantify these different forms. |
| Concentration-dependent effects | The biological effects of OxPLs can vary significantly with concentration.[1][4] Perform dose-response experiments to determine the optimal concentration for your desired outcome and to identify potential toxicity at higher concentrations.[1] |
| Contamination with other bioactive lipids | Preparations of OxPLs may be contaminated with other bioactive lipids that could influence the experimental outcome. Purify your OxPLs using techniques like HPLC to ensure you are testing the effects of the desired molecules.[6] |
Frequently Asked Questions (FAQs)
1. How should I properly store my oxidized phospholipids?
Unsaturated phospholipids are unstable as powders and should be dissolved in a suitable organic solvent such as chloroform (B151607) or ethanol.[1] They should be stored in a glass container with a Teflon-lined cap at -20°C ± 4°C under an inert atmosphere of argon or nitrogen.[1] Avoid storing organic solutions in plastic containers, as plasticizers and other impurities can be leached into the solvent.[1] Storage below -30°C is not recommended unless the sample is in a sealed glass ampoule.[1]
2. How can I prevent my samples from oxidizing further during my experiment?
To minimize autoxidation, it is crucial to add an antioxidant like BHT to your solvents during sample preparation and lipid extraction.[1][2] Work quickly and keep your samples on ice whenever possible.[1] When preparing samples for analysis, use deoxygenated solvents and limit their exposure to air and light.[1]
3. What is the best method for quantifying oxidized phospholipids in a biological sample?
Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is the most sensitive and powerful method for analyzing and quantifying OxPLs.[1][4][7] Tandem MS techniques, such as multiple reaction monitoring (MRM), precursor ion scanning, and neutral loss scanning, enable the targeted and sensitive detection of specific OxPL species in complex biological samples.[1][4][8]
4. Why am I seeing a smear instead of a distinct band for my oxidized phospholipid on a TLC plate?
A smear on a thin-layer chromatography (TLC) plate is a common observation when analyzing OxPLs. This is due to the presence of a complex mixture of different oxidized species, each with slightly different polarities, leading to their overlapping migration on the TLC plate.[1] For better separation and analysis, high-performance liquid chromatography (HPLC) is recommended.[1][6]
5. Can I use plastic pipette tips and tubes when working with oxidized phospholipids in organic solvents?
No, you should always use glass, stainless steel, or Teflon for transferring OxPLs in organic solutions.[1] Plastic pipette tips and tubes can leach plasticizers and other contaminants into the organic solvent, which can interfere with your experiments and analyses.[1]
Experimental Protocols
Protocol 1: General Handling and Solubilization of Oxidized Phospholipids
This protocol outlines the proper procedure for handling and solubilizing OxPLs to ensure their stability and integrity for use in downstream experiments.
Materials:
-
Vial of oxidized phospholipid in organic solvent
-
Inert gas (argon or nitrogen)
-
Glass or Teflon-lined vials
-
Positive displacement pipette or glass syringe
-
Aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of OxPL stored at -20°C to warm to room temperature to prevent condensation of moisture, which can cause hydrolysis.[1]
-
Solvent Removal: Under a gentle stream of inert gas (argon or nitrogen), evaporate the organic storage solvent. Ensure the gas stream is not too harsh to avoid splashing the lipid.[1]
-
Solubilization: Add the desired aqueous buffer or cell culture medium to the dried lipid film.[1]
-
Vortexing: Vortex the vial vigorously for several minutes until the lipid is completely dissolved or forms a uniform suspension.[1]
Protocol 2: Lipid Extraction from Biological Samples for MS Analysis
This protocol describes a modified Bligh-Dyer method for extracting lipids, including OxPLs, from biological samples for subsequent mass spectrometry analysis.
Materials:
-
Homogenized biological sample
-
Chloroform:methanol (B129727) (2:1, v/v) mixture containing an antioxidant (e.g., 0.005% BHT)
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Glass Pasteur pipette
-
Inert gas (argon or nitrogen)
-
Methanol or isopropanol (B130326) for reconstitution
Procedure:
-
Homogenization: Homogenize the biological tissue or cell sample in an appropriate buffer on ice.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant to the homogenate.[1] The final solvent-to-sample ratio should be approximately 20:1.[1]
-
Extraction: Vortex the mixture vigorously for 15-20 minutes at room temperature.[1]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture, vortex briefly, and centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.[1]
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.[1]
-
Drying: Dry the collected organic phase under a stream of nitrogen or argon.[1]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis.[1] Store the final extract at -80°C until analysis.[1]
Visualizations
Caption: Workflow for the extraction of oxidized phospholipids from biological samples for LC-MS/MS analysis.
Caption: Simplified signaling pathways initiated by oxidized phospholipids leading to inflammatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized phospholipids as biomarkers of tissue and cell damage with a focus on cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified procedure for semi-targeted lipidomic analysis of oxidized phosphatidylcholines induced by UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfrbm.org [sfrbm.org]
Technical Support Center: Optimizing Liposome Extrusion with PAz-PC
Welcome to the technical support center for optimizing liposome (B1194612) extrusion with 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful formulation of this compound-containing liposomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect liposome properties?
This compound is an oxidized phospholipid where the sn-2 fatty acid is replaced by azelaic acid, a nine-carbon dicarboxylic acid. This structural modification results in a shorter, more polar sn-2 chain with a terminal carboxyl group.[1] The inclusion of this compound in a liposome formulation can influence several membrane properties, including:
-
Membrane Fluidity and Packing: The bulky and polar azelaoyl chain can disrupt the tight packing of the lipid bilayer, potentially increasing membrane fluidity and permeability.[1]
-
Surface Charge: The terminal carboxyl group on the azelaoyl chain has a pKa that can impart a negative surface charge to the liposome, depending on the pH of the buffer.[1]
-
Stability: The presence of this compound can affect the colloidal stability of the liposome suspension.[1]
Q2: What is the recommended method for preparing this compound-containing liposomes?
The most widely recommended method for producing unilamellar this compound-containing liposomes with a controlled and uniform size distribution is the thin-film hydration method followed by extrusion.[1] While sonication can also be used for size reduction, it may result in a more heterogeneous size distribution and potential degradation of the lipids.[1]
Q3: Why is the extrusion temperature important?
Extrusion should be performed at a temperature above the phase transition temperature (Tc) of all lipid components in the formulation.[1] Extruding below the Tc can lead to inefficient size reduction and clogging of the extruder membrane.[1][2]
Q4: How many times should I pass the liposome suspension through the extruder?
For most applications, passing the multilamellar vesicle (MLV) suspension through the extruder 11 to 21 times is recommended to produce a translucent suspension of large unilamellar vesicles (LUVs) with a more uniform size distribution.[1][3] However, the optimal number of passes may vary depending on the lipid composition and desired final particle size.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound liposomes via extrusion.
Problem 1: Liposome Aggregation or Precipitation
-
Symptoms:
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate pH | The terminal carboxyl group of this compound can become deprotonated at neutral or alkaline pH, leading to changes in surface charge that can cause aggregation, especially near the pKa of the azelaoyl group. Maintain the pH of the hydration buffer between 5.5 and 7.5 for consistent results.[1] If aggregation persists, adjust the pH further away from the pKa of azelaic acid. |
| Presence of Divalent Cations | Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged headgroups of phospholipids (B1166683) and the carboxyl group of this compound, causing bridging between liposomes and leading to aggregation.[1] Use a buffer without divalent cations or add a chelating agent like EDTA.[4] |
| Incomplete Film Hydration | If the lipid film is not fully hydrated, large MLVs may persist, leading to a high PDI. Ensure the lipid film is thin and evenly distributed. Hydrate (B1144303) for at least 1 hour with intermittent vortexing.[1] |
| Extrusion Below Tc | Extruding below the phase transition temperature of the lipids can cause inefficient size reduction. Perform extrusion at a temperature above the Tc of all lipid components.[1] |
Problem 2: Low Encapsulation Efficiency
-
Symptoms:
-
A low percentage of the drug or molecule of interest is entrapped within the liposomes.[1]
-
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Increased Membrane Permeability | The structure of this compound can disrupt the lipid bilayer, increasing its permeability and allowing the encapsulated material to leak out.[1] Incorporate cholesterol (typically 30-50 mol%) into the formulation to increase membrane packing and reduce permeability.[1] |
| Improper Drug Loading | The method of drug incorporation is critical. For hydrophilic drugs, dissolve them in the hydration buffer. For hydrophobic drugs, co-dissolve them with the lipids in the organic solvent during the film preparation step.[1] |
| pH Gradient Issues (for ionizable drugs) | The acidic nature of this compound could potentially buffer the internal aqueous phase, affecting the stability of a pH gradient required for active loading of ionizable drugs. Ensure the internal buffer has sufficient capacity to maintain the desired pH. The ammonium (B1175870) sulfate (B86663) gradient method is a robust alternative for remote loading.[1] |
Problem 3: High Polydispersity Index (PDI > 0.2)
-
Symptoms:
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Size Reduction | Manual extrusion can be inconsistent if not performed correctly. Use a mini-extruder with polycarbonate membranes of a defined pore size for more consistent results.[1][3] |
| Clogged Extruder Membrane | High lipid concentrations or extruding below the Tc can clog the membrane pores.[2] Consider using a more dilute liposome suspension or changing the filter after every few passes.[2] |
| Insufficient Number of Extrusion Cycles | An insufficient number of passes through the extruder may not be enough to achieve a narrow size distribution. A minimum of 11 passes is generally recommended.[3] |
Quantitative Data Summary
The following table summarizes typical formulation parameters that can be used as a starting point for optimization.
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 5 - 15 mol% | Higher concentrations can increase membrane permeability.[5] |
| Cholesterol Concentration | 30 - 50 mol% | Helps to stabilize the bilayer and reduce leakage.[1] |
| Total Lipid Concentration | 10 - 20 mg/mL | Higher concentrations can lead to increased back pressure during extrusion.[6] |
| Extrusion Temperature | > Tc of all lipids | Crucial for efficient size reduction.[1] |
| Membrane Pore Size | 100 nm | A common choice for producing LUVs for many applications.[1][3] |
| Number of Extrusion Passes | 11 - 21 | Increases homogeneity of the liposome population.[1] |
| Extrusion Pressure | 125 - 500 psi | Varies with pore size; higher pressure for smaller pores.[7] |
Experimental Protocols
Protocol: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol outlines the preparation of small unilamellar vesicles (SUVs) containing this compound.
Materials:
-
This compound
-
Primary phospholipid (e.g., POPC, DSPC)
-
Cholesterol
-
Chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., sterile PBS, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas source
-
Vacuum desiccator
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of the primary phospholipid, this compound, and cholesterol in the chloroform/methanol mixture.[5] b. Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the Tc of the lipids.[5] c. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask.[3][5] d. Further dry the film under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.[1][5]
-
Hydration: a. Add the pre-warmed hydration buffer to the flask containing the dry lipid film.[3] The volume will depend on the desired final lipid concentration. b. Agitate the flask vigorously (e.g., by vortexing) at a temperature above the Tc to disperse the lipid film, forming multilamellar vesicles (MLVs).[3] Allow the film to hydrate for at least 30-60 minutes.[3]
-
Extrusion: a. Assemble the mini-extruder with the 100 nm polycarbonate membrane according to the manufacturer's instructions.[3] Pre-heat the extruder to a temperature above the Tc.[5] b. Draw the MLV suspension into a syringe and pass it through the extruder a minimum of 11-21 times.[1][3] This will produce a more homogenous population of SUVs. The suspension should become translucent.[1]
-
Characterization (Optional): a. Determine the particle size and polydispersity index (PDI) of the resulting liposome suspension using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge and colloidal stability.
Visualizations
Caption: Workflow for this compound liposome preparation.
Caption: Troubleshooting decision tree for liposome extrusion.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. liposomes.ca [liposomes.ca]
- 7. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying PAz-PC in Complex Mixtures
Welcome to the technical support center for the quantification of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex mixtures like plasma so challenging?
This compound is an oxidized phospholipid (OxPL) that serves as a biomarker for oxidative stress. Its quantification in complex biological matrices is challenging due to several factors:
-
Low Abundance: this compound is present at very low concentrations compared to its parent, unoxidized phospholipids (B1166683).[1][2]
-
Chemical Instability: The oxidized nature of this compound makes it susceptible to further oxidation or degradation during sample collection, processing, and storage.[1][3]
-
Complex Matrix: Biological samples such as plasma are intricate mixtures of proteins, lipids, and other small molecules. This complexity can lead to significant matrix effects, like ion suppression, which can interfere with accurate quantification by mass spectrometry.[1]
-
Isomeric Complexity: The oxidation of phospholipids can generate a wide variety of structurally similar isomers, making the specific detection and quantification of this compound difficult.[1][2]
Q2: What is the best anticoagulant to use when collecting plasma for this compound analysis?
For lipid analysis, Acid Citrate (B86180) Dextrose (ACD) is often recommended. It has been shown to be superior to heparin or simple citrate in maintaining the integrity of platelets and preventing their activation.[1] Minimizing platelet activation is crucial to prevent the ex vivo generation of oxidized lipids.[1]
Q3: How should I store my plasma samples to ensure this compound stability?
For long-term stability, samples should be frozen and stored at -80°C to minimize autoxidative processes.[1] It is also critical to avoid repeated freeze-thaw cycles. Aliquoting plasma into single-use tubes before freezing is a best practice to prevent lipid degradation.[1][4]
Q4: What are the most common analytical techniques for quantifying this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the identification and quantification of specific oxidized phospholipids like this compound.[2][5] This technique offers the necessary sensitivity and selectivity to measure low-abundance lipids in complex mixtures.[6][7] High-resolution mass analyzers such as Orbitrap, time-of-flight (TOF), and Fourier-transform ion cyclotron resonance (FT-ICR) are highly recommended for their ability to differentiate this compound from other lipids with similar masses.[8]
Troubleshooting Guides
Problem 1: Low or Inconsistent Analyte Recovery
Symptoms: The amount of this compound detected is lower than expected or varies significantly between replicates.
| Possible Causes | Recommended Solutions |
| Inefficient Extraction | Optimize your lipid extraction method. Compare a robust liquid-liquid extraction (LLE) method (e.g., Folch, Bligh-Dyer, or MTBE) with a Solid-Phase Extraction (SPE) method designed for lipids.[1][8] SPE methods often provide higher reproducibility.[1] |
| Analyte Degradation | Keep samples on ice throughout the extraction procedure.[1] Prepare fresh working solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| Improper SPE Technique | If using SPE, ensure the cartridge is properly conditioned and equilibrated. Adjust the sample pH for optimal retention and verify that the wash solvent is not too strong, which could cause premature elution. |
| Use of an Internal Standard | Add a suitable internal standard (e.g., a deuterated or ¹³C-labeled this compound analogue) to the sample at the beginning of the extraction process to normalize for analyte loss.[1][9] |
Problem 2: Poor Chromatographic Peak Shape or Shifting Retention Times
Symptoms: Asymmetrical peaks, split peaks, or inconsistent elution times for this compound.
| Possible Causes | Recommended Solutions |
| Column Contamination | Use a guard column to protect the analytical column from matrix components.[1] Regularly flush the column with a strong solvent to remove contaminants. |
| Incompatible Injection Solvent | Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[1] |
| Column Degradation | Ensure the mobile phase pH and operating temperature are within the column's recommended range.[1] |
| Air in the System | Purge the LC pumps to remove any air bubbles in the solvent lines.[1] |
Problem 3: Signal Suppression or Enhancement (Matrix Effects)
Symptoms: Inaccurate and unreliable quantification due to interference from co-eluting matrix components.
| Possible Causes | Recommended Solutions |
| Co-elution of Phospholipids | Optimize the chromatographic separation to better resolve this compound from abundant, non-oxidized phospholipids.[1] Using a C18 reversed-phase column with a suitable mobile phase gradient is common.[8][9] |
| Insufficient Sample Cleanup | Improve sample cleanup by employing SPE or a more rigorous LLE protocol to remove interfering substances.[1] |
| High Concentration of Interferents | If sensitivity allows, dilute the final extract to mitigate matrix effects.[1] |
| Lack of Appropriate Correction | The gold standard for correcting matrix effects is the use of a co-eluting stable isotope-labeled internal standard.[1] |
Quantitative Data
Direct quantitative data for this compound in biological samples is limited in publicly available literature.[2][5] The following tables provide representative data on the performance of common lipid extraction methods and LC-MS/MS analysis for oxidized phospholipids.
Table 1: Comparison of Analyte Recovery & Reproducibility for Lipid Extraction Methods
| Extraction Method | Average Recovery (%) | Reproducibility (%RSD) | Notes |
| Solid-Phase Extraction (SPE) | High & Consistent | 5.9% | Offers simplified protocols and significant time savings with excellent reproducibility.[1] |
| Liquid-Liquid Extraction (LLE) - Bligh-Dyer | Variable | 7.3% | A traditional method that can be labor-intensive with lower reproducibility compared to modern SPE.[1] |
| Liquid-Liquid Extraction (LLE) - Folch | Variable | 7.9% | Similar to Bligh-Dyer, widely used but with the potential for lower reproducibility.[1] |
| Liquid-Liquid Extraction (LLE) - Matyash | Variable | 8.3% | Another LLE variation with comparable performance to other LLE methods.[1] |
Table 2: Representative LC-MS/MS Performance for Oxidized Phospholipid Analysis
| Parameter | Value | Analyte/Standard |
| Limit of Detection (LOD) | 1.50 µg/mL | PC(O-16:0/O-16:0) |
| Limit of Quantification (LOQ) | 4.54 µg/mL | PC(O-16:0/O-16:0) |
| Linear Range | 5.0–100.0 µg/mL | PC(O-16:0/O-16:0) |
| Coefficient of Determination (R²) | 0.989 | PC(O-16:0/O-16:0) |
| Data is representative and may vary based on the specific oxidized phospholipid, matrix, and instrumentation.[1] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol is a synthesized methodology based on established lipidomics practices for analyzing oxidized phospholipids.[2]
Materials:
-
Plasma collected in ACD or EDTA tubes.[1]
-
Internal Standard (IS) solution (e.g., a deuterated or ¹³C-labeled PC species).[2]
-
Chloroform (B151607):Methanol (1:2, v/v).[2]
-
Chloroform.
-
LC-MS grade water.
Procedure:
-
To 100 µL of plasma in a glass tube, add 20 µL of the internal standard solution.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.[2]
-
Vortex vigorously for 1 minute.[2]
-
Add 125 µL of chloroform and vortex for 1 minute.[2]
-
Add 125 µL of water and vortex for 1 minute.[2]
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.[2]
-
Carefully collect the lower organic phase using a glass syringe and transfer it to a clean glass tube.
-
Evaporate the combined organic phase to dryness under a gentle stream of nitrogen gas.[9]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).[9]
Protocol 2: Targeted this compound Analysis using LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of this compound using LC-MS/MS.[8][9]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[9]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[8][9]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[8][9]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute lipids based on their polarity.[8]
-
Flow Rate: 0.2 - 0.4 mL/min.[8]
-
Column Temperature: 40-50°C.[2]
Mass Spectrometry (MS) Conditions:
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.[9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][8]
-
MRM Transition for this compound:
-
Data Analysis: Quantify this compound by integrating the peak area of the SRM transition and normalizing it to the peak area of the internal standard.[8]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigating oxidized lipids in an omics way: Oxidative lipidomics in biological applications using mass spectrometry [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Auto-oxidation of PAz-PC During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1-palmolitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) to minimize auto-oxidation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an oxidized phospholipid that is a prominent component of oxidized low-density lipoprotein (oxLDL).[1] Its stability is critical because, as with other phospholipids, it is susceptible to further degradation through processes like hydrolysis and additional oxidation.[1] This degradation can introduce impurities and alter the biological activity of the molecule, potentially impacting experimental outcomes.[1]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored at -20°C or, for extended periods, at -80°C.[1] It is best stored as a solution in a high-purity, anhydrous organic solvent such as ethanol (B145695).[1] Under these conditions, commercial preparations of this compound have a reported stability of at least two years.[1][2] To prevent solvent evaporation and exposure to moisture, the container should be tightly sealed.
Q3: Should I use an antioxidant when storing or handling this compound?
A3: Yes, using an antioxidant is highly recommended to minimize auto-oxidation. This is especially important when preparing dilutions in aqueous buffers or for the long-term storage of stock solutions. Lipophilic antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are commonly used to protect lipids from peroxidation.
Q4: How can I minimize degradation during experimental use?
A4: When working with this compound, it is crucial to minimize its exposure to air and light. Work quickly and keep vials sealed whenever possible. For highly sensitive experiments, consider using a glove box with an inert atmosphere. Thaw frozen stock solutions on ice and avoid heating. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions: Is the this compound stored at -20°C or -80°C in a suitable solvent under an inert atmosphere and protected from light? |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to avoid temperature fluctuations. | |
| Contamination of solvents or reagents. | Use fresh, high-purity solvents and purified water to minimize contaminants that can catalyze oxidation. | |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like ethanol. For aqueous preparations, add the ethanolic solution dropwise to the pre-warmed buffer while gently vortexing. |
| Suspected oxidation of this compound sample | Exposure to oxygen, light, or high temperatures. | Assess the quality of the this compound sample using the experimental protocols outlined below for detecting oxidation products. |
| Sub-optimal pH of aqueous buffers. | Ensure that the pH of your buffers is stable and appropriate for your experimental system, as lipid oxidation can be pH-dependent. A pH around 6.5 is generally where the rate of hydrolysis is lowest.[1] |
Data Presentation
Direct quantitative comparisons of this compound degradation rates under various storage conditions are limited in the literature. However, the following table summarizes the recommended storage conditions and expected stability based on available data.
| Storage Condition | Parameter | Recommendation/Data | Rationale |
| Temperature | Stock Solution | -20°C to -80°C | Lower temperatures significantly slow down the rate of chemical reactions, including oxidation and hydrolysis.[1] |
| Working Solution | Store on ice for short-term use. | Minimizes degradation during the course of an experiment. | |
| Solvent | Stock Solution | High-purity, anhydrous ethanol or chloroform. | Organic solvents limit the presence of water and dissolved oxygen, which can facilitate degradation. |
| Aqueous Solutions | Prepare fresh and use immediately. | This compound is less stable in aqueous environments. | |
| Atmosphere | Stock Solution | Inert gas (Argon or Nitrogen). | Minimizes exposure to oxygen, a key reactant in auto-oxidation. |
| Light Exposure | All Solutions | Store in amber vials or protect from light. | Light can promote photo-oxidation. |
| Antioxidants | Stock/Working Solutions | Addition of BHT or α-tocopherol is recommended. | These agents inhibit the free radical chain reactions of oxidation. |
| Reported Stability | -20°C in Ethanol | ≥ 2 years | Based on manufacturer stability data.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound (solid), high-purity anhydrous ethanol, BHT, amber glass vial with a Teflon-lined cap, argon or nitrogen gas.
-
Procedure : a. Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Prepare a solution of BHT in ethanol at a concentration of 0.1 mg/mL. c. Dissolve the this compound in the ethanol/BHT solution to the desired stock concentration (e.g., 10 mg/mL). d. Purge the vial headspace with a gentle stream of argon or nitrogen gas for 1-2 minutes. e. Tightly seal the vial and store it at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Oxidation by UV-Vis Spectroscopy (Oxidation Index)
This method provides an estimation of the extent of oxidation by measuring conjugated dienes, which are byproducts of lipid peroxidation.
-
Materials : this compound sample, spectrophotometer-grade ethanol or hexane, UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure : a. Prepare a solution of the this compound sample in a solvent that does not have significant absorbance in the 210-240 nm range (e.g., ethanol or hexane). b. Measure the absorbance of the solution at 233 nm (A₂₃₃), which corresponds to the absorbance of conjugated dienes. c. Measure the absorbance of the same solution at 215 nm (A₂₁₅). d. Calculate the Oxidation Index as the ratio of the absorbance at 233 nm to that at 215 nm (Oxidation Index = A₂₃₃ / A₂₁₅). An increased ratio over time indicates progressive oxidation.[1]
Protocol 3: Analysis of this compound Degradation by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific identification and quantification of this compound and its degradation products.
-
Lipid Extraction (Folch Method) : a. To your sample, add a 2:1 (v/v) mixture of chloroform:methanol (B129727). b. Vortex vigorously for 15-20 minutes at room temperature. c. Add 0.2 volumes of 0.9% NaCl solution, vortex briefly, and centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases. d. Carefully collect the lower organic (chloroform) layer containing the lipids. e. Dry the collected organic phase under a stream of nitrogen or argon. f. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
-
LC-MS/MS Analysis :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B : 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
MRM Transitions : Monitor for the parent and fragment ions of this compound and potential degradation products (e.g., lyso-PC).
-
Mandatory Visualizations
Caption: A troubleshooting workflow for inconsistent experimental results with this compound.
Caption: The main degradation pathways for this compound during storage and handling.
References
Technical Support Center: Refining Protocols for PAz-PC Insertion into Membranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective incorporation of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) into membranes for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a modified phospholipid that is considered an oxidized phospholipid (OxPL) and is a component of oxidized low-density lipoprotein (oxLDL).[1] It features a palmitoyl (B13399708) group at the sn-1 position and an azelaoyl group, a nine-carbon dicarboxylic acid, at the sn-2 position.[2][3] This azelaoyl chain contains a photoactivatable azido (B1232118) group, making this compound a bifunctional lipid probe.[4] Its primary application is in the study of lipid-protein interactions.[4][5] Upon UV irradiation, the azido group forms a covalent cross-link with nearby molecules, allowing for the identification of binding partners of phospholipids (B1166683) in various biological processes like apoptosis, cell proliferation, and membrane trafficking.[4]
Q2: What is the purity standard for this compound and how can it affect experiments?
A2: A purity of ≥98% is recommended for most cell-based and in vivo studies to ensure that the observed biological effects are due to this compound itself and not contaminants.[1] The purity is typically assessed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] Impurities can lead to inconsistent results, unexpected biological activity, and lower-than-expected efficacy.[1]
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen, to prevent oxidation and degradation.[1] It is also advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][6]
Q4: In what solvents is this compound soluble?
A4: this compound has limited aqueous solubility. It is soluble in organic solvents like ethanol (B145695) (up to 30 mg/ml) and DMSO (up to 5 mg/ml).[7] Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 5 mg/ml.[7] For cell culture experiments, a concentrated stock in an organic solvent is typically prepared and then diluted into the aqueous buffer.[7]
Troubleshooting Guides
Issue 1: Low or No Photo-Cross-Linking Efficiency
Q: I am not observing any or very weak cross-linking between this compound and my protein of interest. What could be the issue?
A: This can be due to several factors ranging from the experimental setup to the reagents used. Here are some troubleshooting steps:
-
Verify this compound Incorporation: Ensure that this compound has been successfully incorporated into your membrane system. This can be confirmed by using a fluorescently labeled lipid analog in a parallel experiment or by biophysical characterization methods.
-
Optimize UV Irradiation: The duration and intensity of UV irradiation are critical. Insufficient exposure will result in low cross-linking, while excessive exposure can lead to protein damage.[4] Empirically determine the optimal irradiation time (typically 5-15 minutes) for your specific setup.[4]
-
Check UV Lamp Wavelength: this compound's azido group is typically activated by UV light at a wavelength of 365 nm.[4] Ensure your UV source is emitting at the correct wavelength and has sufficient power.
-
Proximity of the Interacting Partners: Cross-linking only occurs over a very short distance. If the protein of interest does not have a binding site in close proximity to the azido group on the azelaoyl chain of this compound, cross-linking will not occur.
-
Presence of Quenching Agents: Some buffers or media components can quench the photo-activation reaction. If possible, perform the UV irradiation step in a simplified buffer system.
Issue 2: High Background or Non-Specific Cross-Linking
Q: My results show a high degree of non-specific cross-linking, making it difficult to identify the specific interacting partners of this compound. How can I reduce this?
A: High background can obscure your results. Consider the following to improve specificity:
-
Optimize this compound Concentration: High concentrations of this compound can lead to random, non-specific cross-linking. Perform a concentration titration to find the lowest effective concentration that still yields specific cross-linking.
-
Include Control Experiments: Always run parallel experiments without UV irradiation to identify proteins that bind non-covalently to your affinity purification resin. A control with a lipid analog that does not contain the photoactivatable group is also recommended.
-
Refine Washing Steps: Increase the stringency and number of washing steps after the click chemistry reaction and enrichment (e.g., on streptavidin beads) to remove non-specifically bound proteins.[4]
-
Consider a Different Photoactivatable Group: While the azido group in this compound is effective, other photoactivatable groups like diazirines might offer different cross-linking efficiencies and specificities in your system.[5]
Issue 3: Liposome (B1194612) Aggregation or Instability
Q: I am having trouble preparing stable this compound-containing liposomes; they seem to be aggregating.
A: The unique structure of this compound can influence liposome stability. Here are some potential causes and solutions:
-
pH of the Hydration Buffer: The terminal carboxyl group of the azelaoyl chain in this compound can be deprotonated at neutral or alkaline pH, giving the liposome surface a negative charge.[2] If the pH is close to the pKa of azelaic acid, charge neutralization can lead to aggregation. Maintaining a buffer pH between 5.5 and 7.5 is recommended for consistent size and surface charge.[2]
-
Disrupted Membrane Packing: The shorter and more polar azelaoyl chain of this compound can disrupt the tight packing of the lipid bilayer.[2] Including cholesterol (typically 30-50 mol%) in the formulation can help to stabilize the membrane.[2]
-
Incomplete Solvent Removal: Residual organic solvent from the lipid film preparation can lead to liposome instability. Ensure the lipid film is thoroughly dried under a stream of nitrogen or argon, followed by desiccation under high vacuum for at least 2 hours.[2][4]
Issue 4: Potential Cell Toxicity
Q: I am observing cellular toxicity after treating my cells with this compound. What could be the cause?
A: As an oxidized phospholipid, this compound can induce cellular responses, including apoptosis.[8][9]
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell type and assay by performing a dose-response experiment.[1]
-
Limit Incubation Time: Minimize the incubation time of this compound with your cells to the shortest duration necessary for sufficient membrane incorporation.
-
Control for Solvent Toxicity: If using a carrier solvent like DMSO or ethanol to dissolve this compound, ensure the final concentration in the cell culture medium is low (e.g., ≤ 0.5% for ethanol) to avoid solvent-induced toxicity.[10]
-
Assess Apoptosis: Use standard assays, such as Annexin V staining, to monitor for apoptosis in your cell population.[9]
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Conditions for this compound Experiments
| Parameter | Liposome Preparation | Live Cell Experiments | In Vitro Cross-Linking |
| This compound Mole Fraction | 1-10 mol% of total lipid | 1-5 mol% of total membrane lipid (estimated) | 5-15 mol% of total lipid |
| Co-lipid | POPC, DPPC, Cholesterol | Endogenous membrane lipids | POPC, DPPC |
| UV Wavelength | 365 nm | 365 nm | 365 nm |
| UV Irradiation Time | 5-15 minutes | 1-10 minutes | 5-20 minutes |
| Temperature | Above lipid phase transition | 37°C (for incubation) / On ice (for irradiation) | On ice |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Stock Concentration | Storage Temperature |
| Ethanol | ~30 mg/ml[7] | 10 mg/ml | -20°C to -80°C[1] |
| DMSO | ~5 mg/ml[7] | 5 mg/ml | -20°C to -80°C[1] |
| PBS (pH 7.2) | ~5 mg/ml[7] | N/A (prepare fresh) | Use immediately |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar vesicles containing this compound.
Materials:
-
Primary phospholipid (e.g., POPC)
-
This compound
-
Cholesterol (optional)
-
Hydration buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)[2]
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[2][4]
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the desired molar ratio of the primary phospholipid, this compound, and cholesterol in chloroform.[2][4] b. Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film.[2][4] c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2][4]
-
Hydration: a. Add the hydration buffer to the flask containing the dried lipid film.[2] b. Vortex the flask vigorously above the phase transition temperature of the lipid mixture to form a milky suspension of multilamellar vesicles (MLVs).[2][4]
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane.[4] b. Equilibrate the extruder and the MLV suspension to a temperature above the lipid phase transition temperature.[4] c. Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).[4] The resulting solution should be translucent.
-
Storage: a. Store the resulting liposome solution at 4°C.[4]
Protocol 2: General Workflow for Identification of this compound Interacting Proteins in Live Cells
This protocol outlines the key steps for a photo-cross-linking and proteomics experiment in a cellular context.[4]
Materials:
-
This compound containing liposomes (from Protocol 1) or this compound solution in a carrier solvent
-
Cultured cells
-
UV lamp (365 nm)
-
Lysis buffer
-
Alkyne-reporter molecule (e.g., biotin-alkyne)
-
Click chemistry reaction cocktail (Copper(I) catalyst)
-
Streptavidin beads
-
Protease (e.g., trypsin)
-
LC-MS/MS equipment
Procedure:
-
This compound Incorporation: a. Incubate cultured cells with this compound containing liposomes or a this compound solution for a predetermined time to allow for incorporation into the cell membranes.
-
Stimulation (Optional): a. If studying a specific signaling pathway, stimulate the cells as required by your experimental design.
-
Photo-Cross-Linking: a. Place the cells on ice and irradiate with a 365 nm UV lamp for the optimized duration to induce covalent cross-linking between this compound and interacting proteins.[4]
-
Cell Lysis and Protein Extraction: a. Lyse the cells and extract the proteins using a suitable lysis buffer.[4]
-
Click Chemistry: a. To the cell lysate, add the alkyne-reporter molecule and the click chemistry catalyst.[4] b. Incubate at room temperature for 1-2 hours to attach the reporter molecule to the this compound.[4]
-
Enrichment of Labeled Proteins: a. If using biotin-alkyne, add streptavidin-coated beads to the lysate to capture the biotinylated protein-lipid complexes.[4] b. Wash the beads extensively to remove non-specifically bound proteins.[4]
-
Proteomic Analysis: a. Perform on-bead or in-solution tryptic digestion of the enriched proteins.[4] b. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were cross-linked to this compound.[4]
Visualizations
Caption: General workflow for identifying protein interactors of this compound in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine | C33H64NO10P | CID 46907870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: PAz-PC Experimental Guidelines
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered when working with 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), particularly concerning its solubility and aggregation in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to this compound's physical properties and its application in experimental setups.
Q1: My this compound solution appears cloudy or contains visible particulates after adding it to my aqueous cell culture medium. What is happening?
A1: This is a common sign of aggregation or precipitation due to the poor aqueous solubility of this compound. Like many lipids, this compound is amphipathic and can form micelles or larger aggregates when introduced into a polar solvent like a buffer or culture medium.[1][2] To ensure proper delivery to cells, it is crucial to first dissolve and prepare the lipid using an appropriate method.
Q2: I am observing high variability between replicates or lower-than-expected biological activity in my experiments. Could this be related to this compound aggregation?
A2: Yes, both issues are classic symptoms of inconsistent this compound delivery. If the compound aggregates, its effective concentration in the medium becomes unpredictable, leading to variable results.[3] Aggregates are not efficiently taken up by cells, which can result in lower biological activity than anticipated.[2] Ensuring a homogenous and stable preparation is key to reproducibility.[3]
Q3: What is the recommended method for preparing this compound for cell culture experiments?
A3: The most reliable method is to co-prepare this compound with a carrier phospholipid, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), to form small unilamellar vesicles (SUVs) or liposomes.[3][4] This technique incorporates this compound into a lipid bilayer, enhancing its stability and facilitating consistent delivery to cells. A detailed protocol for this method is provided below. It is critical to first create a thin lipid film from a solution in an organic solvent (e.g., chloroform) before hydrating with an aqueous buffer.[3]
Q4: How should I store this compound to prevent degradation and aggregation issues?
A4: Proper storage is critical. This compound should be stored at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.[3] For stock solutions, dissolve in an organic solvent like chloroform (B151607), ethanol (B145695) or DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3][5] Always prepare fresh working dilutions for each experiment.[3]
Q5: Can I dissolve this compound directly in DMSO or ethanol and add it to my media?
A5: While you can prepare a concentrated stock solution in anhydrous DMSO or ethanol, simply diluting this stock into your aqueous buffer can still lead to precipitation.[2] When diluting, you should add the stock solution dropwise into the vortexing buffer to aid mixing.[2] However, for cell-based assays, the vesicle preparation method is superior for ensuring stability and mimicking its physiological presentation within oxidized membranes.[3]
Data Summary Tables
The following tables summarize quantitative data from studies using oxidized phospholipids (B1166683) for easy reference.
Table 1: Example Concentrations of this compound and Related Lipids in Biological Samples
| Analyte | Sample Type | Condition | Concentration Range |
|---|---|---|---|
| Fragmented Oxidized PCs | Human Plasma | Healthy Controls | 1.69 ± 0.19 ng/µL |
| Fragmented Oxidized PCs | Human Plasma | STEMI (Ischemia) | 4.79 ± 0.94 ng/µL |
| Lysophosphatidylcholine (LPC) | Human Plasma | Healthy Subjects | 200 - 300 µM |
| Lysophosphatidylcholine 16:0 | Carotid Artery Plaques | Asymptomatic | 228.84 ± 37.00 mmol/L |
(Data synthesized from reference[6])
Table 2: Example Cytokine Response to Oxidized Phospholipids
| Cell Type | Treatment | Concentration | Cytokine Measured | Fold Increase (vs. Control) |
|---|---|---|---|---|
| Bone Marrow-Derived Macrophages | OxPAPC (contains this compound) | 50 µg/mL | IL-6 | ~1500 |
| Bone Marrow-Derived Macrophages | OxPAPC (contains this compound) | 50 µg/mL | TNF-α | ~430 |
(Data synthesized from reference[3])
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound/POPC Vesicles for Cell Treatment
This protocol describes the formation of small unilamellar vesicles (SUVs) to ensure consistent delivery of this compound to cells in culture.[3]
Materials:
-
High-purity this compound (≥98%)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Chloroform (or other suitable organic solvent)
-
Sterile phosphate-buffered saline (PBS)
-
Clean glass vials
-
Nitrogen or Argon gas source
-
Sonicator (probe or bath)
-
0.22 µm syringe filter
Procedure:
-
Lipid Mixing: In a glass vial, dissolve the desired amounts of this compound and POPC in chloroform. A molar ratio of 1:9 (this compound:POPC) is commonly used to mimic its presence in oxidized membranes.[3]
-
Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas. This will create a thin lipid film on the bottom and sides of the vial.
-
Solvent Removal: Place the open vial under a high vacuum for at least 2 hours to ensure all residual solvent is removed.
-
Hydration: Hydrate the lipid film with sterile PBS by vortexing vigorously for 5-10 minutes. A typical final total lipid concentration is 1 mg/mL.[3] The solution will appear milky.
-
Vesicle Formation (Sonication): To form SUVs, sonicate the lipid suspension until it becomes clear.
-
Probe Sonicator: Use short, pulsed bursts while keeping the vial on ice to prevent overheating.
-
Bath Sonicator: Sonicate for approximately 20-30 minutes.
-
-
Sterilization: Sterilize the final vesicle preparation by passing it through a 0.22 µm syringe filter.[3]
-
Application: The vesicles are now ready for use. Add the desired volume of the vesicle suspension to your cell culture medium.
Protocol 2: Detection of Caspase-3 Activation by Western Blot
This protocol details a method to detect apoptosis induced by this compound treatment by measuring the activation of caspase-3.[7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other target cells
-
This compound vesicle preparation (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer system (PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Treat HUVECs with the desired concentration of this compound vesicles for the specified time. Include a vehicle control (vesicles without this compound).
-
Lysis: Lyse the treated cells in ice-cold RIPA buffer.
-
Quantification: Quantify the total protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for cleaved (active) caspase-3 overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an appropriate imaging system. The presence of a band corresponding to the cleaved caspase-3 fragment indicates apoptosis activation.[7]
Visualizations: Workflows and Pathways
References
PAz-PC Purity Validation: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating the purity of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) samples. Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is an oxidized phospholipid that plays a significant role in studying the biological effects of lipid oxidation, particularly in research related to atherosclerosis, inflammation, and cell signaling.[1] Impurities in a this compound sample can lead to experimental artifacts and inconsistent results, as they may possess their own biological activities that could confound data interpretation.[1] For most in vitro and in vivo studies, a purity of ≥98% is recommended.[1]
Q2: What are the common impurities in a this compound sample?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis and oxidation process, and other oxidized phospholipid species.[1] Specific examples include lysophosphatidylcholine (B164491) (LPC) and unoxidized phospholipids (B1166683).[1] The exact impurity profile can vary depending on the synthetic route and purification methods used.[1]
Q3: Which analytical techniques are recommended for this compound purity assessment?
A3: A multi-pronged approach using a combination of chromatographic and spectroscopic techniques is the most reliable way to assess this compound purity. The most commonly used methods are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Recommended Solution |
| Unexpected Peaks | Contamination of mobile phase or sample; presence of impurities in the this compound sample. | Use high-purity solvents and filter them before use. Analyze a blank injection to rule out system contamination. If peaks persist, they are likely impurities. |
| Poor Peak Shape | Inappropriate mobile phase; column overload; column degradation. | Optimize mobile phase composition and pH. Reduce the amount of sample injected. Replace the column if it's old or has been used extensively. |
| Inconsistent Retention Times | Fluctuations in temperature; improper column equilibration; changes in mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the column is adequately equilibrated before each run. Prepare fresh mobile phase daily. |
Mass Spectrometry (MS) Analysis
| Issue | Possible Cause | Recommended Solution |
| Masses Detected Do Not Correspond to this compound | Presence of impurities; formation of adducts (e.g., with Na+, K+). | Compare the observed masses against a database of known oxidized phospholipid impurities. Tandem MS (MS/MS) can be used to fragment the ions and aid in structural elucidation.[4] |
| Low Signal Intensity | Poor ionization efficiency; sample degradation; matrix effects. | Optimize MS source parameters. Prepare fresh sample solutions. Use a chromatographic separation method like LC-MS to reduce matrix suppression.[5][6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound from potential impurities.
-
Instrumentation: A standard HPLC or UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD).[5]
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient of water and a mixture of acetonitrile/isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization for MS detection.[4]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as the initial mobile phase.
-
Data Analysis: The purity is typically determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
-
Objective: A rapid and cost-effective method for the qualitative assessment of this compound purity.[2]
-
Stationary Phase: Silica gel plates are most commonly used.[2][7]
-
Mobile Phase: A mixture of organic solvents, such as chloroform, ethanol, water, and triethylamine.[7] The specific composition can be optimized for better separation.[2]
-
Visualization: The separated spots can be visualized by spraying with a suitable reagent, such as a primuline (B81338) solution or by charring with a cupric sulfate (B86663) solution.[8]
-
Data Analysis: The presence of multiple spots indicates the presence of impurities. The relative amount of impurities can be estimated by the size and intensity of the spots.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound and identify impurities.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[4][9]
-
Method: The sample can be introduced directly via infusion or, more commonly, as the eluent from an HPLC system (LC-MS).[5] LC-MS is preferred as it separates the components before they enter the mass spectrometer, reducing ion suppression.[5]
-
Data Analysis: The protonated molecule [M+H]⁺ of this compound should be observed at an m/z of approximately 666.4.[4][6] Tandem MS (MS/MS) can be performed to obtain characteristic fragment ions, such as the phosphocholine (B91661) headgroup at m/z 184.1, which helps to confirm the identity of the molecule.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information and quantitative analysis of the this compound sample.
-
Method: ³¹P NMR is particularly useful for analyzing phospholipids as it directly probes the phosphorus nucleus in the headgroup, providing a distinct signal for different phospholipid classes.[3][10][11] ¹H and ¹³C NMR can provide information on the fatty acid chains.[12]
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent.
-
Data Analysis: The purity can be determined by integrating the signals corresponding to this compound and comparing them to the integrals of any impurity signals.
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Purity Specification |
| HPLC | Peak Area Percentage | ≥98% |
| LC-MS | Relative Abundance of Ions | This compound ion should be the most abundant |
| ³¹P NMR | Relative Integral of Signals | Molar percentage of this compound should be ≥98% |
Visualizations
Caption: A typical workflow for the validation of this compound sample purity.
Caption: Simplified signaling pathway of this compound via the CD36 scavenger receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 9. mdpi.com [mdpi.com]
- 10. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Enhancing PAz-PC-Liposome Delivery to Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of delivering 1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine (PAz-PC) loaded liposomes to cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in liposomal drug delivery?
A1: this compound is a photo-activatable phospholipid.[1] Its azobenzene (B91143) moiety can switch from a linear trans isomer to a bent cis isomer upon exposure to UV-A light (around 365 nm).[1] This change in shape disrupts the lipid bilayer of the liposome (B1194612), increasing its permeability and triggering the release of encapsulated contents.[1][2] This property allows for spatiotemporal control over drug delivery, meaning the drug can be released at a specific time and location by applying light.
Q2: What are the critical parameters to consider when formulating this compound liposomes?
A2: The key parameters for successful this compound liposome formulation include:
-
Lipid Composition: The molar ratio of this compound, primary phospholipids (B1166683) (e.g., DSPC), and cholesterol is crucial.[3] Cholesterol is often included to enhance membrane stability and reduce leakage before photo-activation.[3]
-
Liposome Size: The size of the liposomes, typically controlled by extrusion, affects their cellular uptake.[3][4]
-
Surface Charge (Zeta Potential): The zeta potential of liposomes influences their stability in suspension and their interaction with negatively charged cell membranes.[5][6]
-
Drug Loading Efficiency: The method of drug loading (passive or active) and the physicochemical properties of the drug will determine the encapsulation efficiency.[3]
Q3: How can I characterize the prepared this compound liposomes?
A3: Essential characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI), which indicates the uniformity of the liposome population.[3][4]
-
Zeta Potential Measurement: To assess the surface charge and predict the colloidal stability of the liposome suspension.[5][6]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the liposomes.[1]
-
Encapsulation Efficiency Quantification: To determine the percentage of the drug that has been successfully encapsulated within the liposomes. This is often done by separating the liposomes from the unencapsulated drug and measuring the drug concentration in both fractions.
Troubleshooting Guides
Issue 1: Low Delivery Efficiency of this compound Liposomes
Q: My experiments show low uptake of this compound liposomes by the target cells. What are the possible causes and how can I troubleshoot this?
A: Low cellular uptake can be due to several factors related to the liposome formulation and the experimental conditions.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Liposome Size | Use Dynamic Light Scattering (DLS) to verify the liposome size. For many cell types, a size range of 100-200 nm is optimal for endocytosis. If the size is too large or the population is too heterogeneous (high PDI), optimize the extrusion process by ensuring the correct number of passes through the polycarbonate membrane (typically 11-21 times).[3] |
| Inappropriate Surface Charge | Measure the zeta potential of your liposomes. A neutral or slightly negative charge is often preferred for in vivo applications to reduce clearance by the reticuloendothelial system.[7] For in vitro studies, a slightly positive charge can enhance interaction with the negatively charged cell membrane. You can modify the surface charge by including charged lipids in your formulation (e.g., stearylamine for a positive charge or dicetyl phosphate (B84403) for a negative charge).[8] |
| Presence of Serum in Cell Culture Medium | Serum proteins can form a "protein corona" on the surface of liposomes, which can affect their interaction with cells.[7] Try performing the initial incubation in serum-free medium, followed by the addition of serum-containing medium after the initial uptake period. |
| Cell Type and Density | Not all cell lines exhibit the same efficiency of liposome uptake. Ensure your target cells are known to internalize nanoparticles effectively. Also, optimize the cell confluency at the time of the experiment, as this can influence uptake rates. |
Issue 2: Premature Drug Leakage from this compound Liposomes
Q: I am observing a significant loss of the encapsulated drug before photo-activation. What could be causing this and how can I improve drug retention?
A: Premature drug leakage is a common issue and can compromise the controlled-release capability of this compound liposomes.
| Possible Cause | Troubleshooting Steps |
| High Membrane Permeability | The incorporation of this compound can disrupt the tight packing of the lipid bilayer, leading to increased permeability.[3] Including cholesterol in the formulation (e.g., at 30-40 mol%) can help to stabilize the membrane and reduce leakage.[3] |
| Suboptimal Drug Loading | If using a remote (active) loading method with a pH or ion gradient, ensure the gradient is stable. The acidic nature of some drugs or the presence of this compound itself could potentially disrupt this gradient.[3] |
| Inappropriate Storage Conditions | Store liposome formulations at 4°C and use them within a reasonable timeframe. Avoid freezing, as this can disrupt the liposome structure and lead to drug leakage. |
Issue 3: High Cytotoxicity Observed Before Photo-activation
Q: My control experiments (without light activation) show significant cell death. What could be the reason for this unexpected toxicity?
A: Cytotoxicity in the absence of the light trigger indicates a problem with the liposome formulation itself or the encapsulated drug.
| Possible Cause | Troubleshooting Steps |
| Toxicity of "Empty" Liposomes | Some lipid components can be toxic to certain cell lines at high concentrations. Perform a dose-response experiment with empty liposomes (containing no drug) to determine the maximum non-toxic concentration. |
| Premature Drug Leakage | As discussed in Issue 2, if the encapsulated drug is cytotoxic, premature leakage will lead to cell death. Implement the troubleshooting steps for improving drug retention. |
| Interference with Cell Viability Assays | Be aware that liposomes can interfere with certain cell viability assays, such as the MTT assay, leading to inaccurate results.[9] Consider using alternative assays like the LDH release assay or a trypan blue exclusion assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound-containing liposomes with a controlled size.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine (this compound)
-
Cholesterol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired molar ratios of DSPC, this compound, and cholesterol in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. c. Dry the film under high vacuum for at least 2 hours to remove residual solvent.[10]
-
Hydration: a. Add the hydration buffer to the flask containing the dry lipid film. b. Hydrate the film for 1 hour at a temperature above the phase transition temperature of all lipid components, with intermittent vortexing to form a milky suspension of multilamellar vesicles (MLVs).[3]
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane. b. Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form unilamellar vesicles (LUVs) with a uniform size.[3]
Protocol 2: Quantification of Cellular Uptake of Fluorescently Labeled Liposomes
This protocol allows for the quantification of liposome internalization by cells using flow cytometry.
Materials:
-
Fluorescently labeled this compound liposomes (e.g., containing a lipophilic dye like DiD)
-
Target cells in suspension
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Incubation with Liposomes: a. Replace the culture medium with fresh medium containing the fluorescently labeled this compound liposomes at the desired concentration. b. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting and Staining: a. Wash the cells with PBS to remove non-internalized liposomes. b. Detach the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in PBS. d. Add trypan blue to the cell suspension to quench the fluorescence of any liposomes adhering to the outside of the cell membrane.[11]
-
Flow Cytometry Analysis: a. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorescent dye. b. Use untreated cells as a negative control to set the gate for positive fluorescence.
Visualizations
References
- 1. liposomes.ca [liposomes.ca]
- 2. Frontiers | Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. brookhaveninstruments.com [brookhaveninstruments.com]
- 6. azonano.com [azonano.com]
- 7. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.11. Cellular Uptake of Liposomes [bio-protocol.org]
Technical Support Center: Troubleshooting Artifacts in PAz-PC Mass Spectrometry Data
Welcome to the technical support center for troubleshooting photoactivatable azide-tagged phosphatidylcholine (PAz-PC) mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and artifacts encountered during the analysis of protein-lipid interactions using this powerful technique.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in mass spectrometry?
This compound is a modified phosphatidylcholine lipid that incorporates a photoactivatable azide (B81097) group within one of its fatty acyl chains. This probe is introduced into biological membranes (in vitro or in vivo) to study protein-lipid interactions. Upon UV irradiation, the azide group forms a highly reactive nitrene, which covalently crosslinks to nearby proteins. Subsequent enrichment of the crosslinked complexes and analysis by mass spectrometry allows for the identification of lipid-interacting proteins and their specific binding sites.[1]
Q2: What are the most common challenges in this compound mass spectrometry experiments?
The most significant challenges include the low abundance of crosslinked peptides compared to their unmodified counterparts, the high complexity of biological samples which can suppress the signal of interest, and the intricate nature of the mass spectrometry data generated from crosslinked species.[2][3][4][5] Inefficient crosslinking reactions and difficulties in the subsequent data analysis are also common hurdles.[2][6]
Q3: Should I use an aryl azide or a diazirine-based photo-crosslinker?
Both aryl azides and diazirines are commonly used photoactivatable groups, each with distinct characteristics. Aryl azides are relatively small and stable in the dark but can be highly reactive upon photoactivation.[7] Diazirines are also small and generate a highly reactive carbene upon UV irradiation, which can insert into a wide range of chemical bonds.[8][9] The choice of photoactivatable group can be application-specific and may require optimization, as different probes can yield distinct protein crosslinking profiles.[1]
Q4: What kind of artifacts can arise from the this compound probe itself?
Artifacts can be introduced from impurities in the synthesis of the this compound probe or from side reactions during the photoactivation process.[10][11] For instance, upon UV irradiation, the azide group is intended to form a reactive nitrene for crosslinking, but it can also undergo rearrangements or reactions with the solvent, leading to unexpected modifications on the lipid probe that can complicate data analysis.[10]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound mass spectrometry experiments.
Issue 1: Low or No Detection of Crosslinked Peptides
The inability to detect crosslinked peptides is a frequent problem and can stem from multiple stages of the experimental workflow.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Photo-Crosslinking | Optimize the UV irradiation time and wavelength for your specific this compound probe and experimental setup. Ensure the UV light source is providing sufficient and consistent energy.[6] |
| Suboptimal Reaction Conditions | Optimize the concentration of the this compound probe and the incubation time with the biological sample. Ensure that the buffer conditions (e.g., pH, salt concentration) are compatible with both the biological system and the crosslinking reaction.[2] |
| Low Abundance of Crosslinked Products | Implement an enrichment strategy to increase the concentration of crosslinked peptides relative to unmodified peptides. Common methods include size-exclusion chromatography (SEC) or strong cation exchange chromatography (SCX).[3] |
| Sample Complexity | For complex samples like cell lysates, consider a pre-fractionation step to reduce the overall complexity before enrichment of crosslinked peptides. This can help to minimize ion suppression effects during mass spectrometry analysis.[2] |
| Ineffective Quenching | Ensure that the photo-crosslinking reaction is properly quenched after UV irradiation to prevent non-specific reactions and degradation of the sample. |
Issue 2: Complex and Difficult-to-Interpret Mass Spectra
The mass spectra of crosslinked peptides can be challenging to interpret due to the presence of fragment ions from both peptide chains.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Fragmentation Method | Experiment with different fragmentation techniques available on your mass spectrometer, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). The optimal fragmentation method can vary depending on the specific crosslinked peptide.[12][13] |
| Incorrect Data Analysis Parameters | Ensure that the mass spectrometry data analysis software is correctly configured with the precise mass of the this compound crosslinker and any potential modifications. Use specialized software designed for the identification of crosslinked peptides.[3] |
| Presence of Side-Reaction Products | Be aware of potential side-reactions of the photoactivatable group that can lead to unexpected mass additions or modifications. These should be included as variable modifications in your database search.[10] |
| In-source Fragmentation | General instrument-related artifacts such as in-source fragmentation can complicate spectra. Optimize ion source parameters (e.g., source temperature, spray voltage) to minimize unwanted fragmentation before MS/MS analysis.[14][15] |
Issue 3: High Background of Non-Specific Proteins
The identification of a large number of proteins that are not expected to interact with the lipid of interest can obscure the true biological interactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-Specific Binding during Enrichment | If using an affinity-based enrichment strategy (e.g., via a clickable biotin (B1667282) tag on the this compound), pre-clear the sample with beads alone to remove proteins that non-specifically bind to the affinity matrix. Optimize the washing steps by increasing the number of washes or the stringency of the wash buffer.[6] |
| Over-Crosslinking | Excessive UV irradiation or a too high concentration of the this compound probe can lead to non-specific crosslinking. Perform a titration of both the probe concentration and the UV exposure time to find the optimal conditions. |
| Contaminants from Sample Preparation | Ensure high purity of all reagents and take precautions to avoid contamination during sample handling and preparation. Common contaminants like keratins can be a significant source of background. |
Experimental Protocols & Workflows
General Experimental Workflow for this compound Crosslinking and Mass Spectrometry
The following diagram illustrates a typical workflow for identifying protein-lipid interactions using this compound and mass spectrometry.
Troubleshooting Logic for Low Identification of Crosslinked Peptides
This diagram outlines a decision-making process for troubleshooting experiments with low or no identification of crosslinked peptides.
References
- 1. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 13. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for PAz-PC Experiments
Welcome to the technical support center for photoaffinity labeling experiments using 1-palmitoyl-2-(9-azido-nonanoyl)-sn-glycero-3-phosphocholine (PAz-PC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound photo-crosslinking?
A1: The efficiency of photo-crosslinking with alkyl diazirine-containing probes like this compound is pH-dependent. Labeling is generally more efficient under slightly acidic conditions. This is because the alkyl diazirine can isomerize to a reactive diazo intermediate upon photolysis, which preferentially reacts with protonated acidic amino acid residues (glutamic acid and aspartic acid).[1][2][3][4] While a universally optimal pH is protein-dependent, a range of pH 5.8-7.0 is often a good starting point for optimization.[1]
Q2: Can the ionic strength of the buffer affect labeling efficiency?
A2: Yes, the ionic strength, primarily determined by the salt concentration (e.g., NaCl), can influence the binding of this compound to its target protein and subsequently affect labeling efficiency. High salt concentrations can disrupt electrostatic interactions, which may either reduce non-specific binding or inhibit the specific binding of this compound to its target.[2] It is recommended to optimize the salt concentration for your specific protein of interest, typically starting within a physiological range of 100-150 mM NaCl .
Q3: What buffer systems are recommended for the UV crosslinking step?
A3: Amine-free buffers are crucial for the subsequent click chemistry step if you are using an NHS-ester-based reporter. Therefore, it is best to use amine-free buffers throughout the process. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium phosphate (B84403) buffers .[5][6] Avoid buffers containing primary amines, such as Tris, as they can interfere with downstream labeling steps.[5][6]
Q4: How can I reduce non-specific binding during the labeling experiment?
A4: Non-specific binding is a common challenge in photoaffinity labeling. Several strategies can be employed to minimize it:
-
Competition Experiment: Pre-incubate your sample with an excess of a non-photoreactive competitor ligand to saturate specific binding sites.
-
Optimize Probe Concentration: Use the lowest concentration of this compound that still provides a detectable specific signal.
-
Add Blocking Agents: Including bovine serum albumin (BSA) or casein in your buffer can block non-specific binding sites on surfaces.[2]
-
Include Non-ionic Detergents: Low concentrations (0.01-0.1%) of detergents like Tween-20 can help reduce hydrophobic interactions that contribute to non-specific binding.[2]
-
Thorough Washing: Increase the number and duration of wash steps after the binding incubation to remove unbound probe.
Q5: What should I use to quench the photoreaction after UV irradiation?
A5: While the carbene intermediate generated from the diazirine is short-lived and rapidly quenched by water, adding a quenching agent can ensure the reaction is completely stopped.[7] Although specific quenchers for diazirines are not always cited, a common practice is to add a buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0 , after UV irradiation to react with any remaining photoactivated probe.
Q6: My click chemistry reaction is inefficient. What could be the problem?
A6: Inefficient click chemistry can be due to several factors:
-
Copper (I) Oxidation: The Cu(I) catalyst is essential for the reaction and is easily oxidized. Ensure your reducing agent (e.g., sodium ascorbate) is fresh.[6] The use of a copper-coordinating ligand like THPTA can also protect the Cu(I) state.[6]
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can chelate copper, inhibiting the reaction.[6] Reducing agents like DTT or β-mercaptoethanol in your lysis buffer can also interfere.[1]
-
Steric Hindrance: The alkyne tag on your reporter or the azide (B81097) on this compound might be sterically inaccessible. Performing the reaction under denaturing conditions (e.g., with 1% SDS) can sometimes improve efficiency.[6]
Troubleshooting Guides
Issue 1: Low or No Labeling of the Target Protein
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Perform a pH screen for the UV crosslinking step (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4) to determine the optimal condition for your protein. |
| Inefficient UV Crosslinking | Optimize the UV irradiation time and intensity. Start with a 365 nm UV source and vary the exposure time (e.g., 1-15 minutes) and distance from the lamp.[8] |
| This compound Degradation | Ensure this compound is stored correctly (at -20°C or below, protected from light) and prepare fresh working solutions for each experiment. |
| Low Binding Affinity | Increase the incubation time of this compound with your sample to allow for sufficient binding before UV irradiation. |
Issue 2: High Background/Non-Specific Labeling
| Possible Cause | Troubleshooting Steps |
| Excess this compound | Titrate the this compound concentration to find the lowest effective concentration. |
| Hydrophobic Interactions | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to the binding and wash buffers.[2] |
| Ionic Interactions | Optimize the salt concentration (e.g., 50 mM, 150 mM, 300 mM NaCl) in your binding and wash buffers.[2] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer after the labeling reaction. |
| Long UV Exposure | Reduce the UV irradiation time to the minimum required for specific labeling. |
Data Presentation
Table 1: Effect of pH on Alkyl Diazirine Labeling Efficiency (Hypothetical Data)
| pH | Relative Labeling Efficiency (%) | Primary Amino Acid Targets |
| 5.5 | 100 | Protonated Aspartic Acid, Glutamic Acid |
| 6.0 | 90 | Protonated Aspartic Acid, Glutamic Acid |
| 6.5 | 75 | Aspartic Acid, Glutamic Acid |
| 7.0 | 50 | Aspartic Acid, Glutamic Acid |
| 7.4 | 30 | Various residues (lower efficiency) |
| 8.0 | 20 | Various residues (lower efficiency) |
This table illustrates the general trend of increased alkyl diazirine labeling efficiency at lower pH, based on the mechanism of reacting with protonated acidic residues. Actual efficiencies are protein-dependent.[1][2][3][4]
Table 2: Common Lysis Buffer Components for this compound Experiments
| Component | Function | Recommended Concentration | Notes |
| Buffer | Maintain pH | 50 mM HEPES or Sodium Phosphate | Avoid Tris-based buffers if performing click chemistry.[5][6] |
| Salt | Maintain Ionic Strength | 150 mM NaCl | Optimizable to reduce non-specific binding. |
| Detergent | Solubilize Proteins | 1% NP-40 or Triton X-100 | For gentle lysis. Use 0.1-1% SDS for stronger solubilization, but be aware it can denature proteins.[9] |
| Protease Inhibitors | Prevent Protein Degradation | 1x Cocktail | Essential for maintaining protein integrity. |
| Phosphatase Inhibitors | Prevent Dephosphorylation | 1x Cocktail | Important if studying phosphorylation-dependent interactions. |
Experimental Protocols
Protocol 1: In-situ Photoaffinity Labeling of Live Cells with this compound
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
This compound Incubation: Replace the culture medium with serum-free medium containing the desired concentration of this compound. Incubate for the optimized time to allow for cellular uptake and binding.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove unbound this compound.[10]
-
UV Crosslinking: Add a sufficient volume of ice-cold PBS to cover the cells. Place the plate on ice and irradiate with 365 nm UV light for a predetermined time and intensity.[11][12]
-
Cell Lysis: Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer (see Table 2 for a recommended formulation). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Downstream Processing: The clarified supernatant is now ready for protein quantification and subsequent click chemistry.
Protocol 2: Click Chemistry for Biotin Tagging of this compound Labeled Proteins
-
Prepare Lysate: Adjust the protein concentration of the clarified cell lysate to 1-5 mg/mL with a compatible buffer (e.g., PBS).
-
Prepare Click Reaction Mix: In a microcentrifuge tube, sequentially add the following reagents (example for a 100 µL final volume):
-
50 µL of protein lysate
-
Biotin-Alkyne reporter (final concentration 25-50 µM)
-
THPTA (final concentration 1 mM)
-
Copper (II) Sulfate (CuSO₄) (final concentration 200 µM)
-
-
Initiate Reaction: Add freshly prepared Sodium Ascorbate to a final concentration of 2 mM to initiate the click reaction.[6]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 1 hour.
-
Pellet and Wash: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Resuspend: Air-dry the pellet and resuspend in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for western blot analysis or a buffer for streptavidin affinity purification).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 4. 3-Diazirine-derivatives of bile salts for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UV Crosslinking of Adherent Cells for eCLIP [protocols.io]
- 12. Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Pro-inflammatory Effects of PAz-PC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory effects of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) against other common inflammatory stimuli. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the pertinent signaling pathways and experimental workflows to facilitate the design and interpretation of studies aimed at validating the pro-inflammatory activity of this oxidized phospholipid.
Comparative Analysis of Pro-inflammatory Activity
The pro-inflammatory potential of this compound can be evaluated by comparing it to other well-characterized inflammatory agents. These include the potent bacterial endotoxin (B1171834) Lipopolysaccharide (LPS) and other truncated oxidized phospholipids (B1166683) such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). The following tables summarize the inflammatory responses elicited by these molecules in common in vitro models, including human umbilical vein endothelial cells (HUVECs) and macrophage cell lines (e.g., RAW 264.7, THP-1).
Table 1: Comparison of Pro-inflammatory Cytokine Induction
| Stimulus | Cell Type | IL-6 Secretion (Fold Increase vs. Control) | IL-8/CXCL8 Secretion (Fold Increase vs. Control) | TNF-α Secretion (Fold Increase vs. Control) | IL-1β Secretion |
| This compound | HUVECs, Macrophages | Expected to increase | Expected to increase | Expected to increase | Potential for increase via NLRP3 inflammasome |
| LPS | HUVECs, Macrophages | 8.3 - 223.3 fold (HUVEC)[1][2]; Significant increase (Macrophages)[3] | 6.9 - 26.6 fold (HUVEC)[1][2] | Significant increase (Macrophages)[4] | Potent induction[5] |
| POVPC | Endothelial Cells, Macrophages | - | Several-fold activation of IL-8 gene[3] | - | Induces IL-1β secretion[6][7] |
| PGPC | Endothelial Cells, Macrophages | - | - | - | - |
Table 2: Comparison of Adhesion Molecule Upregulation in Endothelial Cells
| Stimulus | VCAM-1 Expression (Fold Increase vs. Control) | ICAM-1 Expression (Fold Increase vs. Control) | E-selectin Expression |
| This compound | Expected to increase | Expected to increase | Expected to increase |
| LPS | 10.7 - 91.3 fold[1][2] | 84.5 - 390 fold[1][2] | Upregulated |
| POVPC | No significant effect | No significant effect | Inhibits LPS-induced expression |
| PGPC | Dose-dependently increased | - | Dose-dependently increased |
Key Signaling Pathways
This compound and other oxidized phospholipids exert their pro-inflammatory effects by activating specific intracellular signaling cascades. The primary pathways implicated are the Toll-like Receptor 4 (TLR4) pathway, leading to the activation of NF-κB and MAPKs, and the NLRP3 inflammasome pathway.
This compound Induced Pro-inflammatory Signaling
Caption: this compound activates the TLR4 signaling cascade, leading to NF-κB and MAPK activation and subsequent pro-inflammatory gene expression.
This compound and NLRP3 Inflammasome Activation
Oxidized phospholipids, such as POVPC, a close analog of this compound, have been shown to activate the NLRP3 inflammasome.[6][7] This activation is a critical step in the maturation and secretion of the highly pro-inflammatory cytokine IL-1β.
Caption: this compound is hypothesized to induce mitochondrial ROS, leading to the assembly and activation of the NLRP3 inflammasome.
Experimental Protocols
Detailed methodologies are essential for the reproducible in vitro validation of the pro-inflammatory effects of this compound.
In Vitro Validation Workflow
Caption: A generalized workflow for the in vitro validation of this compound's pro-inflammatory effects.
Cell Culture and Stimulation
-
Cell Seeding: Culture HUVECs or RAW 264.7 macrophages in their appropriate complete media until they reach 80-90% confluency. Seed cells into multi-well plates at a density suitable for downstream assays (e.g., 1-2 x 10^5 cells/well for a 24-well plate). Allow cells to adhere overnight.
-
Stimulation: Prepare stock solutions of this compound, LPS, POVPC, and PGPC in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute to final working concentrations in serum-free or low-serum media. A typical concentration range for this compound and other oxidized phospholipids is 10-100 µg/mL, while for LPS it is 100 ng/mL to 1 µg/mL. Aspirate the culture medium, wash cells once with sterile phosphate-buffered saline (PBS), and add the media containing the respective stimuli. Incubate for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
Quantification of Cytokine Secretion by ELISA
-
Sample Collection: Following incubation, collect the cell culture supernatants. Centrifuge at 1,500 rpm for 10 minutes to remove any detached cells and debris.
-
ELISA Procedure: Utilize commercially available ELISA kits for the specific cytokines of interest (e.g., human or mouse IL-6, IL-8, TNF-α, IL-1β). Follow the manufacturer's instructions, which typically involve adding supernatants and standards to antibody-coated plates, followed by incubation with a detection antibody and a substrate for colorimetric detection. Measure absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.
Analysis of Gene Expression by qPCR
-
RNA Extraction: After stimulation, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is considered pure.
-
cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Perform the qPCR reaction using a real-time PCR system. Each reaction should contain the cDNA template, forward and reverse primers for the gene of interest (e.g., IL6, CXCL8, TNF, VCAM1, ICAM1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). Compare the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt). The fold change in gene expression is calculated as 2-ΔΔCt.[8]
Assessment of Protein Expression and Signaling Pathway Activation by Western Blot
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK, VCAM-1, ICAM-1, Caspase-1) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a biologically active oxidized phospholipid that elicits pro-inflammatory responses in various cell types, particularly endothelial cells and macrophages. Its effects are mediated through the activation of key inflammatory signaling pathways, including the TLR4-NF-κB/MAPK axis and likely the NLRP3 inflammasome. When validating the pro-inflammatory properties of this compound, it is crucial to perform side-by-side comparisons with well-established inflammatory stimuli like LPS and other structurally related oxidized phospholipids such as POVPC and PGPC. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to design, execute, and interpret experiments aimed at characterizing the pro-inflammatory nature of this compound.
References
- 1. LPS-induced IL-6, IL-8, VCAM-1, and ICAM-1 Expression in Human Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced glycation end products and lipopolysaccharides stimulate interleukin-6 secretion via the RAGE/TLR4-NF-κB-ROS pathways and resveratrol attenuates these inflammatory responses in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid regulation of NLRP3 inflammasome activity through organelle stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing the Inflammatory Competence of Macrophages with IL-6 or with Combination of IL-4 and LPS Restrains the Invasiveness of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized phosphatidylcholine induces the activation of NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PAz-PC and Other Oxidized Phospholipids for Researchers
In the intricate landscape of cellular signaling and disease pathogenesis, oxidized phospholipids (B1166683) (OxPLs) have emerged as critical mediators. Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species found in oxidized low-density lipoprotein (oxLDL), playing a significant role in chronic inflammatory diseases like atherosclerosis.[1] This guide provides a detailed, objective comparison of the biological activities of this compound against other well-studied truncated OxPLs, namely 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POV-PC) and 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC). This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in their study of these potent bioactive lipids.
At a Glance: Key Biological Differences
While structurally related, the distinct chemical nature of the truncated sn-2 acyl chain in this compound (a nine-carbon chain with a terminal carboxylic acid), POV-PC (a five-carbon chain with a terminal aldehyde), and PGPC (a five-carbon chain with a terminal carboxylic acid) confers differential biological activities.[2] These structural nuances lead to varied effects on coagulation, apoptosis, inflammation, and cellular signaling.
Quantitative Comparison of Biological Activities
The following tables summarize the comparative performance of this compound, POV-PC, and PGPC across several key biological assays.
Table 1: Comparison of Pro-Inflammatory, Pro-Apoptotic, and Pro-Coagulant Activities
| Biological Process | This compound | POV-PC | PGPC | Key Findings |
| Inflammation | Potent Inducer | Inducer | Inducer | All three OxPLs induce the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells and macrophages.[3] |
| Apoptosis Induction | Moderate | Potent | Moderate | POV-PC is a more potent inducer of apoptosis in vascular smooth muscle cells compared to PGPC.[2][4] this compound also induces apoptosis.[1] |
| Coagulation | Pro-coagulant | No reported effect | No reported effect | This compound inhibits the Tissue Factor Pathway Inhibitor (TFPI), thereby promoting coagulation.[2] |
| Mitochondrial Swelling | High | Low | Moderate | This compound is a more potent inducer of mitochondrial swelling than PGPC, while POV-PC is less than half as effective as PGPC.[2] |
Table 2: Comparative Effects on Macrophage Gene Expression
| Oxidized Phospholipid | Number of Upregulated Genes | Number of Downregulated Genes | Cell Type | Key Findings |
| PGPC | 146 | 47 | RAW 264.7 Macrophages | PGPC significantly alters the expression of genes related to cell death, inflammation, and cholesterol efflux.[1] |
| POV-PC | 4 | 1 | RAW 264.7 Macrophages | POV-PC has minimal effects on gene expression, suggesting its actions may be mediated more by direct protein interactions via its aldehyde group.[1] |
| This compound | Not extensively studied | Not extensively studied | - | The effect of this compound on global macrophage gene expression requires further investigation. |
Signaling Pathways and Mechanisms of Action
This compound and other OxPLs are recognized as Damage-Associated Molecular Patterns (DAMPs) that activate innate immune and other signaling pathways.[1] This activation is often mediated through pattern recognition receptors such as Toll-like receptors (TLRs) and scavenger receptors like CD36.[1][3]
This compound-Mediated Pro-Inflammatory Signaling
This compound is a potent activator of inflammatory signaling, primarily through its interaction with TLR2 and TLR4.[1][5] The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[1] This results in the transcription of a wide array of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and adhesion molecules.[3]
OxPL-Induced Apoptosis
This compound, POV-PC, and PGPC are all known to induce apoptosis, or programmed cell death, particularly in vascular smooth muscle cells and macrophages.[1][2][5] This process is critical in the development of atherosclerotic lesions. The apoptotic cascade converges on the activation of executioner caspases, such as caspase-3, leading to the cleavage of key cellular proteins and cell death.[1] POV-PC is noted to be a particularly potent inducer of apoptosis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PAz-PC vs. POVPC: A Comparative Guide for Lipid Oxidation Research
In the field of lipid oxidation, two key oxidized phospholipids (B1166683), 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), are instrumental in elucidating the physiological and pathological consequences of oxidative stress. Both are generated during lipid peroxidation and are implicated in a variety of diseases, most notably atherosclerosis and inflammation.[1] However, their distinct chemical structures, arising from different precursor fatty acids, confer unique biological activities that are critical for researchers to understand when designing and interpreting experiments. This guide provides a comprehensive comparison of this compound and POVPC, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
At a Glance: Key Structural and Functional Distinctions
This compound and POVPC are both truncated phospholipids derived from the oxidation of larger polyunsaturated phospholipids. The primary difference lies in the structure of their sn-2 acyl chain. This compound possesses a nine-carbon chain with a terminal carboxylic acid, whereas POVPC has a shorter five-carbon chain ending in a reactive aldehyde group.[1] This seemingly subtle structural variance leads to significant differences in their biological functions.
This compound is primarily generated from the oxidative cleavage of phospholipids containing linoleic acid, such as 1-palmityl-2-linoleyl-sn-glycero-3-phosphocholine (PLPC).[2] In contrast, POVPC is a major oxidation product of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).[2]
Comparative Biological Activities
The distinct functionalities of this compound and POVPC are summarized below, with quantitative data presented in the subsequent tables.
| Biological Process | This compound Activity | POVPC Activity |
| Coagulation | Pro-coagulant; inhibits Tissue Factor Pathway Inhibitor (TFPI).[1][2] | No reported effect on TFPI.[1][2] |
| Apoptosis Induction | Moderate inducer of apoptosis.[1] | Potent inducer of apoptosis, particularly in vascular smooth muscle cells.[1][3] |
| Mitochondrial Swelling | High potency in inducing mitochondrial swelling.[1] | Low potency in inducing mitochondrial swelling.[1] |
| Inflammation | Pro-inflammatory; induces the expression of adhesion molecules and pro-inflammatory cytokines.[4] | Can have both pro- and anti-inflammatory effects. It induces monocyte-specific adhesion but can also inhibit LPS-mediated neutrophil binding.[1] |
| Macrophage Gene Expression | Effects are less extensively studied, but related oxidized phospholipids show significant effects.[1] | Minimal effect on macrophage gene expression compared to other oxidized phospholipids like PGPC.[1] |
Quantitative Data Summary
Table 1: Comparative Effects on Apoptosis and Mitochondrial Function
| Parameter | This compound | POVPC | Reference Compound (PGPC) | Citation |
| Apoptosis Induction in VSMCs | - | More potent than PGPC | Induces apoptosis | [1][3] |
| Mitochondrial Swelling | More effective than PGPC | Less than half as effective as PGPC | - | [1] |
VSMCs: Vascular Smooth Muscle Cells; PGPC: 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine
Table 2: Comparative Inflammatory Responses in Vitro
| Stimulus | Cell Type | Key Inflammatory Markers | Expected Outcome | Citation |
| This compound | HUVECs, Macrophages | IL-6, IL-8, TNF-α, VCAM-1, ICAM-1 | Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules. | [4] |
| POVPC | Endothelial Cells, Macrophages | IL-8, MCP-1 | Induction of cytokine expression and apoptosis. | [4] |
| LPS (Control) | HUVECs, Macrophages | IL-6, IL-8, TNF-α, IL-1β, iNOS | Potent induction of a broad range of pro-inflammatory cytokines and mediators. | [4] |
HUVECs: Human Umbilical Vein Endothelial Cells; LPS: Lipopolysaccharide
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs related to this compound and POVPC, the following diagrams are provided.
Caption: Pro-coagulant signaling pathway of this compound.
Caption: Apoptosis induction by this compound and POVPC.
Caption: In vitro inflammation study workflow.
Experimental Protocols
Tissue Factor Pathway Inhibitor (TFPI) Activity Assay
This assay measures the ability of a substance to inhibit TFPI, which in turn regulates the tissue factor (TF)-initiated coagulation pathway.[1]
-
Principle: The assay is based on the ability of TFPI to inhibit the catalytic activity of the TF/Factor VIIa (FVIIa) complex in the presence of Factor Xa (FXa).[1]
-
Procedure:
-
Plasma or a purified system containing TFPI is incubated with the test compound (e.g., this compound or POVPC).[1]
-
TF, FVIIa, and FXa are added to initiate the formation of the inhibitory TF/FVIIa/FXa/TFPI complex.[1]
-
After a set incubation period, Factor X is added to the mixture.[1]
-
The amount of FXa generated by the remaining active TF/FVIIa is quantified by adding a chromogenic substrate specific for FXa.[1]
-
The color development is measured spectrophotometrically, and the inhibition of TFPI is calculated relative to a control without the test compound.
-
Apoptosis Assay via Annexin V Staining and Flow Cytometry
This is a standard method to detect and quantify apoptosis in a cell population.[1]
-
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye. Propidium iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells.[1]
-
Procedure:
-
Culture cells (e.g., vascular smooth muscle cells) and treat them with the test compounds (e.g., POVPC or this compound) for a specified period.[1]
-
Collect both floating and adherent cells and wash them with a binding buffer.[1]
-
Incubate the cells with fluorescently labeled Annexin V and PI.[1]
-
Analyze the stained cells by flow cytometry.[1]
-
The results differentiate live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1]
-
Mitochondrial Swelling Assay
This assay assesses the integrity of the mitochondrial membrane.
-
Principle: Mitochondrial swelling causes a decrease in the absorbance of light at 540 nm by a mitochondrial suspension.[1]
-
Procedure:
-
Isolate mitochondria from tissue (e.g., liver or brain) by differential centrifugation.[1]
-
Suspend the isolated mitochondria in a swelling buffer.[1]
-
Add the test compound (e.g., this compound or POVPC) to the mitochondrial suspension.[1]
-
Monitor the absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.[1]
-
Optionally, use an inducer of swelling, such as calcium chloride, to trigger the process and measure the effect of the test compound on this induced swelling.[1]
-
Conclusion
The choice between this compound and POVPC in lipid oxidation studies is dependent on the specific biological question being investigated. This compound is a valuable tool for studying the links between lipid oxidation and coagulation, as well as for inducing significant mitochondrial dysfunction.[1] In contrast, POVPC is a more potent inducer of apoptosis and serves as a key model for understanding the cytotoxic effects of oxidized LDL on vascular cells.[1][3] Both molecules are critical for advancing our understanding of the pathological roles of oxidized phospholipids and for the development of novel therapeutic strategies targeting diseases associated with oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
comparative analysis of PAz-PC and PGPC effects
A Comparative Analysis of the Biological Effects of PAz-PC and PGPC
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipids is paramount for elucidating disease mechanisms and designing targeted therapeutic interventions. This guide provides an objective comparison of two prominent oxidized phospholipids (B1166683) (OxPLs): 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). Both are generated during the oxidation of low-density lipoproteins (LDL) and are implicated in the pathophysiology of inflammatory diseases such as atherosclerosis.[1][2]
Comparative Analysis of Biological Activities
While both this compound and PGPC are structurally related and classified as truncated oxidized phospholipids, their distinct sn-2 acyl chains result in significantly different biological activities. This compound possesses a nine-carbon chain with a terminal carboxylic acid, whereas PGPC has a five-carbon chain with a terminal carboxylic acid.[3] These structural differences dictate their interaction with cellular receptors and subsequent signaling cascades.
Data Presentation: this compound vs. PGPC Effects
The following table summarizes the key differences in the biological effects of this compound and PGPC based on available experimental data.
| Biological Process | This compound | PGPC | Key Findings |
| Pro-inflammatory Response | Induces expression of IL-6, IL-8, TNF-α, VCAM-1, and ICAM-1 in endothelial cells and macrophages.[4] | Upregulates E-selectin, VCAM-1, IL-8, and MCP-1 in endothelial cells and macrophages.[4] | Both are potent inflammatory mediators, activating endothelial cells and macrophages, though they may induce slightly different profiles of cytokines and adhesion molecules. |
| Apoptosis Induction | Potent inducer of mitochondrial swelling, a key event in the intrinsic apoptosis pathway.[2][3] | Induces apoptosis in vascular smooth muscle cells (VSMCs) and promotes endothelial cell ferroptosis.[1][5] | This compound is reported to be a more potent inducer of mitochondrial swelling than PGPC.[2] PGPC has been specifically shown to induce ferroptosis, a distinct form of programmed cell death.[5] |
| Coagulation Cascade | Pro-coagulant; inhibits Tissue Factor Pathway Inhibitor (TFPI), amplifying the activity of tissue factor.[2][3] | No reported inhibitory effect on TFPI.[2][3] | This represents a critical functional distinction, implicating this compound more directly in thrombotic events associated with inflammation. |
| Macrophage Gene Expression | Effects are not as extensively studied as PGPC. | Significantly alters the expression of numerous genes related to cell death, inflammation, and cholesterol efflux.[3] | PGPC demonstrates a broad impact on macrophage transcriptional programs. |
| Primary Signaling Pathway | Activates Toll-like receptor 4 (TLR4), leading to NF-κB and MAPK activation.[6][7] | Induces ferroptosis through the CD36 receptor, leading to FABP3 upregulation and lipid peroxidation.[5] | The two molecules trigger distinct signaling pathways, leading to different cellular outcomes (canonical inflammation vs. ferroptosis). |
Experimental Protocols
Reproducible experimental data is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments used to characterize and compare the effects of this compound and PGPC.
In Vitro Pro-inflammatory Effects Assay
This protocol is designed to validate and compare the pro-inflammatory potential of this compound and PGPC in cell culture models like Human Umbilical Vein Endothelial Cells (HUVECs) or macrophage cell lines (e.g., RAW 264.7, THP-1).[4]
a. Cell Culture and Seeding:
-
Culture HUVECs or macrophages in their appropriate complete media until they reach 80-90% confluency.
-
Seed the cells into 12-well or 24-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[4]
b. Stimulation:
-
Prepare stock solutions of this compound and PGPC in a suitable solvent like ethanol (B145695) or DMSO. Dilute to final working concentrations (e.g., 10-100 µg/mL) in serum-free media.[4]
-
Aspirate the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the media containing the respective stimuli to the cells. Include a vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours).[4]
c. Quantification of Inflammatory Markers:
-
ELISA: Collect the cell culture supernatants to quantify the secretion of cytokines like IL-6, IL-8, and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay kits according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform qPCR to measure the mRNA expression levels of inflammatory genes (e.g., IL6, IL8, VCAM1, ICAM1, SELE). Normalize data to a housekeeping gene like GAPDH.
-
Western Blotting: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., VCAM-1, ICAM-1) to assess their expression levels.
Endothelial Cell Ferroptosis Assay
This protocol is used to determine if a compound like PGPC induces ferroptosis in endothelial cells.[5]
a. Cell Culture and Treatment:
-
Culture HUVECs as described above.
-
Treat cells with PGPC (e.g., 25 µM) for 24 hours. Include controls such as a vehicle, a known ferroptosis inducer (e.g., erastin), and a ferroptosis inhibitor (e.g., ferrostatin-1).[5]
b. Measurement of Ferroptosis Markers:
-
Cell Viability: Assess cell viability using a CCK-8 assay or similar method to demonstrate dose-dependent cytotoxicity.[5]
-
Lipid Peroxidation: Measure the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY 581/591 via flow cytometry or fluorescence microscopy.
-
Intracellular Iron: Quantify intracellular ferrous iron (Fe2+) levels using a fluorescent probe such as FerroOrange.[5]
-
Western Blotting: Analyze the protein expression of key ferroptosis regulators, such as the downregulation of Glutathione Peroxidase 4 (GPX4) and the upregulation of Fatty Acid Binding Protein 3 (FABP3).[5]
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes involved in the ferroptosis pathway, such as FABP3, ACSL4, etc.[5]
Visualizing Molecular Mechanisms and Workflows
To better illustrate the complex processes involved, the following diagrams were generated using Graphviz, adhering to the specified design constraints.
References
- 1. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The oxidized phospholipid PGPC impairs endothelial function by promoting endothelial cell ferroptosis via FABP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Role of PAz-PC in a Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) with other alternatives in the context of atherosclerosis and related inflammatory disease models. The information herein is supported by experimental data and detailed methodologies to aid in the validation of this compound's role in various pathological processes.
Comparative Analysis of Pro-inflammatory and Pro-atherogenic Activities
This compound, a prominent oxidized phospholipid species found in oxidized low-density lipoprotein (oxLDL), is a key mediator of inflammation and apoptosis in vascular cells.[1] Its activities are often compared to other oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), and the bacterial endotoxin (B1171834) Lipopolysaccharide (LPS), a classical inflammatory stimulus.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound, POVPC, and LPS on key events in the pathogenesis of atherosclerosis.
| Parameter | This compound | POVPC | LPS (Lipopolysaccharide) | Vehicle Control (PBS) |
| Atherosclerotic Lesion Area (% of Aorta) | Increased (Illustrative: ~25-30% increase over control) | Data not readily available in a directly comparable model | Can induce inflammation, but not a direct model for hyperlipidemia-driven atherosclerosis | Baseline lesion formation |
| Endothelial Cell Apoptosis (% Annexin V Positive Cells) | Moderate induction | Potent induction | Minimal direct induction | Baseline apoptosis |
| Macrophage Foam Cell Formation (Oil Red O Staining Intensity) | Increased | Data not readily available in a directly comparable model | Can induce lipid uptake in some contexts | Minimal staining |
| Monocyte Adhesion to Endothelial Cells (Fold Increase) | Increased | Induces monocyte-specific adhesion | Potent inducer of monocyte adhesion | Baseline adhesion |
| TLR4/NF-κB Signaling Activation (Fold Induction of Reporter) | Potent activator | Minimal effect on TLR4-mediated gene expression | Potent activator | No activation |
Note: Some data presented is illustrative and derived from vendor technical resources due to the limited availability of direct side-by-side comparisons in peer-reviewed literature. Researchers should validate these findings in their specific experimental systems.
Signaling Pathways and Experimental Workflows
This compound-Induced Inflammatory Signaling Pathway
This compound is recognized as a Damage-Associated Molecular Pattern (DAMP) by the Toll-like receptor 4 (TLR4) complex on macrophages and endothelial cells. This interaction initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes.
Experimental Workflow: In Vivo Atherosclerosis Model
This workflow outlines the key steps for validating the pro-atherogenic effects of this compound in an Apolipoprotein E-deficient (ApoE-/-) mouse model.
Experimental Protocols
In Vivo Atherosclerosis Induction in ApoE-/- Mice
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, aged 6-8 weeks.
-
Diet: Mice are fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for 8-12 weeks to induce hypercholesterolemia and atherosclerotic lesion development.[2]
-
Treatment Groups:
-
Vehicle Control: Sterile phosphate-buffered saline (PBS).
-
This compound: 10-50 µg per mouse, dissolved in PBS.
-
Alternative Control (e.g., POVPC): Equimolar concentration to this compound, dissolved in PBS.
-
-
Administration: Intraperitoneal (IP) or intravenous (IV) injections are administered bi-weekly for the duration of the study.
-
Endpoint Analysis:
-
At 16-20 weeks of age, mice are euthanized, and the vasculature is perfused with PBS followed by 4% paraformaldehyde.
-
The entire aorta is dissected from the heart to the iliac bifurcation.
-
En Face Analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich lesions. The percentage of the total aortic surface area covered by lesions is quantified using image analysis software.
-
Aortic Root Histology: The heart and aortic root are embedded in OCT compound, and serial cryosections are prepared. Sections are stained with Hematoxylin (B73222) and Eosin (H&E) for morphology, Oil Red O for lipid deposition, and specific antibodies for immunohistochemical analysis of inflammatory cells (e.g., anti-CD68 for macrophages). Lesion area and composition are quantified using image analysis software.[3]
-
Endothelial Cell Apoptosis Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Treatment: Cells are treated with this compound (e.g., 50 µg/mL), POVPC (e.g., 50 µg/mL), or vehicle (PBS) for 24 hours.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
After treatment, both adherent and floating cells are collected.
-
Cells are washed with cold PBS and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells and incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis/necrosis) is quantified.
-
Macrophage Foam Cell Formation Assay
-
Cell Culture: Murine macrophage-like cell line (e.g., RAW 264.7) or bone marrow-derived macrophages are cultured in appropriate media.
-
Treatment: Cells are incubated with this compound (e.g., 50 µg/mL) in the presence of acetylated or oxidized LDL (50 µg/mL) for 24-48 hours. A vehicle-treated group serves as a negative control.
-
Oil Red O Staining:
-
Cells are washed with PBS and fixed with 10% formalin for 30 minutes.
-
After washing, cells are stained with a filtered Oil Red O solution for 15 minutes.[4]
-
Cells are washed with water, and counterstained with hematoxylin if desired.
-
The accumulation of intracellular lipid droplets (stained red) is visualized by light microscopy.
-
For quantification, the stained lipid can be extracted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).[4]
-
Monocyte Adhesion to Endothelial Cells Assay
-
Cell Culture: HUVECs are grown to a confluent monolayer in 96-well plates. A human monocyte cell line (e.g., THP-1) is used for the adhesion assay.
-
Endothelial Cell Activation: HUVEC monolayers are treated with this compound (e.g., 25 µg/mL), LPS (e.g., 100 ng/mL), or vehicle for 4-6 hours to induce the expression of adhesion molecules.
-
Monocyte Labeling: THP-1 cells are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Adhesion Assay:
-
The activated HUVEC monolayers are washed to remove the stimuli.
-
Fluorescently labeled THP-1 cells are added to the HUVEC monolayers and incubated for 30-60 minutes.
-
Non-adherent monocytes are removed by gentle washing.
-
The number of adherent monocytes is quantified by measuring the fluorescence intensity in each well using a fluorescence plate reader. The results are expressed as a fold increase in adhesion over the vehicle-treated control.[5]
-
TLR4/NF-κB Signaling Reporter Assay
-
Cell Line: A reporter cell line, such as HEK293 cells stably expressing human TLR4, MD-2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase), is used.
-
Treatment: The reporter cells are stimulated with a range of concentrations of this compound, LPS (positive control), or vehicle for 18-24 hours.
-
Reporter Gene Assay:
-
For SEAP: The cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric or chemiluminescent substrate.
-
For Luciferase: A cell lysis buffer is added, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
The results are expressed as fold induction of reporter activity over the vehicle-treated control.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical assessment of the quantification of atherosclerotic lesions in apoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
The Stark Contrast: A Comparative Guide to PAz-PC and Non-Oxidized Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional differences between 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent oxidized phospholipid, and its non-oxidized counterparts. We delve into the profound impact of oxidative modification on the biological activities of phospholipids (B1166683), supported by experimental data and detailed methodologies to facilitate further research in areas such as atherosclerosis, inflammation, and drug development.
At a Glance: Structural and Functional Dichotomy
Non-oxidized phospholipids are fundamental building blocks of cellular membranes, crucial for maintaining structural integrity, fluidity, and serving as precursors for signaling molecules in cellular homeostasis.[1][2] In stark contrast, this compound, a truncated oxidized phospholipid, emerges from the oxidative degradation of linoleoyl-containing phospholipids like 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[3] This oxidative event dramatically alters its structure and function, transforming it into a damage-associated molecular pattern (DAMP) that actively promotes inflammatory and apoptotic responses.[4][5]
The key structural difference lies in the sn-2 position of the glycerol (B35011) backbone. While a non-oxidized phospholipid bears a long-chain fatty acid, this compound features a truncated nine-carbon azelaoyl group with a terminal carboxylic acid.[6][7] This seemingly subtle modification has profound consequences for its biological activity.
Comparative Analysis of Biological Effects
The following tables summarize the differential effects of this compound and non-oxidized phospholipids on key cellular processes implicated in inflammatory diseases. The data for non-oxidized phospholipids largely reflects a baseline or non-stimulatory response in the context of inflammation.
Table 1: Pro-inflammatory Response in Macrophages
| Parameter | This compound Treatment | Non-Oxidized Phospholipid (e.g., PLPC/PAPC) Treatment |
| Cell Type | RAW 264.7, THP-1, Primary Macrophages | RAW 264.7, THP-1, Primary Macrophages |
| TNF-α Secretion | Significant dose-dependent increase | No significant change from baseline |
| IL-6 Secretion | Significant dose-dependent increase[8] | No significant change from baseline |
| NF-κB Activation | Potent activation[5] | No significant activation |
| Foam Cell Formation | Induction of lipid accumulation | No significant induction |
Table 2: Endothelial Cell Activation and Dysfunction
| Parameter | This compound Treatment | Non-Oxidized Phospholipid (e.g., PLPC/PAPC) Treatment |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) | Human Umbilical Vein Endothelial Cells (HUVECs) |
| VCAM-1 Expression | Significant upregulation[9][10] | No significant change from baseline |
| ICAM-1 Expression | Significant upregulation[10] | No significant change from baseline |
| Apoptosis | Induction of apoptosis | No significant induction of apoptosis |
Signaling Pathways: A Tale of Two Molecules
The divergent biological effects of this compound and non-oxidized phospholipids stem from their interaction with distinct cellular signaling pathways. Non-oxidized phospholipids are integral to pathways of normal cell function and lipid metabolism.[2] Conversely, this compound, as a DAMP, is recognized by pattern recognition receptors, triggering inflammatory cascades.
One of the primary pathways activated by this compound is the Toll-like receptor (TLR) signaling cascade. Specifically, this compound can engage TLR2 and TLR4, leading to the recruitment of the adaptor protein MyD88.[5] This initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB, a master regulator of inflammation.[5] Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1, ICAM-1).[5][9][10]
References
- 1. Quantitative analysis of immune-mediated stimulation of tumor necrosis factor-alpha in macrophages measured at the level of mRNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Inflammation-Induced IL-6 Functions as a Natural Brake on Macrophages and Limits GN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced glycation end products and lipopolysaccharides stimulate interleukin-6 secretion via the RAGE/TLR4-NF-κB-ROS pathways and resveratrol attenuates these inflammatory responses in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of ICAM-1 and VCAM-1 expression in various human endothelial cell types and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pazopanib's Efficacy on Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-targeted tyrosine kinase inhibitor, Pazopanib (B1684535), detailing its effects on various cell types. The information is supported by experimental data to facilitate informed decisions in research and drug development. An alternative tyrosine kinase inhibitor, Sunitinib, is included for comparative analysis.
Mechanism of Action: A Tale of Two Cell Types
Pazopanib is an oral multi-kinase inhibitor that primarily targets receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor growth.[1] Its main targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2] By competitively binding to the ATP-binding pocket of these receptors, Pazopanib inhibits their autophosphorylation, thereby blocking downstream signaling pathways.[2][3]
The dual action of Pazopanib on both tumor and endothelial cells is central to its therapeutic effect.[4]
-
On Endothelial Cells: The inhibition of VEGFR-2 is the cornerstone of Pazopanib's anti-angiogenic activity.[5] This blockade disrupts the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades, which are vital for endothelial cell proliferation, migration, and survival.[3] The ultimate result is a reduction in the tumor's blood supply, hindering its growth and metastatic potential.[3]
-
On Cancer Cells: While its anti-angiogenic effects are primary, Pazopanib also exerts direct effects on tumor cells. It has been shown to inhibit the proliferation of various cancer cell lines, in some cases by inducing cell cycle arrest.[6] Furthermore, studies have revealed that Pazopanib can directly inhibit B-Raf, a key component of the MAPK/ERK pathway, suggesting a mechanism of action that extends beyond angiogenesis.[6][7] In certain cancer cell types, such as small cell lung cancer, Pazopanib has been shown to induce apoptosis through pathways involving reactive oxygen species (ROS) and endoplasmic reticulum stress.[8]
Comparative Efficacy: Pazopanib vs. Sunitinib
Sunitinib is another multi-targeted TKI with a similar target profile to Pazopanib, including VEGFRs and PDGFRs.[2][6] However, preclinical studies have highlighted differences in their cellular effects. While both compounds exhibit anti-proliferative properties, Sunitinib has been reported to induce a more direct cytotoxic (cell-killing) effect through apoptosis in renal cell carcinoma (RCC) cell lines. In contrast, Pazopanib's effect in some studies was found to be predominantly cytostatic (inhibiting cell proliferation).[5]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Pazopanib
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 71 |
| PDGFR-β | 84 |
| c-Kit | 74 |
Note: IC50 values are representative and can vary based on experimental conditions.[7]
Table 2: Comparative Cytotoxicity (IC50) of Pazopanib and Sunitinib in Renal Cell Lines
| Cell Line | Pazopanib IC50 (µM) | Sunitinib IC50 (µM) |
| Caki-1 (Renal Cancer) | 51.9 | 2.99 |
| HK-2 (Non-tumoral Kidney) | 52.9 | 9.73 |
Data from a comparative in vitro study.[5]
Table 3: Effect of Pazopanib on Viability of Renal Carcinoma Cell Lines (2D Culture)
| Cell Line | Pazopanib Concentration (µM) | Viability after 24h (%) | Viability after 48h (%) |
| 786-O | 40 | 52 | 20 |
| CAKI-2 | 40 | 80 | 54 |
Data shows a dose- and time-dependent decrease in cell viability.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pazopanib's inhibition of key receptor tyrosine kinases.
References
- 1. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacotherapy Options in Advanced Renal Cell Carcinoma: What Role for Pazopanib? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Validating the Interaction Between PAz-PC and Specific Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the interaction between 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and its cellular receptors. This compound is a prominent oxidized phospholipid species found in oxidized low-density lipoprotein (oxLDL) and is a key mediator in inflammatory diseases such as atherosclerosis.[1] Understanding its interactions with specific receptors is crucial for developing targeted therapeutics. This document outlines comparative data, detailed experimental protocols, and visual workflows to assist in the design and interpretation of relevant studies.
Comparative Analysis of this compound and Alternative Stimuli
This compound's biological activity, particularly its pro-inflammatory effects, can be benchmarked against other well-characterized inflammatory agents. The following table summarizes the cellular responses to this compound in comparison to other oxidized phospholipids (B1166683) like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), as well as the potent bacterial endotoxin, Lipopolysaccharide (LPS).
| Stimulus | Target Cell Types | Key Receptors | Key Inflammatory Markers | Expected Outcome |
| This compound | Macrophages, Endothelial Cells (e.g., HUVECs) | CD36, TLR2, TLR4[2][3][4] | IL-6, IL-8, TNF-α, VCAM-1, ICAM-1[2] | Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules, leading to foam cell formation.[2][3] |
| LPS | Macrophages, Endothelial Cells | TLR4/MD2/CD14 | IL-6, IL-8, TNF-α, IL-1β, iNOS | Potent induction of a broad range of pro-inflammatory cytokines and mediators.[2] |
| POVPC | Endothelial Cells, Macrophages | CD36[5] | IL-8, MCP-1 | Induction of cytokine expression and apoptosis.[2] |
| PGPC | Endothelial Cells, Macrophages | CD36[6] | E-selectin, VCAM-1, IL-8, MCP-1 | Upregulation of adhesion molecules and cytokines.[2] |
Experimental Protocols for Validating this compound-Receptor Interactions
Detailed methodologies are essential for reproducible in vitro validation of this compound's biological effects. Below are protocols for key experiments.
Cell Culture and Stimulation
This protocol describes the general procedure for treating cultured cells with this compound to observe its effects.
-
Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) or macrophage cell lines (e.g., RAW 264.7, THP-1) in their appropriate complete media until they reach 80-90% confluency.[2]
-
Stimulation:
-
Aspirate the culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add fresh medium containing the desired concentration of this compound or other stimuli. A typical concentration range for this compound and other oxidized phospholipids is 10-100 µg/mL, while for LPS it is 100 ng/mL to 1 µg/mL.[2] To improve solubility and prevent aggregation, this compound can be complexed with a carrier protein like bovine serum albumin (BSA) or prepared as liposomes.[7]
-
Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to quantify the secretion of pro-inflammatory cytokines into the cell culture supernatant.
-
Sample Collection: After the incubation period, collect the cell culture supernatants. Centrifuge at 1,500 rpm for 10 minutes to remove any detached cells and debris.[2]
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add the enzyme substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect the activation of key signaling proteins within the cells.
-
Protein Extraction: After stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Co-Immunoprecipitation to Validate Protein-Protein Interactions
Co-immunoprecipitation is used to demonstrate that a specific receptor is part of a larger signaling complex that forms upon stimulation with this compound. For example, it has been shown that the scavenger receptor CD36 associates with a signaling complex containing Lyn and MEKK2 in macrophages exposed to oxidized phospholipids.[8]
-
Cell Lysis: Lyse stimulated and control cells with a non-denaturing lysis buffer to preserve protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the target receptor (e.g., anti-CD36) overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins (e.g., Lyn, MEKK2).
Photo-Cross-Linking and Click Chemistry for Direct Interactor Identification
This compound can be synthesized with a photoactivatable azido (B1232118) group, making it a powerful tool for identifying direct binding partners.[9]
-
Cellular Incorporation and UV Cross-Linking: Incubate cells with the photoactivatable this compound probe. Upon UV irradiation, the azido group will form a covalent bond with any molecule in close proximity, including interacting proteins.[9]
-
Cell Lysis and Click Reaction:
-
Lyse the cells containing the cross-linked products.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding an alkyne-reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne). This attaches the reporter molecule to the this compound.[9]
-
-
Enrichment and Identification:
Visualizing Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in validating this compound-receptor interactions.
Caption: this compound induced pro-inflammatory signaling pathway.
Caption: General workflow for validating this compound-induced cellular responses.
Caption: Workflow for identifying direct this compound interacting proteins.
By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate and characterize the interactions between this compound and its specific receptors, ultimately contributing to a deeper understanding of its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 117205-52-4; 117746-89-1 | Benchchem [benchchem.com]
- 5. Phosphocholine as a pattern recognition ligand for CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Oxidized Phospholipids: Biomarker for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Membrane-Disrupting Effects: PAz-PC vs. LPC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the membrane-disrupting properties of two distinct phospholipids: 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (PAz-PC) and lysophosphatidylcholine (B164491) (LPC). While both molecules integrate into cellular membranes, their effects on membrane integrity and function are markedly different. This comparison is based on available experimental data and established methodologies in membrane biophysics.
Executive Summary
Lysophosphatidylcholine (LPC) is a well-characterized lysophospholipid known to significantly disrupt cell membranes. Its cone-shaped molecular geometry leads to alterations in membrane curvature, permeability, and stability, ultimately causing membrane rupture at sufficient concentrations. In contrast, this compound is a photoactivatable phospholipid primarily utilized as a tool for investigating lipid-protein interactions. The introduction of a small azido (B1232118) group in one of its acyl chains is designed to be minimally perturbing to the membrane bilayer, allowing for the study of molecular interactions in a near-native environment. Direct comparative studies on the membrane-disrupting effects of this compound and LPC are not extensively available in the scientific literature. Therefore, this guide contrasts the well-documented disruptive capabilities of LPC with the intended subtle effects of this compound on membrane biophysics.
Data Presentation: Quantitative Comparison
The following table summarizes the known effects of LPC on membrane integrity. Quantitative data for the membrane-disrupting effects of this compound are largely absent from the literature, reflecting its primary use as a non-disruptive membrane probe.
| Parameter | This compound | LPC | Source |
| Primary Function | Photo-cross-linking agent for lipid-protein interaction studies | Intermediate in phospholipid metabolism, signaling molecule | [1] |
| General Effect on Membranes | Considered to cause subtle alterations to lipid packing and fluidity; not designed for membrane disruption. | Incorporates into membranes, altering curvature, increasing permeability, and causing disruption at higher concentrations.[1][2] | |
| Concentration for Ca2+ Influx | Not Reported | Induces elevation of intracellular Ca2+ in endothelial and smooth muscle cells at ~30 µM. | |
| Hemolytic Activity | Not Reported | Known to induce hemolysis. | |
| Effect on Membrane Permeability | Not quantitatively characterized for general disruption. | Increases membrane permeability for ions and larger molecules.[1] |
Mechanisms of Action
Lysophosphatidylcholine (LPC)
LPC's membrane-disrupting effect stems from its conical shape, with a large hydrophilic headgroup and a single acyl chain. When incorporated into a lipid bilayer, it induces positive curvature strain, altering the packing of neighboring phospholipids. This perturbation increases membrane fluidity and permeability. At higher concentrations, the accumulation of LPC can lead to the formation of micelles and ultimately, the solubilization and rupture of the membrane.[1]
This compound
This compound is engineered to be structurally similar to natural phosphatidylcholine to minimize membrane perturbation.[1] The small azido group on the sn-2 acyl chain is its key functional feature. Upon UV irradiation, the azido group forms a highly reactive nitrene, which covalently cross-links to nearby molecules, including proteins and other lipids. This allows for the "capture" of transient interactions within the membrane for subsequent analysis. While the azido group may introduce minor local changes in lipid packing, it is not intended to cause widespread membrane disruption in the absence of UV activation.[1]
Signaling Pathways and Experimental Workflows
LPC-Induced Signaling
LPC is not merely a disruptive agent but also a signaling molecule. It can modulate the activity of membrane-associated proteins, such as G-protein coupled receptors and Protein Kinase C (PKC).
LPC's impact on membrane integrity and signaling pathways.
This compound Experimental Workflow for Photo-Cross-Linking
The primary application of this compound involves its incorporation into a membrane system, followed by UV activation to cross-link interacting proteins, and subsequent identification of these proteins.
Workflow for identifying protein interactors using this compound.
Experimental Protocols
Liposome (B1194612) Dye Leakage Assay
This assay quantitatively measures the ability of a compound to permeabilize a model lipid bilayer.
Objective: To determine the extent of membrane disruption by measuring the release of a fluorescent dye from liposomes.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., POPC) with or without the test compound (this compound or LPC) in an organic solvent.
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or calcein).[3]
-
Form large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[1]
-
Remove unencapsulated dye using size-exclusion chromatography.[4]
-
-
Assay Procedure:
-
Dispense the liposome suspension into a 96-well plate.
-
Add varying concentrations of the test compound (if not already incorporated into the liposomes).
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Measure the fluorescence intensity using a plate reader. The leakage of the dye from the liposomes results in de-quenching and an increase in fluorescence.[4]
-
-
Data Analysis:
-
Calculate the percentage of dye leakage relative to a positive control (e.g., Triton X-100), which causes 100% leakage.[4]
-
The formula for calculating the percentage of leakage is: % Leakage = [(F_sample - F_control) / (F_max - F_control)] * 100 where F_sample is the fluorescence of the sample, F_control is the fluorescence of untreated liposomes, and F_max is the fluorescence after adding a detergent for complete lysis.
-
Hemolysis Assay
This assay assesses the lytic activity of a compound on red blood cells (RBCs), providing a measure of its membrane-disrupting potential on a biological membrane.
Objective: To quantify the ability of a compound to lyse red blood cells.
Methodology:
-
RBC Preparation:
-
Obtain fresh blood and isolate RBCs by centrifugation.
-
Wash the RBCs multiple times with an isotonic buffer (e.g., PBS) to remove plasma and other blood components.
-
Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v) in the buffer.
-
-
Assay Procedure:
-
Add varying concentrations of the test compound (this compound or LPC) to the RBC suspension.
-
Use a buffer-only sample as a negative control (0% hemolysis) and distilled water or a detergent as a positive control (100% hemolysis).[5]
-
Incubate the samples for a specified time (e.g., 1 hour) at 37°C.
-
Centrifuge the samples to pellet the intact RBCs.
-
-
Data Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis using the following formula:[5] % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Conclusion
The comparison between this compound and LPC highlights a fundamental difference in their intended use and their effects on cell membranes. LPC is a known membrane-disrupting agent with significant, concentration-dependent effects on membrane integrity and cellular function. Its ability to perturb the lipid bilayer is a key aspect of its biological activity. In contrast, this compound is a specialized tool for molecular biology and biophysics, designed to be as non-perturbing as possible to allow for the accurate study of lipid-protein interactions in their native context. Researchers should select between these lipids based on their experimental goals: LPC for studies involving membrane disruption and its downstream consequences, and this compound for investigating molecular interactions within a stable membrane environment. Further direct comparative studies using standardized assays would be beneficial to precisely quantify the subtle membrane effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Balancing Permeability and Stability: A Study of Hybrid Membranes for Synthetic Cells Using Lipids and PBd-b-PEO Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Cross-Validation of PAz-PC Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a critical biomarker for oxidative stress implicated in various inflammatory diseases like atherosclerosis.[1][2] Accurate and reproducible quantification of this compound in biological matrices is essential for understanding its pathological roles and for the development of novel therapeutics.[1] This document outlines the predominant analytical techniques, presents supporting experimental data, and offers detailed protocols to assist researchers in selecting and validating the most appropriate method for their studies.
The quantification of this compound presents several challenges due to its low abundance in plasma, chemical instability, and the complexity of the biological matrix.[3] These factors can lead to issues such as ion suppression in mass spectrometry and require robust analytical methodologies to ensure accurate results.[3]
Comparison of Quantitative Performance
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted and robust method for the specific and sensitive quantification of this compound.[2] While Enzyme-Linked Immunosorbent Assays (ELISAs) are available for related lysophosphatidylcholines (LPCs), specific ELISA kits for this compound are not as commonly documented in the literature. The following tables summarize the performance characteristics of LC-MS/MS for oxidized phospholipids (B1166683) and a representative ELISA for LPCs.
Table 1: Quantitative Performance of LC-MS/MS for Oxidized Phospholipid Quantification
| Performance Metric | Value | Reference |
| Limit of Detection (LOD) | 0.0005 to 0.0033 pmol/µL | [4] |
| Limit of Quantification (LOQ) | 0.001 to 0.005 pmol/µL | [4] |
| Linearity (R²) | > 0.9972 | [4] |
| Recovery | 87.3% to 111.1% | [4] |
| Intraday Precision (CV%) | < 12.6% | [4] |
| Interday Precision (CV%) | < 9.6% | [4] |
Table 2: Representative Performance of a Competitive ELISA for Lysophosphatidylcholine (LPC)
| Performance Metric | Value | Reference |
| Detection Range | 246.9 ng/mL - 20000 ng/mL | [5] |
| Sensitivity | 92.4 ng/mL | [6] |
| Reproducibility (Intra-Assay CV%) | < 10% | [6] |
| Reproducibility (Inter-Assay CV%) | < 10% | [6] |
| Assay Time | ~2 hours | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide comprehensive protocols for the quantification of this compound using LC-MS/MS and a general protocol for a competitive ELISA that could be adapted for this compound.
Protocol 1: this compound Quantification using LC-MS/MS
This protocol outlines a typical workflow for the extraction and quantitative analysis of this compound from plasma using LC-MS/MS.[1]
1. Sample Preparation: Lipid Extraction
-
Materials:
-
Procedure:
-
Thaw frozen plasma samples on ice.[1]
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[1]
-
Add 10 µL of the internal standard solution to the plasma sample.[1]
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.[1]
-
Add 750 µL of MTBE and vortex for 1 minute.[1]
-
Incubate the mixture for 10 minutes at room temperature with gentle shaking.[1]
-
Add 125 µL of water to induce phase separation and vortex for 30 seconds.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the upper organic layer (containing lipids) and transfer it to a new microcentrifuge tube.[1]
-
Dry the extracted lipids under a gentle stream of nitrogen.[1]
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.[1]
-
2. Liquid Chromatography (LC)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.[7]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute lipids based on their hydrophobicity.
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 40°C.[3]
3. Mass Spectrometry (MS)
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer with an Electrospray Ionization (ESI) source.[1][7]
-
Ionization Mode: ESI, Positive.[3]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification.[1] For this compound (MW: 665.8 g/mol ), the protonated molecule [M+H]⁺ is at m/z 666.4. A characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.[3]
Protocol 2: General Competitive ELISA Protocol
This is a general protocol for a competitive inhibition ELISA, which is a common format for quantifying small molecules like lipids.[5]
1. Preparation
-
Prepare all reagents, samples, and standards as directed in the kit manual.[5]
-
The microtiter plate is pre-coated with the target antigen (e.g., this compound).[8]
2. Assay Procedure
-
Add 50 µL of standard or sample to each well.[5]
-
Immediately add 50 µL of a specific biotin-conjugated antibody. Shake and mix.[9]
-
Incubate for 1 hour at 37°C.[5] During this time, the free analyte in the sample competes with the coated analyte for antibody binding.
-
Aspirate and wash the wells 3 times.[5]
-
Add 100 µL of Avidin-HRP (Horseradish Peroxidase) to each well.[9]
-
Incubate for 30 minutes at 37°C.[5]
-
Aspirate and wash the wells 5 times.[5]
-
Add 90 µL of TMB Substrate Solution.[5]
-
Incubate for 10-20 minutes at 37°C in the dark.[5]
-
Add 50 µL of Stop Solution. The color change is measured spectrophotometrically at a wavelength of 450 nm.[9] The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a cross-validation study and a typical experimental workflow for this compound quantification.
Cross-Validation Logic
This compound Quantification Workflow
Signaling Pathway Context
This compound is a component of oxidized low-density lipoprotein (oxLDL), which is known to be involved in the pathogenesis of atherosclerosis. The diagram below illustrates a simplified signaling pathway where oxLDL and its components like this compound play a role.
This compound in Atherosclerosis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LPC ELISA kit [antibodies-online.com]
- 6. Lysophosphatidylcholine (LPC) ELISA Kit-Competitive - BioVenic [biovenic.com]
- 7. benchchem.com [benchchem.com]
- 8. LPC(Lysophosphatidyl choline) ELISA Kit [elkbiotech.com]
- 9. LPC(Lysophosphatidylcholine) ELISA Kit – AFG Scientific [afgsci.com]
PAz-PC: A Comparative Guide to its Biological Activity Versus Precursors
For Researchers, Scientists, and Drug Development Professionals
An objective comparison of the biological activities of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and its non-oxidized precursors, supported by experimental data and detailed methodologies.
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a prominent oxidized phospholipid (OxPL) species generated from the oxidative modification of cellular membranes and lipoproteins.[1] Unlike its unoxidized precursors, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) and 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC), this compound functions as a damage-associated molecular pattern (DAMP).[2] This classification highlights its role in initiating innate immune responses and contributing to the pathogenesis of various inflammatory diseases, including atherosclerosis.[1] This guide provides a comprehensive comparison of the biological activities of this compound and its precursors, focusing on their pro-inflammatory and pro-apoptotic effects.
Comparative Analysis of Biological Activity
The defining difference in the biological activity between this compound and its precursors lies in their interaction with the innate immune system. While native phospholipids (B1166683) like PLPC and PAPC are integral components of cell membranes and are biologically quiescent in terms of inducing inflammation, the oxidation that produces this compound imbues it with potent signaling capabilities.[2] this compound is a recognized ligand for Toll-like receptors (TLRs), particularly TLR2 and TLR4, which are key pattern recognition receptors in the innate immune system.[1] This interaction triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines and the induction of apoptosis.[1]
Pro-Inflammatory Activity
This compound is a potent activator of inflammatory responses in various cell types, including endothelial cells and macrophages.[1] In contrast, its unoxidized precursors do not typically elicit such responses. The binding of this compound to the TLR4 receptor complex initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[1]
| Stimulus | Cell Type | Key Inflammatory Markers | Expected Outcome |
| This compound | Endothelial Cells, Macrophages | IL-6, IL-8, TNF-α, VCAM-1, ICAM-1 | Potent induction of pro-inflammatory cytokines and adhesion molecules.[2] |
| PLPC/PAPC (Precursors) | Endothelial Cells, Macrophages | IL-6, IL-8, TNF-α, VCAM-1, ICAM-1 | No significant induction of inflammatory markers. |
Pro-Apoptotic Activity
This compound is a known inducer of apoptosis, or programmed cell death, in various cell types, a critical process in the development of atherosclerotic lesions.[1] This pro-apoptotic activity is not observed with its non-oxidized precursors. This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3.[1]
| Stimulus | Cell Type | Key Apoptotic Markers | Expected Outcome |
| This compound | Endothelial Cells, Smooth Muscle Cells | Annexin V staining, Caspase-3 activation, PARP cleavage | Significant induction of apoptosis.[1] |
| PLPC/PAPC (Precursors) | Endothelial Cells, Smooth Muscle Cells | Annexin V staining, Caspase-3 activation, PARP cleavage | No significant induction of apoptosis. |
Signaling Pathways
The differential biological activities of this compound and its precursors are a direct result of their distinct interactions with cellular signaling pathways. This compound, as a DAMP, actively engages with and activates pro-inflammatory and pro-apoptotic pathways, while its precursors do not.
Caption: Differential signaling of this compound and its precursors.
Experimental Workflows
To quantitatively assess the distinct biological activities of this compound and its precursors, a series of well-defined experimental workflows are employed. These assays allow for the precise measurement of inflammatory and apoptotic responses in cultured cells.
Caption: Workflow for comparing biological activities.
Experimental Protocols
NF-κB Activation ELISA
Objective: To quantify the activation of NF-κB in response to this compound and its precursors.
-
Cell Culture and Treatment: Seed endothelial cells or macrophages in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or its precursors (e.g., 10-100 µg/mL) for a specified time (e.g., 1-4 hours).[2]
-
Nuclear Extraction: Following treatment, wash the cells with ice-cold PBS and perform nuclear extraction using a commercial kit to isolate nuclear proteins.
-
ELISA: Use an NF-κB p65 specific ELISA kit. Add equal amounts of nuclear extract to the wells of the ELISA plate, which are pre-coated with an antibody that captures the activated form of NF-κB.
-
Detection: Add a detection antibody, followed by a substrate, and measure the absorbance at the appropriate wavelength. The intensity of the signal is proportional to the amount of activated NF-κB.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound and its precursors.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound or its precursors (e.g., 10-100 µg/mL) for a desired duration (e.g., 6-24 hours).[3]
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Assay: Add the cell lysate to a microplate well containing a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Measurement: Incubate the plate at 37°C and measure the absorbance or fluorescence at regular intervals. The rate of substrate cleavage is proportional to the caspase-3 activity in the sample.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound and its precursors.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or its precursors for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
The oxidative modification of phospholipids, leading to the formation of molecules like this compound, represents a critical transition from structurally integral and biologically inert molecules to potent signaling mediators of inflammation and apoptosis. Understanding the distinct biological activities of this compound compared to its unoxidized precursors is fundamental for elucidating the molecular mechanisms of inflammatory diseases and for the development of novel therapeutic strategies targeting oxidative stress and its pathological consequences. The provided experimental frameworks offer robust methods for the quantitative assessment of these differential effects in a research setting.
References
Independent Replication of Key PAz-PC Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comparative analysis of independently generated data on the key biological activities of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent oxidized phospholipid (OxPL) implicated in inflammatory diseases such as atherosclerosis.
This document summarizes quantitative data from various studies, details the experimental protocols used, and visualizes the key signaling pathways to offer an objective overview of the replicated findings concerning this compound's pro-inflammatory and pro-apoptotic effects.
Pro-Inflammatory Activity of this compound
A key finding attributed to this compound is its ability to induce a pro-inflammatory response in vascular endothelial cells and macrophages. This response is characterized by the increased expression and secretion of cytokines and the upregulation of cellular adhesion molecules, which are critical events in the initiation and progression of inflammatory conditions.
While direct side-by-side replication studies are not abundant in the published literature, a comparison of findings from independent research groups investigating the broader class of oxidized phospholipids (B1166683), of which this compound is a major component, provides insights into the consistency of these effects.
Comparative Analysis of Pro-inflammatory Markers Induced by Oxidized Phospholipids
The following table summarizes the expected inflammatory responses induced by oxidized phospholipids, including this compound, as reported across multiple studies. It is important to note that many studies utilize a mixture of oxidized phospholipids (OxPAPC), where this compound is a significant bioactive species.
| Stimulus | Cell Type | Key Inflammatory Markers | Expected Outcome | Citation |
| This compound | HUVECs, Macrophages | IL-6, IL-8, TNF-α, VCAM-1, ICAM-1 | Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules. | [1] |
| OxPAPC | Endothelial Cells, Macrophages | IL-6, IL-8, MCP-1 | Induction of cytokine and chemokine expression. | [2][3] |
| OxPAPC | Endothelial Cells | Does not upregulate ICAM-1, VCAM-1, and E-selectin | Upregulates MCP-1, CS1, and P-selectin, leading to selective monocyte adhesion. | [3] |
| OxPAPC | Macrophages | IL-1β, IL-6 | Weakly induces pro-inflammatory cytokine production alone, but potently boosts and extends the inflammatory capacity of macrophages when co-stimulated (e.g., with LPS). | [2][4] |
Note: The seemingly contradictory findings regarding the upregulation of certain adhesion molecules like VCAM-1 and ICAM-1 by oxidized phospholipids highlight the complexity of their biological effects, which can be dependent on the specific composition of the OxPL mixture, its concentration, and the experimental context.[3][5]
Pro-Apoptotic Effects of this compound
This compound is also recognized as an inducer of apoptosis, or programmed cell death, particularly in endothelial cells. This activity is a critical contributor to endothelial dysfunction and the instability of atherosclerotic plaques. The pro-apoptotic effects of this compound are often compared with other oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC).
Comparative Biological Activities of this compound and POVPC
| Biological Process | This compound Activity | POVPC Activity | Citation |
| Apoptosis Induction | Moderate | Potent | |
| Mitochondrial Swelling | High | Low |
Key Signaling Pathways
The biological effects of this compound are mediated through the activation of specific signaling pathways. A recurring finding across multiple studies is the role of Toll-like receptors (TLRs) and scavenger receptors in recognizing this compound and initiating downstream inflammatory cascades.
This compound Induced Pro-Inflammatory Signaling Pathway
The diagram below illustrates the widely accepted signaling pathway activated by this compound, leading to the production of pro-inflammatory mediators.
Caption: this compound activates the TLR4/MyD88/NF-κB signaling pathway.
Experimental Methodologies
To facilitate the independent replication of the findings discussed, this section details the common experimental protocols used to assess the pro-inflammatory effects of this compound in vitro.
General Workflow for In Vitro Validation of Pro-inflammatory Effects
The following diagram outlines a typical experimental workflow for investigating the inflammatory response to this compound in cell culture models.
References
- 1. Induction of CCR2-Dependent Macrophage Accumulation by Oxidized Phospholipids in the Air-Pouch Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dooming Phagocyte Responses: Inflammatory Effects of Endogenous Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dooming Phagocyte Responses: Inflammatory Effects of Endogenous Oxidized Phospholipids [frontiersin.org]
- 5. Induction of CCR2-dependent macrophage accumulation by oxidized phospholipids in the air-pouch model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of PAz-PC and Other Oxidized Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Oxidized phospholipids (B1166683) (oxPLs) are a diverse class of bioactive lipids generated from the oxidation of phospholipids. They play critical roles in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and apoptosis. Among the numerous species of oxPLs, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has emerged as a key signaling molecule. This guide provides a detailed, objective comparison of the signaling pathways activated by this compound and other prominent oxPLs, supported by experimental data and detailed methodologies.
At a Glance: Key Biological Differences
While structurally related, the distinct chemical properties of the truncated sn-2 acyl chains of various oxPLs confer unique biological activities. This compound, with its nine-carbon chain ending in a carboxylic acid, often exhibits different effects compared to oxPLs with terminal aldehyde groups, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), or those with shorter carboxyl chains like 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC).
Comparative Analysis of Signaling and Biological Activities
The following tables summarize the quantitative data comparing the effects of this compound and other oxPLs on key cellular processes.
Table 1: Pro-inflammatory Effects of Truncated oxPLs in Human Pulmonary Artery Endothelial Cells (HPAECs)
Data highlights the potentiation of heat-killed Staphylococcus aureus (HKSA)-induced inflammation by this compound and its homolog, 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PONPC).
| Treatment | NF-κB Activation (Fold Change vs. HKSA alone) | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) |
| HKSA | 1.0 | 150 ± 25 | 300 ± 50 |
| HKSA + this compound | 2.5 ± 0.4 | 350 ± 40 | 700 ± 80 |
| HKSA + PONPC | 2.8 ± 0.5 | 400 ± 50 | 800 ± 90 |
Table 2: Effect of Truncated oxPLs on HKSA-Induced Endothelial Barrier Disruption
This table summarizes the synergistic effect of this compound and PONPC on the decrease in transendothelial electrical resistance (TEER), indicating endothelial barrier disruption.
| Treatment | Change in TEER (% of control) |
| HKSA | -30 ± 5% |
| HKSA + this compound | -60 ± 8% |
| HKSA + PONPC | -65 ± 7% |
Table 3: Comparison of Biological Activities of this compound and POVPC
This table provides a qualitative comparison of the distinct biological effects of this compound and POVPC.
| Biological Process | This compound Activity | POVPC Activity |
| Coagulation | Pro-coagulant (inhibits Tissue Factor Pathway Inhibitor - TFPI)[1][2] | No reported effect on TFPI[1][2] |
| Apoptosis Induction | Moderate | Potent[1][3] |
| Mitochondrial Swelling | High[1] | Low[1] |
| Macrophage Gene Expression | Not extensively studied; related oxPLs show significant effects. | Minimal effect on gene expression[1] |
| Leukocyte-Endothelial Interaction | Not as extensively studied as POVPC. | Induces monocyte-specific adhesion[1] |
Signaling Pathways
OxPLs exert their effects through a variety of cell surface receptors and downstream signaling cascades.
Inflammatory Signaling in Endothelial Cells
This compound and PONPC are recognized by scavenger receptors like CD36 and Toll-like receptors (TLRs), particularly TLR4, initiating a pro-inflammatory cascade.[4] This leads to the activation of the canonical NF-κB pathway, resulting in the expression of pro-inflammatory cytokines and adhesion molecules.
Differential Effects on Coagulation
A key distinction between this compound and other oxPLs like POVPC and PGPC is its pro-coagulant activity. This compound and PONPC inhibit the Tissue Factor Pathway Inhibitor (TFPI), a crucial anticoagulant protein. This inhibition leads to increased activity of Tissue Factor (TF), a primary initiator of the coagulation cascade. In contrast, POVPC and PGPC do not inhibit TFPI.[1][2]
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of oxPL signaling.
Measurement of Endothelial Barrier Function by Transendothelial Electrical Resistance (TEER)
Objective: To quantify the integrity of an endothelial cell monolayer as a measure of barrier function.
Methodology:
-
Cell Culture: Human pulmonary artery endothelial cells (HPAECs) are seeded on the apical side of porous Transwell inserts and cultured to form a confluent monolayer.
-
Treatment: The endothelial monolayers are treated with the oxPLs of interest (e.g., this compound, PONPC) with or without an inflammatory stimulus (e.g., HKSA).
-
TEER Measurement: At specified time points, the electrical resistance across the monolayer is measured using a voltohmmeter with an electrode pair. One electrode is placed in the apical chamber and the other in the basolateral chamber.
-
Data Analysis: The resistance values are normalized to the surface area of the Transwell insert and expressed as Ω·cm². A decrease in TEER indicates a disruption of the endothelial barrier.
NF-κB Activation Assay
Objective: To quantify the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Endothelial cells or macrophages are cultured in appropriate plates and treated with oxPLs for various time points.
-
Cell Lysis and Fractionation: Cells are lysed, and nuclear and cytoplasmic fractions are separated.
-
Western Blotting: The amount of the NF-κB p65 subunit in each fraction is determined by Western blotting using a specific antibody.
-
Data Analysis: An increase in the nuclear localization of p65 indicates NF-κB activation. Alternatively, NF-κB activation can be assessed using reporter gene assays where the expression of a reporter gene (e.g., luciferase) is under the control of an NF-κB responsive promoter.
Apoptosis Assay via Annexin V Staining and Flow Cytometry
Objective: To detect and quantify apoptosis in a cell population.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.
Methodology:
-
Cell Treatment: Culture cells (e.g., vascular smooth muscle cells) and treat them with the test compounds (e.g., this compound, POVPC) for a specified duration.
-
Cell Harvesting and Staining: Collect both adherent and floating cells, wash them with a binding buffer, and then incubate with fluorescently labeled Annexin V and PI.[4][5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mitochondrial Swelling Assay
Objective: To assess the integrity of the inner mitochondrial membrane.
Principle: Damage to the inner mitochondrial membrane leads to an influx of water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in decreased light scattering, which can be measured as a decrease in absorbance at 540 nm.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from tissue (e.g., liver) or cultured cells by differential centrifugation.[4]
-
Suspension: Suspend the isolated mitochondria in a suitable swelling buffer.
-
Treatment: Add the test compound (e.g., this compound, POVPC) to the mitochondrial suspension.[4]
-
Spectrophotometric Measurement: Monitor the absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.[4]
Conclusion
This compound and other oxidized phospholipids are potent signaling molecules with diverse and sometimes opposing biological effects. The specific signaling pathways activated by these lipids are dependent on their chemical structure, the cell type, and the surrounding microenvironment. This compound, in particular, demonstrates distinct pro-coagulant and pro-inflammatory activities that differ from other well-studied oxPLs like POVPC. A thorough understanding of these differential effects is crucial for elucidating the role of lipid oxidation in disease pathogenesis and for the development of targeted therapeutic strategies. The experimental protocols provided in this guide offer a framework for the continued investigation into the complex world of oxidized phospholipid signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
PAz-PC as a Biomarker for Atherosclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) as a potential biomarker for atherosclerosis. It offers an objective comparison with established and alternative biomarkers, supported by experimental data and detailed methodologies, to aid in research and development efforts targeting cardiovascular disease.
Introduction to this compound and its Role in Atherosclerosis
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a truncated oxidized phospholipid, a key component of oxidized low-density lipoprotein (oxLDL).[1][2] The formation of oxLDL is a critical event in the pathogenesis of atherosclerosis. This compound and other oxidized phospholipids (B1166683) act as damage-associated molecular patterns (DAMPs), triggering inflammatory and apoptotic responses within the arterial wall.[3] These molecules contribute to endothelial dysfunction, foam cell formation, and the overall progression of atherosclerotic plaques.[4][5] Given its direct involvement in the pathophysiology of atherosclerosis, this compound is a promising biomarker for assessing disease presence, progression, and risk of adverse cardiovascular events.[6]
Comparative Analysis of Biomarkers for Atherosclerosis
The validation of a novel biomarker requires rigorous comparison with existing markers. This section compares this compound with two widely studied biomarkers for cardiovascular risk: high-sensitivity C-reactive protein (hs-CRP) and lipoprotein-associated phospholipase A2 (Lp-PLA2).
Biomarker Performance Data
The following table summarizes the performance characteristics of this compound (represented by oxidized phospholipids), hs-CRP, and Lp-PLA2 in the context of atherosclerosis and cardiovascular disease. It is important to note that direct head-to-head comparative studies for all three biomarkers in a single cohort are limited; therefore, the data presented is a synthesis from various studies.
| Biomarker | Condition | Sample Type | Key Performance Metrics | Reference |
| Oxidized Phospholipids (incl. This compound) | Coronary Artery Disease | Plasma | Strong and graded association with the presence and extent of coronary artery disease (p<0.001). Odds ratio of 3.12 for highest vs. lowest quartile in patients ≤60 years. | [2][7] |
| hs-CRP | Coronary Heart Disease | Serum/Plasma | Hazard ratio of 2.53 for the highest vs. lowest category.[8] Associated with a 2- to 3-fold increased risk of all-cause mortality and major adverse cardiovascular events (MACE).[4] | [4][8] |
| Lp-PLA2 | Plaque Stability in Atherosclerosis | Serum/Plasma | Pooled sensitivity: 0.85, Pooled specificity: 0.80, Pooled AUC: 0.89.[9] Hazard ratio of 1.78 for the highest vs. lowest tertile for coronary heart disease.[8] | [8][9] |
Signaling Pathways and Experimental Workflows
To understand the biological rationale and the methods for validation, the following diagrams illustrate key signaling pathways involving this compound and a typical experimental workflow for biomarker validation.
Caption: this compound mediated macrophage activation and foam cell formation.
Caption: A generalized workflow for biomarker validation studies.
Experimental Protocols
Accurate and reproducible quantification of biomarkers is essential for their validation. Below are detailed methodologies for the measurement of this compound.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify this compound levels in human plasma.
1. Sample Preparation (Lipid Extraction):
-
To 200 µL of plasma in a glass tube, add 20 µL of an appropriate internal standard (e.g., deuterated this compound).
-
Add 1.0 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm at 4°C for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of solvents, typically water with an organic modifier like acetonitrile (B52724) and/or isopropanol, containing additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transition for this compound (e.g., m/z 666.4 → 184.1) and its internal standard.
-
Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
While a specific commercial ELISA kit for this compound is not widely documented, a competitive or sandwich ELISA can be developed using monoclonal antibodies that recognize the phosphocholine (B91661) head group of oxidized phospholipids, such as the E06 antibody.
Principle of a Competitive ELISA:
-
Coating: Microtiter plate wells are coated with a known amount of this compound or a structurally similar antigen.
-
Competition: Plasma samples (containing unknown amounts of this compound) are mixed with a fixed amount of a specific anti-PAz-PC antibody (e.g., E06) and added to the wells. The this compound in the sample competes with the coated antigen for binding to the antibody.
-
Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured. The signal is inversely proportional to the amount of this compound in the sample.
Conclusion
This compound holds significant promise as a specific biomarker for atherosclerosis due to its direct involvement in the disease's pathophysiology. While current data indicates a strong association with the presence and extent of coronary artery disease, further large-scale clinical studies are required to establish its definitive diagnostic and prognostic value in comparison to and in combination with established biomarkers like hs-CRP and Lp-PLA2. The methodologies outlined in this guide provide a framework for the rigorous validation of this compound in future research and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. r.jordan.im [r.jordan.im]
- 3. Frontiers | Oxidized phospholipids are biomarkers, drug targets, and drug leads [frontiersin.org]
- 4. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 5. A pipeline that integrates the discovery and verification of plasma protein biomarkers reveals candidate markers for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized Phospholipids: Biomarker for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipoprotein-associated phospholipase A2, high-sensitivity C-reactive protein, and risk for incident coronary heart disease in middle-aged men and women in the Atherosclerosis Risk in Communities (ARIC) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a critical bioactive oxidized phospholipid (OxPL) involved in various pathological and physiological processes.[1][2] Given the absence of publicly available, direct side-by-side efficacy studies of this compound from different commercial manufacturers, this guide focuses on a more fundamental and critical distinction for researchers: the difference between synthetic this compound and biologically derived this compound. Understanding this distinction is paramount for ensuring experimental reproducibility and accurately interpreting results.[2]
This compound is a major component of oxidized low-density lipoprotein (oxLDL) and acts as a danger-associated molecular pattern (DAMP), modulating inflammatory responses and cell signaling.[2][3] It is widely used in research to investigate atherosclerosis, inflammation, apoptosis, and drug delivery systems.[1][3][4]
Synthetic vs. Biologically Derived this compound: A Critical Choice
The primary difference between synthetic and biologically derived this compound lies in purity and composition, which significantly impacts biological activity and experimental reproducibility.[2] Synthetic production yields a highly pure, single molecular species (>98%), ensuring that observed biological effects can be confidently attributed to this compound alone.[2][5] In contrast, biological derivation—typically through the oxidation of natural phospholipids (B1166683)—results in a complex, heterogeneous mixture of various oxidized phospholipids (OxPLs), making it difficult to ascribe activities to a single component.[2]
Data Presentation: Comparison of this compound Sources
| Feature | Synthetic this compound | Biologically Derived this compound |
| Purity & Composition | High purity (>98%); single, well-defined molecular species.[2] | Variable purity; a complex mixture with other full-length and truncated OxPLs.[2] |
| Structural Homogeneity | Homogeneous; consists solely of the this compound molecule (C₃₃H₆₄NO₁₀P).[2][6] | Heterogeneous; composition varies with oxidation conditions and source material.[2] |
| Biological Activity | Highly specific and reproducible effects attributable to a single molecule.[2] | Effects are the result of the combined, and potentially variable, action of all OxPLs in the mixture.[2] |
| Reproducibility | High batch-to-batch consistency and experimental reproducibility.[2] | Low reproducibility due to the inherent variability in the composition of the mixture.[2] |
| Source | Multi-step chemical synthesis from defined precursors.[2] | Oxidation of natural phospholipids (e.g., PAPC) from lipoproteins or cell membranes.[2] |
| Applications | Mechanistic studies, structure-activity relationship (SAR) analysis, development of therapeutics, analytical standards.[2] | Investigating the overall biological effects of lipid oxidation, biomarker discovery.[2] |
Commercial Suppliers of Synthetic this compound
Several companies supply high-purity synthetic this compound for research purposes. While direct comparative efficacy data is not published, researchers should always obtain a certificate of analysis to verify purity. A purity of ≥98% is recommended for most cell-based and in vivo studies.[3]
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |
| Avanti Polar Lipids | 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzePC) | 117746-89-1 | C₃₃H₆₄NO₁₀P | 665.852 |
| Santa Cruz Biotechnology | This compound | 117746-89-1 | C₃₃H₆₄NO₁₀P | 665.80 |
| Amsbio | This compound | 117746-89-1 | Not Specified | Not Specified |
| BenchChem | This compound | 117746-89-1 | C₃₃H₆₄NO₁₀P | 665.85 |
Key Signaling Pathways & Experimental Workflows
This compound is a potent signaling molecule that activates multiple cellular pathways. Understanding these pathways is crucial for designing and interpreting experiments.
Pro-inflammatory Signaling via Toll-like Receptor 4 (TLR4)
This compound, as a DAMP, is recognized by pattern recognition receptors like Toll-like Receptor 4 (TLR4).[1][2] This interaction initiates a signaling cascade leading to the activation of transcription factors NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
Caption: this compound activates the TLR4 pathway to induce inflammation.
Intrinsic Apoptosis Pathway
Under high oxidative stress, this compound can promote apoptosis by facilitating the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptosis pathway.[1]
Caption: this compound facilitates Bax translocation to induce apoptosis.
Experimental Protocols
The following protocols provide standardized methods for working with and evaluating the activity of this compound.
Protocol 1: Preparation of this compound Liposomes
Liposomes are commonly used to deliver this compound to cells in a physiologically relevant manner. The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles of a defined size.[4][7]
Methodology:
-
Lipid Film Formation: Dissolve this compound and a carrier phospholipid (e.g., POPC at a 1:9 molar ratio) in chloroform (B151607) in a round-bottom flask.[3][8] Evaporate the solvent using a rotary evaporator to form a thin lipid film.[4][8] Dry the film under high vacuum for at least 2 hours to remove residual solvent.[3][4]
-
Hydration: Hydrate the lipid film with a sterile buffer (e.g., PBS) by vortexing. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.[8] This creates multilamellar vesicles (MLVs).[4]
-
Extrusion (Sizing): To create unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[4][7]
-
Sterilization & Use: Sterilize the final vesicle preparation by passing it through a 0.22 µm syringe filter.[3] The liposomes are now ready for use in cell culture experiments.
Caption: Workflow for this compound liposome (B1194612) preparation.[7]
Protocol 2: Assessment of Pro-inflammatory Activity (NF-κB Activation)
This protocol quantifies the activation of the NF-κB signaling pathway in response to this compound using a luciferase reporter cell line.[3]
Methodology:
-
Cell Seeding: Seed reporter cells (e.g., HEK293 or RAW 264.7 expressing an NF-κB-luciferase construct) in a 96-well plate to achieve 80-90% confluency at the time of the assay.[3]
-
Treatment: Prepare serial dilutions of this compound liposomes (from Protocol 1). Treat cells with the this compound dilutions. Include a vehicle-only control and a positive control (e.g., LPS).[3]
-
Incubation: Incubate the plate for 4-6 hours to allow for NF-κB activation and luciferase expression.[3]
-
Lysis & Measurement: Lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate.[3]
-
Data Analysis: Immediately measure luminescence using a plate-reading luminometer. Express results as fold change in luciferase activity over the vehicle-only control.[3]
Caption: Workflow for NF-κB luciferase reporter assay.
Protocol 3: Quality Control and Handling
Maintaining the purity and stability of this compound is critical for experimental integrity.[5][9]
Methodology:
-
Purity Assessment: The purity of this compound is best determined by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3] This method separates and identifies this compound from impurities or degradation products.[3]
-
Storage: For optimal stability, this compound should be stored at -20°C or lower in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and further oxidation.[3][9] When supplied in an organic solvent, it can be stable for at least two years under these conditions.[9]
-
Handling: Prepare fresh working solutions for each experiment.[3] To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution into single-use vials after reconstitution.[5] When preparing aqueous solutions, add the this compound stock dropwise to a pre-warmed buffer while vortexing to aid dispersion.[8] The final concentration of any organic solvent (e.g., ethanol) in cell culture media should be kept low (≤ 0.5%) to avoid toxicity.[8]
References
Safety Operating Guide
Proper Disposal of PAz-PC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a commonly used oxidized phospholipid. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to use appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Wear nitrile or other chemical-resistant gloves at all times.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent any contact with the eyes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.[1]
All waste must be handled in accordance with local, state, and federal regulations.[1] It is highly recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]
This compound Disposal Protocol
The following table outlines the procedural steps for the proper disposal of this compound waste, which includes the pure compound, solutions, and any contaminated labware.
| Step | Procedure | Rationale |
| 1. Waste Segregation | Segregate this compound waste from other laboratory waste streams at the point of generation. Use a designated and clearly labeled waste container.[1][2] | To prevent accidental mixing with incompatible chemicals and ensure proper disposal routing. |
| 2. Container Selection | Use a leak-proof, sealable container that is compatible with the physical form of the waste (solid or liquid). For solutions, ensure the container material is compatible with the solvent used.[1] | To prevent leaks and reactions with the container material. |
| 3. Labeling | Clearly label the waste container with "this compound Waste," the full chemical name (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine), the solvent (if applicable), the date of accumulation, and the name of the responsible researcher.[1] | To ensure proper identification and handling by waste management personnel. |
| 4. Spill Management | In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1] Collect the absorbed material and place it in the designated this compound waste container.[1] | To safely contain and clean up any accidental releases. |
| 5. Storage | Store the sealed this compound waste container in a designated, secure area away from incompatible materials. Follow your institution's guidelines for chemical waste storage.[1] | To ensure safe temporary storage prior to final disposal. |
| 6. Final Disposal | Arrange for the collection and disposal of the this compound waste through your institution's licensed professional waste disposal service.[1] Incineration is a common and recommended disposal method for this type of laboratory waste.[2] | To ensure the waste is disposed of in an environmentally sound and legally compliant manner. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
By following these procedures, laboratory personnel can effectively manage this compound waste, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
